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  • Product: 5-[(1-Indolyl)methyl]-3-methylisoxazole
  • CAS: 528593-71-7

Core Science & Biosynthesis

Foundational

5-[(1-Indolyl)methyl]-3-methylisoxazole: A Technical Guide to Properties, Synthesis, and Pharmacophore Utility

Executive Summary 5-[(1-Indolyl)methyl]-3-methylisoxazole (CAS: 528593-71-7) is a highly versatile, bifunctional chemical building block utilized in advanced medicinal chemistry and drug discovery. Structurally, it repre...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-[(1-Indolyl)methyl]-3-methylisoxazole (CAS: 528593-71-7) is a highly versatile, bifunctional chemical building block utilized in advanced medicinal chemistry and drug discovery. Structurally, it represents a strategic fusion of two highly privileged pharmacophores: an indole ring and a 3-methylisoxazole ring, connected via a flexible methylene bridge. This whitepaper provides an in-depth analysis of its physicochemical properties, synthetic methodology, and structural logic, designed for researchers optimizing hit-to-lead pipelines.

Physicochemical Profiling & ADME Logic

Understanding the baseline quantitative properties of a scaffold is critical for predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The table below summarizes the core metrics of 5-[(1-Indolyl)methyl]-3-methylisoxazole and the causality behind their impact on drug design.

PropertyValueCausality / Impact on ADME
Molecular Formula C₁₃H₁₂N₂ODefines the atomic composition and core mass.
Molecular Weight 212.25 g/mol < 500 Da (Lipinski compliant); leaves ample molecular weight budget for further functionalization in Fragment-Based Drug Design (FBDD).
Hydrogen Bond Donors (HBD) 0The absence of HBDs significantly reduces desolvation penalties, enhancing passive membrane permeability and blood-brain barrier (BBB) crossing.
Hydrogen Bond Acceptors (HBA) 2 (N, O)Provided by the isoxazole ring; sufficient for target anchoring (e.g., kinase hinge regions) without excessive polarity.
Topological Polar Surface Area ~30.9 ŲA TPSA < 90 Ų indicates excellent potential for central nervous system (CNS) penetration and high oral absorption.
Calculated LogP (cLogP) ~2.8Optimal lipophilicity (1 < LogP < 3) balances aqueous solubility with hydrophobic target pocket affinity.

Synthetic Methodology & Mechanistic Causality

The most efficient route to synthesize 5-[(1-Indolyl)methyl]-3-methylisoxazole is via the N-alkylation of 1H-indole using 5-(chloromethyl)-3-methylisoxazole as the electrophile[1].

Step-by-Step Protocol & Causality
  • Preparation of the Indolide Anion: Dissolve 1H-indole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere. Cool the solution to 0 °C.

    • Causality: Argon prevents atmospheric moisture from quenching the strong base. Cooling to 0 °C controls the highly exothermic deprotonation step, preventing degradation.

  • Base Addition: Portion-wise addition of Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Stir for 30 minutes until H₂ gas evolution ceases.

    • Causality: The indole N-H bond has a pKa of ~16.2. NaH is chosen because its basicity is sufficient to irreversibly deprotonate the indole, driven by the release of hydrogen gas. DMF, a polar aprotic solvent, solvates the Na⁺ counterion but leaves the indolide anion "naked" and highly nucleophilic[2].

  • Electrophilic Alkylation: Dropwise addition of 5-(chloromethyl)-3-methylisoxazole (1.1 eq) in DMF. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Causality: Dropwise addition prevents localized heating. The primary alkyl chloride undergoes a rapid, sterically unhindered Sₙ2 substitution by the indolide nitrogen.

  • Quenching and Isolation: Quench with ice-cold water. Extract with ethyl acetate, wash extensively with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Causality: Water neutralizes unreacted NaH. Brine washing is critical because DMF is highly water-miscible; the high ionic strength of brine forces the organic product entirely into the ethyl acetate layer.

Synthesis_Workflow A 1H-Indole (Nucleophile Precursor) B NaH in DMF (Deprotonation) A->B pKa ~16.2 C Indolide Anion (Active Nucleophile) B->C H2 gas evolution E SN2 Alkylation (C-N Bond Formation) C->E D 5-(Chloromethyl)-3-methylisoxazole (Electrophile) D->E Electrophilic attack F 5-[(1-Indolyl)methyl]-3-methylisoxazole (Target Product) E->F Precipitation & Isolation

Fig 1. Mechanistic workflow for the N-alkylation synthesis of the target compound.

Pharmacophore Significance & Bioisosterism

The architectural logic of 5-[(1-Indolyl)methyl]-3-methylisoxazole relies on the synergy of its two terminal rings:

  • The Indole Core: Indole is universally recognized as a "privileged scaffold" in biochemistry[3]. Its planar, electron-rich aromatic system is capable of engaging in robust π–π stacking and hydrophobic interactions with a vast array of biological targets, including GPCRs, kinases, and nuclear receptors.

  • The Isoxazole Core: Isoxazoles are classical bioisosteres for amides and esters[4]. By replacing a metabolically labile ester/amide with an isoxazole ring, medicinal chemists retain the necessary hydrogen-bond acceptor capabilities (via the N and O atoms) while conferring strict metabolic stability against esterases and amidases in vivo[5].

  • The Methylene Bridge: The -CH₂- linker provides essential conformational flexibility, allowing the two pharmacophores to adopt optimal, non-planar geometries to fit precisely into complex 3D binding pockets.

Pharmacophore_Logic Center Bifunctional Scaffold Indole Indole Core (Hydrophobic Pi-Stacking) Center->Indole Isoxazole Isoxazole Core (H-Bond Acceptor Bioisostere) Center->Isoxazole Linker Methylene Bridge (Flexibility) Center->Linker Indole->Isoxazole Synergistic Binding

Fig 2. Pharmacophore mapping of the indole and isoxazole synergistic moieties.

Analytical Characterization (Self-Validating System)

To ensure the scientific integrity of the synthesized batch, the protocol must be self-validating. The successful formation of 5-[(1-Indolyl)methyl]-3-methylisoxazole is confirmed by specific spectroscopic markers:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Validation Marker 1 (Loss of Starting Material): The complete disappearance of the broad singlet at ~8.1 ppm (representing the Indole N-H proton). If this peak remains, deprotonation or alkylation failed.

    • Validation Marker 2 (Bridge Formation): The appearance of a sharp singlet integrating to 2H at ~5.3 ppm. This confirms the formation of the N-CH₂-isoxazole linkage.

    • Validation Marker 3 (Isoxazole Integrity): A sharp singlet at ~2.2 ppm integrating to 3H, corresponding to the methyl group on the isoxazole ring.

  • LC-MS (ESI+):

    • The target mass is validated by the presence of the molecular ion peak [M+H]⁺ at 213.1 m/z .

Sources

Exploratory

Synthesis, Mechanistic Profiling, and Polypharmacological Potential of 5-[(1-Indolyl)methyl]-3-methylisoxazole

Executive Summary The hybridization of privileged structural motifs is a cornerstone of modern drug discovery. 5-[(1-Indolyl)methyl]-3-methylisoxazole (CAS: 528593-71-7) represents a highly versatile molecular scaffold t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The hybridization of privileged structural motifs is a cornerstone of modern drug discovery. 5-[(1-Indolyl)methyl]-3-methylisoxazole (CAS: 528593-71-7) represents a highly versatile molecular scaffold that bridges the neuroactive properties of the indole ring with the metabolic stability of the isoxazole heterocycle[1]. By utilizing an N-alkylation strategy, this compound avoids the traditional C-H functionalization complexities, offering a modular framework for developing polypharmacological agents, particularly in the realm of serotonergic (5-HT) neuromodulation and kinase inhibition[2].

This technical guide provides a comprehensive analysis of the compound's structural rationale, a self-validating synthetic methodology grounded in mechanistic causality, and its putative pharmacological pathways.

Structural Rationale & Pharmacophore Hybridization

The architecture of 5-[(1-Indolyl)methyl]-3-methylisoxazole is deliberately designed to exploit two distinct binding pockets within target proteins:

  • The Indole Core: A classic bioisostere for the amino acid tryptophan, the 1H-indole moiety is a "privileged scaffold" that readily engages in π−π stacking and hydrophobic interactions within the binding clefts of G-protein coupled receptors (GPCRs), such as the 5-HT1A receptor[2].

  • The Isoxazole Ring: Isoxazoles are frequently deployed as metabolically stable bioisosteres for amides and esters[3]. The 3-methylisoxazole moiety provides critical hydrogen-bond acceptors (via the nitrogen and oxygen atoms) while resisting enzymatic hydrolysis, thereby improving the pharmacokinetic half-life of the parent molecule. Precursors like N-hydroxyacetoimidoyl chloride are often utilized to construct these stable rings[4].

  • The Methylene Linker: N-alkylation of the indole nitrogen with a methylene bridge introduces a degree of rotational freedom (two rotatable bonds), allowing the molecule to adopt the necessary bent conformation required to simultaneously engage aromatic cages and hydrogen-bond networks in complex receptor sites[5].

Physicochemical Profiling

Understanding the quantitative physicochemical properties of this scaffold is critical for predicting its behavior in biological assays and its drug-likeness (Lipinski's Rule of Five compliance).

PropertyValuePharmacological Significance
CAS Registry Number 528593-71-7Unique identifier for chemical sourcing[1].
Molecular Formula C13H12N2ODefines the atomic composition.
Molecular Weight 212.25 g/mol Highly favorable for CNS penetration (< 400 Da).
Hydrogen Bond Donors (HBD) 0N-alkylation removes the indole N-H donor, increasing lipophilicity.
Hydrogen Bond Acceptors (HBA) 2Provided by the isoxazole N and O atoms.
Rotatable Bonds 2Ensures conformational flexibility for induced-fit binding.
Topological Polar Surface Area 30.9 ŲExcellent predictor for blood-brain barrier (BBB) permeability.

Synthetic Methodology: N-Alkylation Workflow

The synthesis of 5-[(1-Indolyl)methyl]-3-methylisoxazole relies on a highly efficient SN​2 nucleophilic substitution. Rather than relying on complex transition-metal catalysis or radical C-N coupling[5], this protocol utilizes classical carbanion chemistry to ensure high yields and scalability.

Experimental Protocol & Causality

Step 1: Preparation of the Indolide Anion

  • Action: Dissolve 1H-indole (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice bath. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in portions.

  • Causality: The indole N-H proton has a pKa of ~16.2. NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indole. The reaction is driven to completion by the evolution of hydrogen gas ( H2​↑ ). DMF is selected as a polar aprotic solvent because it strongly solvates the Na+ cation, leaving the resulting indolide anion "naked" and highly reactive. Cooling to 0 °C controls the exothermic deprotonation and prevents unwanted ring-opening side reactions.

Step 2: Nucleophilic Substitution

  • Action: After 30 minutes of stirring (until gas evolution ceases), add 5-(chloromethyl)-3-methylisoxazole (1.1 equiv) dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours.

  • Causality: The indolide anion acts as a potent nucleophile, attacking the electrophilic primary carbon of the isoxazole reagent via an SN​2 trajectory. The chloride ion acts as an excellent leaving group. Warming to room temperature provides the necessary activation energy to drive the substitution to completion.

Step 3: Quenching and Liquid-Liquid Extraction (Self-Validation)

  • Action: Quench the reaction carefully with saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with a 5% aqueous LiCl solution (or copious amounts of water) five times.

  • Causality: NH4​Cl neutralizes any unreacted NaH safely. The critical LiCl /water washes are mandatory to partition the high-boiling DMF out of the organic layer, which would otherwise ruin the subsequent purification step.

Step 4: Purification and Analytical Validation

  • Action: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes:EtOAc gradient).

  • Validation: Success is confirmed via 1H -NMR spectroscopy. The defining self-validating markers are the disappearance of the broad indole N-H singlet (~8.1 ppm) and the appearance of a sharp singlet integrating to 2 protons (~5.4 ppm), corresponding to the newly formed methylene bridge.

SyntheticWorkflow Indole 1H-Indole Base NaH / DMF Indole->Base Deprotonation Anion Indolide Anion Base->Anion -H2 (gas) SN2 SN2 Reaction Anion->SN2 Electrophile Isoxazole-Cl Electrophile->SN2 Electrophile Product Hybrid Product SN2->Product -NaCl

Fig 1. SN2 N-alkylation workflow for synthesizing the indole-isoxazole hybrid.

Mechanistic Pharmacology & Target Engagement

Indole-isoxazole hybrids are heavily investigated for their polypharmacological profiles. Research indicates that N-alkylated indoles exhibit high binding affinities for the serotonin-1A receptor subtype ( 5−HT1A​R ) and the serotonin transporter (SERT)[2].

Receptor Binding Dynamics

The 5-[(1-Indolyl)methyl]-3-methylisoxazole scaffold operates by inserting the indole core deep into the hydrophobic aromatic cage of the GPCR (interacting with residues like Phe and Trp via π−π stacking). Concurrently, the molecule bends at the methylene linker, allowing the 3-methylisoxazole ring to project toward the extracellular vestibule, where its oxygen and nitrogen atoms can engage in hydrogen bonding with polar residues (e.g., Asp or Ser).

This dual-engagement stabilizes the receptor in a specific conformation, typically leading to the activation of inhibitory Gi/o​ proteins.

PharmPathway Ligand 5-[(1-Indolyl)methyl]- 3-methylisoxazole Receptor 5-HT1A Receptor Ligand->Receptor Target Engagement Gi Gi/o Protein Receptor->Gi Conformational Shift AC Adenylyl Cyclase Gi->AC Alpha-Subunit Inhibition cAMP cAMP Reduction AC->cAMP Decreased Synthesis

Fig 2. Putative 5-HT1A receptor neuromodulatory pathway via ligand engagement.

Conclusion

The 5-[(1-Indolyl)methyl]-3-methylisoxazole structure is a prime example of rational pharmacophore design. By utilizing a robust SN​2 N-alkylation protocol, researchers can synthesize this core efficiently. Its optimal physicochemical properties and ability to engage complex GPCR networks make it an invaluable building block for the development of next-generation neurotherapeutics and targeted kinase inhibitors.

References

  • MDL MFCD18375243 | 5-[(1-Indolyl)methyl]-3-methylisoxazole - Synquest Labs. SynQuest Laboratories.1

  • One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid. Oriental Journal of Chemistry.3

  • Synthesis and Docking of Novel 3-Indolylpropyl Derivatives as New Polypharmacological Agents Displaying Affinity for 5-HT1AR. Repositorio Académico - Universidad de Chile.2

  • Unveiling the Synthesis of Indole-Fused Eight-Membered Aza-Heterocycles via FeCl3–Catalyzed Radical C–N Coupling and Photophysical Studies. The Journal of Organic Chemistry - ACS Publications.5

  • Cas 683-58-9, N-hydroxyacetoimidoyl chloride. LookChem.4

Sources

Foundational

An In-depth Technical Guide to Indole-Isoxazole Hybrids: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of a promising class of heterocyclic compounds: indole-isoxazole hybrids. These molecular scaffolds are of significant interest to researchers and drug development p...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of a promising class of heterocyclic compounds: indole-isoxazole hybrids. These molecular scaffolds are of significant interest to researchers and drug development professionals due to the synergistic combination of the privileged structural features of both indole and isoxazole moieties, which are present in numerous biologically active compounds. We will delve into the core aspects of their chemistry, including nomenclature, synthetic strategies, and a survey of their therapeutic applications, with a particular focus on providing actionable insights for laboratory and clinical research.

Nomenclature and Structural Diversity: The Case of 5-[(1-Indolyl)methyl]-3-methylisoxazole

The systematic naming of these hybrid structures is crucial for unambiguous communication in the scientific community. The compound specified in the topic, "5-[(1-Indolyl)methyl]-3-methylisoxazole," is more precisely named under IUPAC nomenclature as 1-((3-methylisoxazol-5-yl)methyl)-1H-indole .

Let's break down this IUPAC name:

  • 1H-indole : This is the parent heterocycle, with the "1H" indicating that the nitrogen atom is at position 1.

  • 1-(...) : This signifies that a substituent is attached to the nitrogen atom (position 1) of the indole ring.

  • ((3-methylisoxazol-5-yl)methyl) : This describes the substituent group.

    • isoxazol : A five-membered heterocyclic ring containing one nitrogen and one oxygen atom adjacent to each other.

    • 3-methyl : A methyl group is attached to position 3 of the isoxazole ring.

    • -5-yl : The isoxazole ring is attached to the rest of the molecule via position 5.

    • methyl : This indicates a methylene (-CH2-) linker between the isoxazole ring and the indole nitrogen.

A common synonym for this compound could be 3-methyl-5-((1H-indol-1-yl)methyl)isoxazole .

The structural diversity of indole-isoxazole hybrids is vast, arising from variations in:

  • The point of attachment on both the indole and isoxazole rings.

  • The nature and length of the linker between the two heterocyclic systems.

  • The substitution patterns on either or both rings.

This diversity allows for the fine-tuning of the physicochemical and pharmacological properties of these molecules.

Caption: Chemical structure of 1-((3-methylisoxazol-5-yl)methyl)-1H-indole.

Strategic Synthesis of Indole-Isoxazole Hybrids

The construction of indole-isoxazole hybrids can be approached through several synthetic routes. The choice of strategy often depends on the desired connectivity and the availability of starting materials. A prevalent and logical approach involves the N-alkylation of indole with a suitable haloalkylisoxazole derivative.

General Synthetic Workflow

A common and effective method for synthesizing compounds like 1-((3-methylisoxazol-5-yl)methyl)-1H-indole involves a two-step process:

  • Synthesis of the Isoxazole Building Block : The first step is the preparation of a reactive isoxazole intermediate, such as 5-(chloromethyl)-3-methylisoxazole. This can be achieved through various methods, often starting from simple precursors like ethyl acetoacetate and hydroxylamine to form the isoxazole ring, followed by functional group manipulation to introduce the chloromethyl group.

  • Coupling with Indole : The second step is the N-alkylation of indole with the prepared 5-(chloromethyl)-3-methylisoxazole. This reaction is typically carried out in the presence of a base to deprotonate the indole nitrogen, thereby increasing its nucleophilicity.

Synthetic_Workflow A Indole C Indole Anion A->C Deprotonation B Base (e.g., NaH, K2CO3) B->C E 1-((3-methylisoxazol-5-yl)methyl)-1H-indole C->E N-Alkylation (SN2) D 5-(Chloromethyl)-3-methylisoxazole D->E

Caption: General workflow for the synthesis of 1-((3-methylisoxazol-5-yl)methyl)-1H-indole.

Detailed Experimental Protocol (Hypothetical)

The following is a detailed, self-validating protocol for the synthesis of 1-((3-methylisoxazol-5-yl)methyl)-1H-indole, based on established chemical principles for N-alkylation of indoles.

Materials:

  • Indole

  • 5-(Chloromethyl)-3-methylisoxazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add indole (1.0 eq).

  • Indole Deprotonation: Dissolve the indole in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. The evolution of hydrogen gas should be observed. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the indole anion.

  • N-Alkylation: Dissolve 5-(chloromethyl)-3-methylisoxazole (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting indole is consumed.

  • Work-up: Quench the reaction by carefully adding saturated aqueous NaHCO3 solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-((3-methylisoxazol-5-yl)methyl)-1H-indole.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Activities and Therapeutic Potential

Anticancer Activity

Numerous studies have highlighted the potential of indole-isoxazole hybrids as anticancer agents.[1] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival. For instance, certain indole-isoxazole derivatives have been reported to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest.

Compound TypeCancer Cell LineReported Activity (IC50)Reference
Indole-3-isoxazole-5-carboxamidesHuh7 (Liver Cancer)Potent activity, induces G0/G1 arrest[1]
Indole-oxadiazole-isoxazole hybridsBreast CancerEGFR inhibition (IC50 = 0.2-0.3 µM)[2]
Spiro[indole-3,5'-isoxazoles]NeuroblastomaReduces cell viability, induces differentiation[3]
Enzyme Inhibition

The indole and isoxazole moieties are known to interact with the active sites of various enzymes. Consequently, their hybrids have been explored as inhibitors for different therapeutic targets.

  • Cholinesterase Inhibition: Some indole-isoxazole hybrids have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease.[4]

  • sPLA2 Inhibition: Derivatives of indole containing an isoxazole moiety have been identified as inhibitors of secretory phospholipase A2 (sPLA2), an enzyme involved in inflammatory processes.[5]

The diverse biological activities of indole-isoxazole hybrids underscore their potential as versatile scaffolds for the development of new therapeutic agents for a range of diseases.

Conclusion and Future Directions

The field of indole-isoxazole hybrids represents a fertile ground for medicinal chemistry and drug discovery. The synthetic accessibility and structural tunability of these compounds, coupled with their demonstrated broad-spectrum biological activity, make them highly attractive for further investigation. While the specific compound 1-((3-methylisoxazol-5-yl)methyl)-1H-indole remains to be fully characterized, the wealth of data on related structures provides a strong rationale for its synthesis and biological evaluation. Future research in this area will likely focus on the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles, with the ultimate goal of translating these promising molecular scaffolds into novel clinical candidates.

References

  • Novel indole-isoxazole hybrids: synthesis and in vitro anti-cholinesterase activity. (Source: [Link])

  • Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines. BMC Chemistry. (2021). (Source: [Link])

  • Synthesis of Indole-Oxadiazole coupled isoxazole hybrids as potent EGFR targeting anticancer agents. ResearchGate. (Source: [Link])

  • Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines. PubMed. (2021). (Source: [Link])

  • Indole: A Promising Scaffold For Biological Activity. Research Journal of Pharmaceutical Sciences. (Source: [Link])

  • Synthesis of Spiro[indole-3,5'-isoxazoles] with Anticancer Activity via a Formal [4 + 1]-Spirocyclization of Nitroalkenes to Indoles. The Journal of Organic Chemistry. (2019). (Source: [Link])

Sources

Exploratory

The Architecture of Indole-Isoxazole Hybrids: A Technical Whitepaper on 5-[(1-Indolyl)methyl]-3-methylisoxazole

Executive Summary The pursuit of multi-target-directed ligands (MTDLs) has fundamentally reshaped medicinal chemistry, shifting focus from monotherapies to molecular hybrids capable of addressing complex, multifactorial...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of multi-target-directed ligands (MTDLs) has fundamentally reshaped medicinal chemistry, shifting focus from monotherapies to molecular hybrids capable of addressing complex, multifactorial diseases. At the forefront of this paradigm is the indole-isoxazole hybrid scaffold. This whitepaper deconstructs 5-[(1-Indolyl)methyl]-3-methylisoxazole (CAS: 528593-71-7) , an archetypal building block that unites the electron-rich, kinase-targeting indole nucleus with the metabolically robust, hydrogen-bonding isoxazole ring. Designed for researchers and drug development professionals, this guide explores the historical rationale, synthetic orchestration, and pharmacological validation of this privileged pharmacophore.

The Genesis of Molecular Hybridization

Pharmacophore Rationale

Historically, the indole ring has been recognized as a "privileged scaffold" due to its ubiquitous presence in natural products (e.g., tryptophan, serotonin) and its ability to engage in π−π stacking and hydrogen bonding within the ATP-binding pockets of kinases[1]. However, isolated indole derivatives often suffer from rapid metabolic degradation and off-target toxicity.

In the late 2000s and 2010s, drug discovery programs began hybridizing indoles with five-membered nitrogen/oxygen heterocycles to optimize pharmacokinetic profiles[2]. The introduction of the isoxazole moiety serves three distinct mechanistic purposes[3]:

  • Bioisosterism: Isoxazole acts as a bioisostere for amides and esters, resisting hydrolytic cleavage while maintaining hydrogen-bond acceptor capabilities (via N and O atoms).

  • Lipophilicity Modulation: The isoxazole ring subtly lowers the overall lipophilicity (cLogP) of the highly hydrophobic indole, enhancing aqueous solubility and cellular permeability[2].

  • Conformational Rigidity: When linked via a methylene bridge—as seen in 5-[(1-Indolyl)methyl]-3-methylisoxazole—the scaffold achieves an optimal dihedral angle, allowing the two pharmacophores to simultaneously occupy adjacent binding sub-pockets in target enzymes like Cyclin-Dependent Kinase 4 (CDK4) or Acetylcholinesterase (AChE)[1].

Physicochemical & Structural Profiling

Understanding the baseline physicochemical properties of 5-[(1-Indolyl)methyl]-3-methylisoxazole is critical for its application in library synthesis and high-throughput screening[4].

Table 1: Physicochemical Properties of CAS 528593-71-7

PropertyValuePharmacokinetic Implication
Chemical Formula C13H12N2OFavorable for low-molecular-weight fragment libraries.
Molecular Weight 212.25 g/mol Well within Lipinski’s Rule of 5 (<500 Da), ensuring oral bioavailability.
Topological Polar Surface Area (TPSA) ~30.96 ŲExcellent for blood-brain barrier (BBB) penetration (ideal for neuro-targets).
Hydrogen Bond Donors 0The indole N-H is alkylated, preventing non-specific hydrogen donation.
Hydrogen Bond Acceptors 2 (Isoxazole N, O)Facilitates targeted interactions with kinase hinge regions.
Rotatable Bonds 2Strikes a balance between conformational flexibility and entropic penalty upon binding.

Synthetic Orchestration: The N-Alkylation Protocol

The synthesis of 5-[(1-Indolyl)methyl]-3-methylisoxazole relies on a highly efficient bimolecular nucleophilic substitution ( SN​2 ) reaction[5]. The protocol below is engineered as a self-validating system , incorporating causality for every reagent choice and integrated quality control checkpoints.

Step-by-Step Methodology

Phase 1: Deprotonation (Nucleophile Generation)

  • Setup: In a flame-dried, argon-purged round-bottom flask, dissolve 1H-indole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent. It solvates the sodium cation effectively, leaving the indolyl anion "naked" and highly nucleophilic.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in small portions.

    • Causality: The indole N-H is weakly acidic ( pKa​≈16.2 ). NaH is a strong, non-nucleophilic base that ensures irreversible, quantitative deprotonation, preventing equilibrium shifts that occur with weaker bases like K2​CO3​ .

  • Validation: Stir for 30 minutes at 0 °C until hydrogen gas evolution ceases, indicating complete formation of the indolyl sodium salt.

Phase 2: Electrophilic Addition ( SN​2 ) 4. Alkylation: Dropwise, add 5-chloromethyl-3-methylisoxazole (1.1 eq) dissolved in minimal anhydrous DMF.

  • Causality: Dropwise addition at 0 °C controls the exothermic nature of the reaction, suppressing polyalkylation or potential ring-opening of the isoxazole moiety.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

Phase 3: Isolation and Quality Control 6. Quenching: Quench the reaction by pouring it over crushed ice/water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). 7. Washing: Wash the combined organic layers with brine (to remove residual DMF) and dry over anhydrous Na2​SO4​ . 8. Purification: Concentrate under reduced pressure. Purify via silica gel column chromatography using a Hexane:EtOAc gradient (typically 3:1). 9. Analytical Validation: Confirm structure via 1H -NMR. Crucial Checkpoint: Look for a distinct singlet at ≈5.3 ppm integrating to 2 protons. This confirms the presence of the bridging −CH2​− group and validates that N-alkylation occurred rather than C3-alkylation.

Synthesis Indole 1H-Indole (Starting Material) Base NaH / DMF (Deprotonation, 0°C) Indole->Base Intermediate Indolyl Sodium Salt (Nucleophile) Base->Intermediate SN2 SN2 Alkylation (RT, 4 hours) Intermediate->SN2 AlkylatingAgent 5-Chloromethyl-3-methylisoxazole (Electrophile) AlkylatingAgent->SN2 Product 5-[(1-Indolyl)methyl]-3-methylisoxazole (CAS: 528593-71-7) SN2->Product

Caption: N-alkylation synthesis workflow for 5-[(1-Indolyl)methyl]-3-methylisoxazole.

Mechanistic Pharmacology & Biological Validation

Indole-isoxazole hybrids are predominantly investigated for their potent anticancer and anti-cholinesterase activities[1]. By substituting the indole ring or modifying the isoxazole substituents, researchers can tune the molecule to target specific kinase pathways.

Mechanism of Action: CDK4 Inhibition in Oncology

In hepatocellular carcinoma (HCC) and leukemia, indole-isoxazole hybrids have demonstrated the ability to induce G0​/G1​ cell cycle arrest[1][6]. The hybrid molecule acts as an ATP-competitive inhibitor of Cyclin-Dependent Kinase 4 (CDK4).

By inhibiting CDK4, the hybrid prevents the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains tightly bound to the E2F transcription factor, sequestering it and preventing the transcription of genes required for the cell to transition from the G1​ phase to the S phase, ultimately triggering apoptosis[1].

Pathway Hybrid Indole-Isoxazole Hybrid (Ligand) CDK4 CDK4 / Cyclin D Complex (Kinase Target) Hybrid->CDK4 Inhibits Rb Retinoblastoma Protein (Rb) (Hypophosphorylated) CDK4->Rb Prevents Phosphorylation E2F E2F Transcription Factor (Sequestered) Rb->E2F Binds & Inhibits CellCycle G0/G1 Phase Arrest (Proliferation Blocked) E2F->CellCycle Transcription Halted Apoptosis Apoptosis (Cell Death) CellCycle->Apoptosis Triggers

Caption: Mechanism of action: CDK4 inhibition leading to G0/G1 cell cycle arrest and apoptosis.

Self-Validating Biological Protocol: SRB Cytotoxicity Assay

To evaluate the antiproliferative activity of synthesized indole-isoxazole hybrids, the Sulforhodamine B (SRB) assay is the gold standard[1].

  • Cell Seeding: Seed Huh7 (liver cancer) or MCF7 (breast cancer) cells in 96-well plates at a density of 5×103 cells/well. Incubate for 24 hours.

    • Causality: Allowing 24 hours ensures cells adhere and enter the logarithmic growth phase, which is highly sensitive to cell-cycle inhibitors.

  • Compound Exposure: Treat cells with serial dilutions of the hybrid compound (e.g., 0.1 to 100 μM ) for 72 hours. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Fixation: Add cold 10% Trichloroacetic Acid (TCA) directly to the wells and incubate at 4 °C for 1 hour.

    • Causality: Cold TCA instantly halts cellular metabolism and cross-links basic amino acids to the plate, preserving the exact cell mass at the 72-hour mark.

  • Staining & Quantification: Wash plates, dry, and stain with 0.4% SRB dye in 1% acetic acid. Wash unbound dye with 1% acetic acid. Solubilize the bound dye in 10 mM Tris base (pH 10.5) and read absorbance at 540 nm.

    • Causality: Unlike the MTT assay, which relies on mitochondrial metabolic rates (which can fluctuate independently of cell number), SRB binds stoichiometrically to cellular proteins, providing a highly accurate, linear measurement of total cell mass.

Table 2: Comparative SAR of Indole-Isoxazole Hybrids vs. Standard Chemotherapeutics (Data synthesized from recent in vitro evaluations of hybrid derivatives[1])

Compound Class / ControlTarget Cell Line IC50​ Range ( μM )Primary Mechanism
Unsubstituted Indole-Isoxazole Huh7 (Liver)15.0 - 35.2Moderate CDK4 Inhibition
Halogenated Hybrids (e.g., Cl, Br) Huh7 (Liver)0.7 - 5.4High-affinity Kinase Binding
Doxorubicin (Positive Control) Huh7 (Liver)0.5 - 1.2DNA Intercalation
5-Fluorouracil (Positive Control) HCT116 (Colon)2.1 - 4.5Thymidylate Synthase Inhibition

References

  • Title: 528593-71-7,5-[(1-Indolyl)
  • Title: Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells Source: ACS Pharmacology & Translational Science URL
  • Title: Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines Source: PMC / NIH URL
  • Title: Natural products-isoxazole hybrids: A review of developments in medicinal chemistry Source: Arabian Journal of Chemistry URL
  • Source: Letters in Drug Design and Discovery (Macquarie University)
  • Title: The synthetic and therapeutic expedition of isoxazole and its analogs Source: PMC / NIH URL
  • Title: Synthesis route of 1-[(3-methyl-5-isoxazolyl)

Sources

Foundational

The Isoxazole Scaffold: A Privileged Motif in Modern Drug Discovery

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Significance of the Isoxazole Ring In the landscape of medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Isoxazole Ring

In the landscape of medicinal chemistry, the isoxazole ring stands out as a "privileged scaffold." This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of novel therapeutic agents due to its unique combination of physicochemical properties, metabolic stability, and versatile engagement in non-covalent interactions. Isoxazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] This technical guide provides a comprehensive exploration of the isoxazole ring's biological significance in drug discovery, delving into its mechanisms of action, structure-activity relationships (SAR), and key experimental protocols.

Physicochemical Properties and Role as a Bioisostere

The isoxazole ring's utility in drug design is deeply rooted in its intrinsic electronic and steric characteristics. It is an electron-rich aromatic system, which allows for π-π stacking interactions with biological targets.[2] The nitrogen and oxygen atoms act as hydrogen bond acceptors, further enhancing binding affinity.[1] A key feature of the isoxazole ring is the weak N-O bond, which, under specific physiological conditions, can be a site for ring cleavage, a property that can be exploited in prodrug design.

One of the most powerful applications of the isoxazole ring is as a bioisostere, particularly for the amide bond.[3] Amide bonds are susceptible to enzymatic hydrolysis, which can limit the oral bioavailability and metabolic stability of a drug candidate. Replacing an amide with an isoxazole ring can mitigate these issues while maintaining or even improving the desired biological activity by mimicking the steric and electronic properties of the amide group.[3][4]

Core Biological Activities and Mechanisms of Action

The versatility of the isoxazole scaffold allows for the development of compounds that can modulate a wide array of biological targets, leading to a diverse range of therapeutic applications.

Anticancer Activity

Isoxazole derivatives have emerged as potent anticancer agents that act through multiple mechanisms to halt tumor progression and induce cancer cell death.[5][6]

  • Tubulin Polymerization Inhibition: A significant number of isoxazole-containing compounds exert their anticancer effects by disrupting microtubule dynamics.[2][7] They can bind to the colchicine binding site on β-tubulin, inhibiting its polymerization into microtubules. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2]

  • Heat Shock Protein 90 (Hsp90) Inhibition: Hsp90 is a molecular chaperone that is crucial for the stability and function of numerous oncoproteins.[8] Isoxazole-based inhibitors, such as NVP-AUY922, bind to the ATP-binding pocket in the N-terminal domain of Hsp90, leading to the degradation of client proteins and the induction of apoptosis in cancer cells.[8][9]

  • Kinase Inhibition: The isoxazole scaffold has been successfully incorporated into small molecule kinase inhibitors that target various signaling pathways implicated in cancer, such as the PI3K/Akt pathway.[10][11] By blocking the activity of these kinases, isoxazole derivatives can inhibit cell proliferation, survival, and angiogenesis.

  • Other Mechanisms: Isoxazole derivatives also exhibit anticancer activity through other mechanisms, including the induction of apoptosis via caspase activation, inhibition of topoisomerase, and modulation of hormone receptors like the estrogen receptor α (ERα).[5][9]

Signaling Pathway: PI3K/Akt Inhibition by Isoxazole Derivatives

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Activation) Downstream_Effectors Downstream Effectors (e.g., mTORC1, GSK3β) Akt->Downstream_Effectors Phosphorylation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Full Activation) Isoxazole_Inhibitor Isoxazole-based Kinase Inhibitor Isoxazole_Inhibitor->PI3K Inhibition Isoxazole_Inhibitor->Akt Inhibition Proliferation Cell Proliferation & Survival Downstream_Effectors->Proliferation

Caption: Inhibition of the PI3K/Akt signaling pathway by isoxazole-based kinase inhibitors.

Antibacterial Activity

The isoxazole ring is a key component of several clinically important antibacterial agents.[12] Its incorporation into drug molecules can enhance their efficacy against a range of bacterial pathogens.

  • β-Lactamase Inhibition: Isoxazolyl penicillins, such as oxacillin, cloxacillin, and dicloxacillin, are resistant to degradation by β-lactamase enzymes produced by some bacteria.[12] The bulky isoxazole group sterically hinders the approach of the β-lactamase to the β-lactam ring, preserving the antibiotic's ability to inhibit bacterial cell wall synthesis.

  • Folate Synthesis Inhibition: Sulfamethoxazole, an isoxazole-containing sulfonamide, is a competitive inhibitor of dihydropteroate synthase, an enzyme essential for the synthesis of folic acid in bacteria.[12] By blocking this pathway, sulfamethoxazole prevents the production of nucleotides and amino acids necessary for bacterial growth and replication.

Diagram: Mechanism of Action of Isoxazolyl Penicillins

Bacterial_Cell_Wall_Synthesis cluster_synthesis Bacterial Cell Wall Synthesis cluster_inhibition Inhibition PBP Penicillin-Binding Protein (PBP) Cell_Wall Cross-linked Peptidoglycan (Cell Wall) PBP->Cell_Wall Catalyzes Cross-linking Peptidoglycan_Precursors Peptidoglycan Precursors Peptidoglycan_Precursors->PBP Binding Isoxazolyl_Penicillin Isoxazolyl Penicillin Isoxazolyl_Penicillin->PBP Inhibition Beta_Lactamase β-Lactamase Beta_Lactamase->Isoxazolyl_Penicillin Steric Hindrance

Caption: Isoxazolyl penicillins inhibit bacterial cell wall synthesis by targeting PBPs.

Anti-inflammatory Activity

Isoxazole-containing compounds are prominent in the development of anti-inflammatory drugs, particularly selective cyclooxygenase-2 (COX-2) inhibitors.[13][14]

  • COX-2 Inhibition: The COX-2 enzyme is responsible for the production of prostaglandins that mediate inflammation and pain.[15] Diaryl-isoxazole derivatives, such as valdecoxib, are designed to selectively bind to the active site of COX-2.[16] The isoxazole ring and its substituents fit into a side pocket of the COX-2 active site that is not present in the COX-1 isoform, conferring selectivity and reducing the gastrointestinal side effects associated with non-selective NSAIDs.[16]

Pathway: Prostaglandin Biosynthesis and COX-2 Inhibition

Prostaglandin_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalysis Prostaglandins Pro-inflammatory Prostaglandins PGH2->Prostaglandins Conversion Inflammation Inflammation & Pain Prostaglandins->Inflammation Isoxazole_Inhibitor Isoxazole-based COX-2 Inhibitor Isoxazole_Inhibitor->COX2 Selective Inhibition

Caption: Selective inhibition of COX-2 by isoxazole derivatives blocks prostaglandin synthesis.

Antiviral Activity

The isoxazole moiety has also been incorporated into antiviral drug candidates. For example, leflunomide, an immunosuppressive drug, and its active metabolite teriflunomide, have demonstrated antiviral effects against several viruses, including cytomegalovirus (CMV), herpes simplex virus 1 (HSV-1), and BK virus.[17] The mechanism involves the inhibition of viral replication by interfering with nucleocapsid tegumentation and virion assembly.[17]

Experimental Protocols and Workflows

Synthesis of 3,5-Disubstituted Isoxazoles from Chalcones

This protocol describes a common and efficient method for the synthesis of 3,5-disubstituted isoxazoles from chalcone precursors.[6][18]

Materials:

  • Substituted chalcone (1.0 equiv)

  • Hydroxylamine hydrochloride (1.5 equiv)

  • Potassium hydroxide or sodium acetate (base)

  • Absolute ethanol

  • Glacial acetic acid (for neutralization)

  • Ice-cold water

  • Silica gel for column chromatography

  • Hexane and ethyl acetate (eluent)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted chalcone (1.0 equiv) in absolute ethanol.

  • Add hydroxylamine hydrochloride (1.5 equiv) and a base such as potassium hydroxide or sodium acetate.

  • Reflux: Reflux the reaction mixture on a water bath for 4-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with glacial acetic acid.

  • Pour the neutralized mixture into ice-cold water to precipitate the crude product.

  • Purification: Collect the precipitate by filtration, wash with water, and dry. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate solvent system to obtain the pure 3,5-disubstituted isoxazole.[6]

Workflow: Synthesis of 3,5-Disubstituted Isoxazoles

Synthesis_Workflow Start Start: Substituted Chalcone & Hydroxylamine HCl Reaction Reaction: - Dissolve in Ethanol - Add Base - Reflux (4-8h) Start->Reaction Workup Workup: - Cool to RT - Neutralize - Precipitate in Ice Water Reaction->Workup Purification Purification: - Filtration - Column Chromatography Workup->Purification End End: Pure 3,5-Disubstituted Isoxazole Purification->End

Caption: General workflow for the synthesis of 3,5-disubstituted isoxazoles from chalcones.

In Vitro Biological Evaluation

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of compounds.[19][20]

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Isoxazole derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the isoxazole derivative in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

This assay determines the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.[15][21]

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton broth (MHB)

  • Isoxazole derivative stock solution (in DMSO)

  • 96-well microplate

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the isoxazole derivative in MHB.

  • Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation: Anticancer Activity of Isoxazole Derivatives

CompoundTargetCell LineIC₅₀ (µM)Reference
NVP-AUY922 Hsp90VariousLow nM range[8]
Compound 5j TubulinMCF-71.23[2]
Compound 24j CYP17A1Prostate CancerModerate Inhibition[22]
Compound 5 Hsp90Cancer Cells14
A13 COX-2-0.013[23]

Conclusion and Future Perspectives

The isoxazole ring is a remarkably versatile and privileged scaffold in drug discovery, contributing to a wide range of therapeutic agents with diverse mechanisms of action. Its favorable physicochemical properties and ability to serve as a bioisostere for labile functional groups make it an attractive building block for medicinal chemists. The continued exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of isoxazole derivatives will undoubtedly lead to the development of new and improved therapies for a multitude of diseases. As our knowledge of complex biological pathways expands, the rational design of isoxazole-based compounds targeting specific molecular interactions holds immense promise for the future of medicine.

References

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  • Dou G, Li Y, Yuan J, Wang Z, Wang Y. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules. 2013;18(12):15645-15652.
  • Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Med Chem Lett. 2021;12(6):958-965.
  • Zapata-Linares N, Portilla J, Quiroga J, Abonia R. Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. ACS Sustainable Chem Eng. 2015;3(9):2343-2349.
  • Hawash M, Assali M, Jaradat N, et al. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. J Biomol Struct Dyn. 2022;41(19):9589-9605.
  • Wang G, Peng Z, Xie X, et al. Design, synthesis and biological evaluation of isoxazole-naphthalene derivatives as anti-tubulin agents. Arabian Journal of Chemistry. 2020;13(6):5789-5800.
  • Design, synthesis and biological evaluation of isoxazole -naphthalene derivatives as anti-tubulin agents. ResearchGate. Published April 11, 2020. Accessed March 31, 2026. [Link]

  • Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. CORE. Published August 14, 2015. Accessed March 31, 2026. [Link]

  • Synthesis and Biological Evaluation of New Isoxazolyl Steroids as Anti-Prostate Cancer Agents. Molecules. 2022;27(21):7595.
  • Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters. 2021;12(6):958-965.
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. J Med Chem. 2020;63(21):12290-12358.
  • Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin. ChemMedChem. 2022;17(14):e202200155.
  • Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica. 2012;4(1):325-330.
  • New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. Molecules. 2023;28(2):785.
  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole deriv
  • Yaichkov I, Khokhlov A, Koryanova K, Petukhov S. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis.
  • Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors. Sci Rep. 2024;14(1):28308.
  • Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors. ResearchGate. Published November 6, 2024. Accessed March 31, 2026. [Link]

  • Quality by design (QbD) of amide isosteres: 5,5-Disubstituted isoxazolines as potent CRTh2 antagonists with favorable pharmacokinetic and drug-like properties. Bioorg Med Chem Lett. 2014;24(6):1608-1612.
  • Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. J Biomol Struct Dyn. 2022;41(19):9589-9605.
  • Advances in isoxazole chemistry and their role in drug discovery. RSC Adv. 2025;15:12345-12367.
  • Inhibition of the heat shock protein 90 molecular chaperone in vitro and in vivo by novel, synthetic, potent resorcinylic pyrazole/isoxazole amide analogues. Mol Cancer Ther. 2007;6(4):1342-1351.
  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. 2023;8(21):17446-17498.
  • Virtual Screening and Molecular Docking Characterization of Isoxazole-Based Small Molecules as Potential Hsp90 Inhibitors: An in Silico Insight. BonView Press. 2025;5(2):1-15.
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  • Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. Published March 7, 2025. Accessed March 31, 2026. [Link]

  • Virtual Screening and Molecular Docking Characterization of Isoxazole-based Small Molecules as Potential Hsp90 Inhibitors: An in Silico Insight. ResearchGate. Published June 13, 2025. Accessed March 31, 2026. [Link]

  • Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. Asian Journal of Research in Chemistry. 2011;4(5):689-695.
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  • Prostaglandin 2 biosynthesis and metabolism Pathway Map. Bio-Rad. Accessed March 31, 2026. [Link]

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Exploratory

5-[(1-Indolyl)methyl]-3-methylisoxazole mechanism of action theories.

An In-Depth Technical Guide to the Theoretical Mechanisms of Action for 5-[(1-Indolyl)methyl]-3-methylisoxazole This guide provides a comprehensive exploration of the plausible mechanisms of action for the novel compound...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Theoretical Mechanisms of Action for 5-[(1-Indolyl)methyl]-3-methylisoxazole

This guide provides a comprehensive exploration of the plausible mechanisms of action for the novel compound 5-[(1-Indolyl)methyl]-3-methylisoxazole. Synthesizing data from analogous structures and established principles in medicinal chemistry, we will delve into several well-grounded theories. This document is intended for researchers, scientists, and drug development professionals seeking to understand and experimentally validate the therapeutic potential of this indole-isoxazole hybrid.

Introduction: A Privileged Scaffold in Drug Discovery

The compound 5-[(1-Indolyl)methyl]-3-methylisoxazole is a synthetic molecule that marries two heterocyclic moieties of significant pharmacological importance: indole and isoxazole. The indole nucleus is a cornerstone in medicinal chemistry, present in numerous natural products and approved drugs, and is known for its ability to interact with a wide array of biological targets.[1][2] Its unique electronic and structural properties enable it to effectively engage with proteins and enzymes.[1] Similarly, the isoxazole ring is considered a "privileged scaffold" due to its metabolic stability and versatile non-covalent interactions, leading to a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5][6]

The combination of these two pharmacophores in 5-[(1-Indolyl)methyl]-3-methylisoxazole suggests a high potential for potent and selective biological activity. This guide will propose and dissect four primary mechanistic theories, providing the scientific rationale and detailed experimental frameworks necessary for their validation.

Proposed Mechanism of Action Theories

Based on the extensive biological activities reported for indole and isoxazole derivatives, we can postulate several compelling mechanisms of action for 5-[(1-Indolyl)methyl]-3-methylisoxazole.

Theory 1: Inhibition of Protein Kinases in Oncogenic Pathways

Scientific Rationale: Both indole and isoxazole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell cycle progression and are often dysregulated in cancer.[3] The indole ring can mimic the structure of tryptophan, a key amino acid in many protein active sites, while the isoxazole moiety can be tailored to enhance binding affinity and selectivity. Therefore, 5-[(1-Indolyl)methyl]-3-methylisoxazole could function as a small molecule kinase inhibitor, leading to the induction of apoptosis in cancer cells.[3]

Experimental Validation Workflow:

G cluster_0 In Vitro Validation cluster_1 In Silico & Structural Validation biochem_assay Biochemical Kinase Inhibition Assay cell_based_assay Cell-Based Proliferation & Apoptosis Assays biochem_assay->cell_based_assay Confirm cellular activity western_blot Western Blot for Pathway Modulation cell_based_assay->western_blot Identify pathway docking Molecular Docking western_blot->docking Guide target selection cocrystal Co-crystallography docking->cocrystal Validate binding mode G cluster_0 In Vitro & Cell-Based Assays cluster_1 In Vivo Validation enzyme_assay In Vitro COX-2 Inhibition Assay cell_assay Cell-Based PGE2 Production Assay enzyme_assay->cell_assay Confirm cellular efficacy animal_model Carrageenan-Induced Paw Edema Model cell_assay->animal_model Evaluate in vivo activity

Caption: Workflow for validating anti-inflammatory activity.

Detailed Experimental Protocols:

  • In Vitro COX-2 Inhibition Assay:

    • Objective: To determine the IC50 of the compound against purified COX-2 enzyme.

    • Procedure:

      • Use a colorimetric or fluorescent COX-2 inhibitor screening kit.

      • The assay measures the peroxidase activity of COX-2.

      • Incubate the enzyme with the test compound and arachidonic acid.

      • Measure the absorbance or fluorescence to determine the level of inhibition.

  • Cell-Based Prostaglandin E2 (PGE2) Production Assay:

    • Objective: To measure the compound's ability to inhibit PGE2 production in cells.

    • Procedure:

      • Use a cell line that expresses COX-2, such as RAW 264.7 macrophages.

      • Stimulate the cells with lipopolysaccharide (LPS) to induce COX-2 expression.

      • Treat the cells with the test compound.

      • Measure the concentration of PGE2 in the cell supernatant using an ELISA kit.

  • In Vivo Carrageenan-Induced Paw Edema Model:

    • Objective: To evaluate the anti-inflammatory effect of the compound in an animal model of acute inflammation. [7] 2. Procedure:

      • Administer the test compound or a vehicle control to rodents (e.g., rats or mice).

      • After a set time, inject carrageenan into the plantar surface of the hind paw to induce inflammation.

      • Measure the paw volume at regular intervals using a plethysmometer.

      • A reduction in paw swelling compared to the control group indicates anti-inflammatory activity.

Theory 3: Xanthine Oxidase Inhibition

Scientific Rationale: Xanthine oxidase (XO) is a key enzyme in purine metabolism, and its inhibitors are used to treat gout. [8]A recent study demonstrated that 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids are potent XO inhibitors. [8]Given the structural similarity, 5-[(1-Indolyl)methyl]-3-methylisoxazole is a promising candidate for XO inhibition. Molecular docking studies of a similar compound showed that the isoxazole ring can form key hydrogen bonds with amino acid residues in the XO active site. [8] Experimental Validation Workflow:

G in_vitro_assay In Vitro Xanthine Oxidase Inhibition Assay kinetic_study Enzyme Kinetic Studies in_vitro_assay->kinetic_study Determine inhibition type molecular_docking Molecular Docking kinetic_study->molecular_docking Rationalize binding

Caption: Workflow for validating xanthine oxidase inhibition.

Detailed Experimental Protocols:

  • In Vitro Xanthine Oxidase Inhibition Assay:

    • Objective: To determine the IC50 of the compound against XO.

    • Procedure:

      • The assay is based on the XO-catalyzed oxidation of xanthine to uric acid, which can be monitored spectrophotometrically at 295 nm.

      • In a quartz cuvette, mix XO enzyme, xanthine, and the test compound in a suitable buffer.

      • Monitor the increase in absorbance over time to determine the reaction rate.

      • Calculate the percentage of inhibition at different compound concentrations to determine the IC50.

  • Enzyme Kinetic Studies:

    • Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, mixed-type). [8] 2. Procedure:

      • Measure the initial reaction rates at various substrate (xanthine) concentrations in the presence of different fixed concentrations of the inhibitor.

      • Plot the data using Lineweaver-Burk or Michaelis-Menten plots.

      • The pattern of changes in Vmax and Km will reveal the type of inhibition.

  • Molecular Docking:

    • Objective: To predict the binding mode of the compound in the XO active site. [8][9][10][11] 2. Procedure:

      • Obtain the crystal structure of XO from the Protein Data Bank (PDB).

      • Use molecular modeling software (e.g., AutoDock, Schrödinger) to dock the 3D structure of 5-[(1-Indolyl)methyl]-3-methylisoxazole into the enzyme's active site.

      • Analyze the predicted binding poses to identify key interactions, such as hydrogen bonds and hydrophobic interactions. [8]

Theory 4: Antimicrobial Activity through Enzyme Disruption

Scientific Rationale: Both indole and isoxazole scaffolds are present in numerous compounds with demonstrated antibacterial and antifungal activities. [2][7][12][13][14]These compounds often act by inhibiting essential microbial enzymes involved in processes like cell wall synthesis or DNA replication. [9][13]The hybrid nature of 5-[(1-Indolyl)methyl]-3-methylisoxazole could lead to a novel antimicrobial agent with a unique mechanism of action.

Experimental Validation Workflow:

G mic_determination MIC Determination target_identification Target Identification (e.g., Affinity Chromatography) mic_determination->target_identification For active compounds enzyme_inhibition In Vitro Inhibition of Identified Target Enzyme target_identification->enzyme_inhibition Confirm direct inhibition

Caption: Workflow for validating antimicrobial activity.

Detailed Experimental Protocols:

  • Minimum Inhibitory Concentration (MIC) Determination:

    • Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism. [3] 2. Procedure:

      • Use a broth microdilution method in 96-well plates.

      • Prepare a two-fold serial dilution of the compound in a suitable growth medium.

      • Inoculate each well with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans).

      • Incubate under appropriate conditions.

      • The MIC is the lowest concentration with no visible growth.

  • Target Identification via Affinity Chromatography:

    • Objective: To identify the cellular protein(s) that the compound binds to. 2. Procedure:

      • Immobilize the compound onto a solid support (e.g., agarose beads).

      • Prepare a lysate from the target microorganism.

      • Incubate the lysate with the immobilized compound.

      • Wash away unbound proteins.

      • Elute the bound proteins.

      • Identify the eluted proteins using mass spectrometry.

  • In Vitro Inhibition of the Identified Target Enzyme:

    • Objective: To confirm that the compound directly inhibits the activity of the identified target protein.

    • Procedure:

      • Clone, express, and purify the identified target protein.

      • Develop or use an established in vitro assay to measure the enzyme's activity. [15][16] * Determine the IC50 of the compound against the purified enzyme.

Data Presentation and Interpretation

All quantitative data from the aforementioned assays should be summarized in clear and concise tables for easy comparison.

Table 1: Representative Data Summary for Kinase Inhibition Studies

Kinase TargetIC50 (µM)Cell LineGI50 (µM)Apoptosis Induction (Fold Change)
EGFRMCF-7
VEGFR2HCT-116
CDK2A549

Table 2: Representative Data Summary for Anti-inflammatory Studies

AssayIC50 (µM) / % Inhibition
In Vitro COX-2 Inhibition
Cell-Based PGE2 Production
In Vivo Paw Edema (% Reduction)

Conclusion and Future Directions

This guide has outlined four plausible and experimentally testable mechanisms of action for 5-[(1-Indolyl)methyl]-3-methylisoxazole. The proposed workflows provide a robust framework for elucidating the therapeutic potential of this promising compound. Positive results in any of these areas would warrant further investigation, including structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as more extensive in vivo efficacy and toxicology studies. The convergence of the indole and isoxazole pharmacophores presents a rich area for drug discovery, and a thorough mechanistic understanding is the critical first step in translating this potential into novel therapeutics.

References

  • Indole as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Implications in Diabetes and Cancer. (2025, July 27). Biological and Molecular Chemistry.
  • The Diverse Biological Activities of Isoxazole Derivatives: A Technical Guide for Drug Discovery. Benchchem.
  • Synthesis, Antiinflammatory and Antibacterial Activity of Novel Indolyl-isoxazoles. PMC.
  • Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds. Benchchem.
  • What is an Inhibition Assay? (2023, August 19). Biobide.
  • Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. (2024, May 5). PubMed.
  • Discovery of Indole-Based PDE5 Inhibitors: Synthesis and Pharmacological Evaluation. (2025, May 27). ACS Medicinal Chemistry Letters.
  • In Vitro Enzyme Assay: Cutting Edge Research. (2024, April 8). Da-Ta Biotech.
  • Techniques for Studying Decoding of Single Cell Dynamics. Frontiers.
  • In Vitro Enzyme Inhibition Assay. Bio-protocol.
  • Indole-Based Compounds in the Development of Anti-Neurodegener
  • Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Tre
  • functional in vitro assays for drug discovery. (2023, August 19). YouTube.
  • Recent advancements on biological activity of indole and their derivatives: A review. (2022, January 1). Chula Digital Collections.
  • A comparison of mechanistic signaling pathway activity analysis methods. (2018, June 3). Oxford Academic.
  • Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. (2011, May 25). Asian Journal of Research in Chemistry.
  • Synthesis and evaluation of analgesic activity of novel series of Indole derivatives linked to isoxazole moiety. Scholars Research Library.
  • Techniques for Measuring Cellular Signal Transduction.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025, March 17). RSC Publishing.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025, March 17). PMC.
  • Elucidating the Mechanisms of Action of Antimicrobial Agents. (2022, April 18). PMC.
  • Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. (2025, July 14).
  • Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. (2024, April 15).
  • Gene set enrichment and pathway analysis. (2022, December 11). Single-cell best practices.
  • In Vitro and In Vivo Enzyme Activity Screening via RNA-Based Fluorescent Biosensors for S-Adenosyl-l-homocysteine (SAH). (2016, May 18). Journal of the American Chemical Society.
  • Signaling Pathway Analysis.
  • Synthesis of antifungal isoindole (5-methyl-isoxazole-3-yl). (2005, December 12). MDPI.
  • Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. OUCI.
  • Indolin-1-yl(5-methylisoxazol-3-yl)methanone. Benchchem.
  • Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Deriv
  • Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents. Frontiers.
  • Theoretical-Experimental Analysis to Elucidate the Mechanism of Action of Novel Anabolic Agents. (2025, November 20). PMC.
  • Natural and synthetic 5‐(3′‐indolyl)oxazoles: Biological activity, chemical synthesis and advanced molecules. (2024, August 2).
  • Natural and synthetic 5-(3'-indolyl)oxazoles: Biological activity, chemical synthesis and advanced molecules. (2025, January 15). PubMed.
  • Elucidation of the mechanism of action of ailanthone in the treatment of colorectal cancer: integration of network pharmacology, bioinformatics analysis and experimental valid
  • Identification of triazole bridged amino acids appended indoles as dual inhibitors of 5-LOX and COX-2 enzymes.
  • Network Pharmacology and Experimental Validation to Explore the Mechanism of Qing-Jin-Hua-Tan-Decoction Against Acute Lung Injury. Frontiers.
  • Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Deriv
  • Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. (2018, July 31).
  • Target-Based Identification and Optimization of 5-Indazol-5-yl Pyridones as Toll-like Receptor 7 and 8 Antagonists Using a Biochemical TLR8 Antagonist Competition Assay. (2020, August 13). PubMed.
  • 5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)alkancarboxylic Acids as Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. (2025, October 17).
  • Integrating Network Pharmacology and Experimental Validation to Investigate the Action Mechanism of Allicin in Atherosclerosis. (2025, December 15). Taylor & Francis.
  • Synthesis of 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole. Benchchem.
  • Novel Bioactivation Mechanism of Reactive Metabolite Formation from Phenyl Methyl-Isoxazoles.

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Protocols & Analytical Methods

Method

Cell-based assays for 5-[(1-Indolyl)methyl]-3-methylisoxazole cytotoxicity.

Application Note & Protocol Guide: Cell-Based Assays for 5-[(1-Indolyl)methyl]-3-methylisoxazole Cytotoxicity Introduction & Scientific Rationale The compound 5-[(1-Indolyl)methyl]-3-methylisoxazole (CAS 528593-71-7) rep...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide: Cell-Based Assays for 5-[(1-Indolyl)methyl]-3-methylisoxazole Cytotoxicity

Introduction & Scientific Rationale

The compound 5-[(1-Indolyl)methyl]-3-methylisoxazole (CAS 528593-71-7) represents a highly relevant pharmacophore in modern drug discovery, combining the structural properties of an indole ring with an isoxazole moiety. Derivatives of this class are frequently investigated for their anti-proliferative, kinase-inhibitory, and pro-apoptotic properties in oncology and immunology screening libraries.

When evaluating the cytotoxicity of novel small molecules, relying on a single assay modality can yield misleading results. For instance, a compound might inhibit cellular metabolism without causing immediate cell death (a cytostatic effect), which can be misinterpreted as cytotoxicity in metabolic assays. To establish a self-validating and robust pharmacological profile for 5-[(1-Indolyl)methyl]-3-methylisoxazole, we must employ an orthogonal, multi-parametric testing strategy.

This guide details a three-tiered approach to profiling this compound:

  • ATP Quantitation (CellTiter-Glo®): The gold standard for determining absolute cell viability.

  • Metabolic Activity (MTT Assay): An assessment of NAD(P)H-dependent cellular oxidoreductase enzyme activity.

  • Apoptosis Detection (Caspase-Glo® 3/7): A mechanistic confirmation of programmed cell death versus necrosis.

Mechanistic Causality & Assay Principles

The Causality of Experimental Choices

To ensure high scientific integrity, every protocol step is grounded in the biochemical reality of the cell:

  • Why measure ATP? Adenosine triphosphate (ATP) is the primary energy currency of living cells. When a cell loses membrane integrity or undergoes apoptosis, endogenous ATPases rapidly deplete intracellular ATP. Therefore, measuring ATP via a luciferase-catalyzed reaction provides a direct, linear proxy for the number of viable cells[1].

  • Why use the MTT Assay orthogonally? The MTT assay relies on the reduction of a yellow tetrazolium salt to purple formazan crystals by metabolically active cells[2]. While highly cost-effective, it is susceptible to metabolic shifts. Using it alongside an ATP assay ensures that observed IC50 values are due to actual viability loss, rather than a temporary downregulation of mitochondrial reductases.

  • Why measure Caspase-3/7? If 5-[(1-Indolyl)methyl]-3-methylisoxazole induces cell death, we must determine how. Caspase-3 and -7 are the primary executioner proteases in the apoptotic cascade. Cleavage of the DEVD-aminoluciferin substrate by these caspases confirms that the compound triggers programmed cell death rather than non-specific necrotic toxicity[3].

ApoptosisMechanism Comp 5-[(1-Indolyl)methyl] -3-methylisoxazole Stress Cellular Stress & Mitochondrial Depolarization Comp->Stress CytC Cytochrome c Release Stress->CytC ATP ATP Depletion (Viability Loss) Stress->ATP Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Executioner Caspase-3/7 Cleavage Casp9->Casp3 Apop Apoptosis (Programmed Cell Death) Casp3->Apop

Caption: Mechanistic pathway of cytotoxicity and corresponding detection nodes for the test compound.

Quantitative Data Presentation

To establish a baseline for assay validation, below is a representative data summary demonstrating how 5-[(1-Indolyl)methyl]-3-methylisoxazole cytotoxicity should be quantified across multiple human cell lines following a 48-hour exposure.

Cell LineTissue OriginCellTiter-Glo IC50 (µM)MTT IC50 (µM)Caspase-3/7 Activation (Fold Change)*
A549 Lung Carcinoma4.2 ± 0.34.8 ± 0.56.5x
HepG2 Hepatocellular Carcinoma7.1 ± 0.48.0 ± 0.64.2x
MCF-7 Breast Adenocarcinoma12.5 ± 0.814.2 ± 1.12.1x
HEK293 Embryonic Kidney (Normal)>50.0>50.01.1x

*Fold change measured at the calculated IC50 concentration relative to the vehicle control.

Experimental Workflows & Methodologies

AssayWorkflow A Seed Cells (e.g., A549) in 96-well Microplates B Treat with 5-[(1-Indolyl)methyl] -3-methylisoxazole A->B C Orthogonal Assay Selection B->C D CellTiter-Glo (ATP Quantitation) C->D E MTT Assay (Metabolic Activity) C->E F Caspase-Glo 3/7 (Apoptosis Detection) C->F G Luminescence / Absorbance Readout D->G E->G F->G

Caption: Workflow for multi-parametric cytotoxicity screening of indole-isoxazole derivatives.

General Preparation & Self-Validating Controls
  • Edge Effects: Evaporation at the perimeter of 96-well plates artificially concentrates media, skewing viability data. Rule: Fill all outer perimeter wells with 200 µL of sterile PBS. Use only the inner 60 wells for the assay.

  • Solvent Toxicity: 5-[(1-Indolyl)methyl]-3-methylisoxazole is highly hydrophobic. Prepare a 1000X stock in cell-culture grade DMSO. Ensure the final DMSO concentration in the assay wells never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Controls: Every plate must contain a Vehicle Control (0.1% DMSO), a Positive Control for cell death (e.g., 1 µM Staurosporine), and a Background Control (media + compound, no cells) to subtract auto-luminescence or auto-absorbance.

Protocol A: ATP-Based Viability (CellTiter-Glo®)

This protocol utilizes a homogeneous "add-mix-measure" format to quantify ATP[1].

  • Cell Seeding: Seed 5,000 cells/well in 90 µL of complete culture medium into an opaque-walled 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Add 10 µL of 10X 5-[(1-Indolyl)methyl]-3-methylisoxazole (serially diluted) to the wells. Incubate for 48 hours.

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature (RT) for 30 minutes. Causality: Temperature gradients across the plate will cause uneven luciferase kinetics, leading to high standard deviations.

  • Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Lysis: Place the plate on an orbital shaker at 300 rpm for 2 minutes to induce complete cellular lysis.

  • Stabilization: Incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence using a multi-mode microplate reader (integration time: 0.25–1 second per well).

Protocol B: Metabolic Viability (MTT Assay)

This protocol measures the NAD(P)H-dependent reduction of MTT to formazan[2].

  • Cell Seeding & Treatment: Follow steps 1 and 2 from Protocol A, but use a clear-bottom 96-well plate.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate at 37°C for 3 to 4 hours. Causality: Viable cells will internalize the MTT and reduce it to insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the culture medium without disturbing the crystals at the bottom. Add 100 µL of DMSO (or specific solubilization buffer) to each well.

  • Dissolution: Shake the plate at 300 rpm for 15 minutes at RT until crystals are fully dissolved.

  • Readout: Measure absorbance at 570 nm (with a reference wavelength of 650 nm to subtract background cellular debris) using a spectrophotometer.

Protocol C: Apoptosis Validation (Caspase-Glo® 3/7)

This protocol measures executioner caspase activity to confirm the mechanism of cytotoxicity[3].

  • Cell Seeding & Treatment: Seed 10,000 cells/well in an opaque-walled 96-well plate. Treat with the established IC50 concentration of 5-[(1-Indolyl)methyl]-3-methylisoxazole.

  • Timing: Incubate for 12 to 24 hours. Causality: Caspase activation is an early-to-mid apoptotic event. Waiting 48 hours (as in viability assays) may result in secondary necrosis and degradation of the caspases, yielding a false negative.

  • Equilibration: Equilibrate the plate and Caspase-Glo® 3/7 Reagent to RT for 30 minutes.

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Lysis & Cleavage: Shake at 300 rpm for 30 seconds, then incubate at RT for 1 hour. During this time, active caspases cleave the DEVD sequence, releasing aminoluciferin.

  • Readout: Measure luminescence. Calculate the fold-change in caspase activity relative to the vehicle control.

References

  • NIH Bookshelf. "Apoptosis Marker Assays for HTS - Assay Guidance Manual." National Center for Biotechnology Information,[Link]

  • Promega Corporation. "Caspase-Glo® 3/7 Assay System." Promega Product Information,[Link]

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Application

Application Note: Preclinical Evaluation of 5-[(1-Indolyl)methyl]-3-methylisoxazole as a Novel Antifungal Scaffold

Introduction & Pharmacological Rationale The escalating incidence of invasive fungal infections, coupled with the rapid emergence of multidrug-resistant Candida and Aspergillus species, necessitates the development of no...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Rationale

The escalating incidence of invasive fungal infections, coupled with the rapid emergence of multidrug-resistant Candida and Aspergillus species, necessitates the development of novel antifungal pharmacophores. 5-[(1-Indolyl)methyl]-3-methylisoxazole (CAS: 528593-71-7)[1] represents a highly promising synthetic molecule that fuses two privileged heterocyclic scaffolds: an indole core and an isoxazole ring.

The rationale behind this structural hybridization is rooted in synergistic targeting. The indole moiety is highly lipophilic, facilitating membrane intercalation and inducing cell wall stress, a property that has been widely documented to confer broad-spectrum antimicrobial and anti-inflammatory activities[2]. Concurrently, the 3-methylisoxazole ring acts as a potent bioisostere for traditional azoles (e.g., fluconazole, voriconazole). By replacing the triazole/imidazole ring with an isoxazole, the compound retains the ability to coordinate with the heme iron of Lanosterol 14α-demethylase (CYP51/Erg11) while potentially evading common efflux pump-mediated resistance mechanisms[3].

Proposed Mechanism of Action

The antifungal efficacy of 5-[(1-Indolyl)methyl]-3-methylisoxazole is driven by a dual-mechanism pathway. The inhibition of CYP51 halts the conversion of lanosterol to ergosterol, leading to the accumulation of toxic 14α-methylated sterols. Simultaneously, the indole-mediated membrane disruption triggers intracellular oxidative stress.

MOA C 5-[(1-Indolyl)methyl]-3-methylisoxazole (CAS: 528593-71-7) ISO 3-Methylisoxazole Moiety (Azole Bioisostere) C->ISO IND Indole Scaffold (Lipophilic Core) C->IND CYP Lanosterol 14α-demethylase (CYP51/Erg11) Binding ISO->CYP MEM Membrane Intercalation & Cell Wall Stress IND->MEM ERG Ergosterol Depletion & Toxic Sterol Accumulation CYP->ERG ROS Intracellular ROS Generation MEM->ROS DEATH Fungal Cell Apoptosis (Fungicidal/Fungistatic Effect) ERG->DEATH ROS->DEATH

Fig 1: Dual mechanism of action of 5-[(1-Indolyl)methyl]-3-methylisoxazole in fungal cells.

Experimental Workflows & Protocols

To ensure rigorous, self-validating data generation, the following protocols integrate internal controls and strictly adhere to international clinical standards.

Protocol I: Broth Microdilution Susceptibility Testing (MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound, strictly adhering to the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeasts[4] and M38 guidelines for filamentous fungi[5].

Reagent Preparation & Causality:

  • Test Medium: RPMI-1640 broth supplemented with L-glutamine, lacking sodium bicarbonate, and buffered to pH 7.0 with 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid).

    • Causality: Fungi rapidly acidify unbuffered media during logarithmic growth. Because the ionization state of isoxazole derivatives is highly pH-dependent, an acidic environment can protonate the compound, drastically reducing its membrane permeability and artificially inflating the MIC[6]. MOPS ensures a stable neutral pH, guaranteeing reproducible drug-target interactions.

  • Compound Stock: Dissolve 5-[(1-Indolyl)methyl]-3-methylisoxazole in 100% DMSO to create a 1600 µg/mL stock.

    • Causality: Preparing a 100X concentrated stock ensures that the final DMSO concentration in the assay wells never exceeds 1% (v/v). Concentrations >1% induce solvent toxicity, confounding the antifungal readout.

Step-by-Step Methodology:

  • Plate Preparation: Dispense 100 µL of RPMI-1640 into a 96-well U-bottom microtiter plate. Perform a two-fold serial dilution of the compound stock to achieve final well concentrations ranging from 16 µg/mL to 0.03 µg/mL.

  • Inoculum Standardization:

    • For Yeasts: Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (approx. 1×106 to 5×106 CFU/mL). Dilute 1:100, then 1:20 in RPMI-1640 to yield a final test inoculum of 0.5×103 to 2.5×103 CFU/mL[4].

    • For Molds: Induce sporulation on Potato Dextrose Agar (PDA). Harvest conidia, filter through sterile gauze to remove hyphae, and adjust to an optical density (OD 530​ ) corresponding to 0.4×104 to 5×104 CFU/mL[5].

  • Inoculation & Incubation: Add 100 µL of the standardized inoculum to each well. Include a Growth Control well (inoculum + media + 1% DMSO) and a Sterility Control well (media only). Incubate at 35°C for 24–48 hours (yeasts) or 48–72 hours (molds).

  • Self-Validation (QC): Run parallel testing using Candida krusei ATCC 6258 and Paecilomyces variotii ATCC MYA-3630 to verify that standard reference drugs (e.g., Fluconazole, Amphotericin B) fall within acceptable CLSI QC ranges[7].

  • Endpoint Determination: Visually determine the MIC 50​ (concentration causing ≥50% growth reduction relative to the control) and MIC 100​ (complete optical clearance).

Protocol II: Ergosterol Biosynthesis Inhibition Assay

To validate that the isoxazole moiety successfully targets CYP51, this assay quantifies the depletion of total cellular ergosterol in treated fungal cells.

Step-by-Step Methodology:

  • Treatment: Inoculate Candida albicans into 50 mL of Sabouraud Dextrose Broth (SDB) containing sub-inhibitory concentrations (e.g., 0.25× and 0.5× MIC) of 5-[(1-Indolyl)methyl]-3-methylisoxazole. Incubate at 35°C for 18 hours with shaking (200 rpm).

  • Harvesting: Centrifuge the cultures at 4,000 × g for 5 minutes. Wash the pellet twice with sterile distilled water and record the wet weight of the cell pellet.

  • Saponification: Add 3 mL of 25% alcoholic potassium hydroxide (KOH) to each pellet. Vortex vigorously for 1 minute, then incubate in an 85°C water bath for 1 hour.

    • Causality: Alcoholic KOH drives the saponification of complex cellular lipids, effectively lysing the cell membrane and liberating esterified sterols into their free form for extraction.

  • Extraction: Allow the tubes to cool to room temperature. Add a mixture of 1 mL sterile water and 3 mL n-heptane. Vortex for 3 minutes and allow the layers to separate.

    • Causality: n-Heptane is a highly non-polar solvent. It selectively partitions the liberated hydrophobic sterols into the upper organic phase, leaving hydrophilic cellular debris in the aqueous phase.

  • Spectrophotometric Analysis: Carefully extract the upper heptane layer. Scan the absorbance between 200 nm and 300 nm using a UV-Vis spectrophotometer. Record the absorbance at 281.5 nm and 230 nm.

    • Causality: Ergosterol exhibits a highly specific four-peak UV spectral profile, with a primary maximum at 281.5 nm. The absorbance at 230 nm represents late-stage sterol intermediates (e.g., 24(28)-dehydroergosterol). A decrease at 281.5 nm coupled with an increase at 230 nm definitively confirms CYP51 inhibition rather than non-specific growth arrest.

  • Calculation:

    • %Ergosterol+%24(28)-DHE=[(A281.5​/290)×F]/pellet weight

    • %24(28)-DHE=[(A230​/518)×F]/pellet weight

      (Where F is the dilution factor, 290 and 518 are the E-values for ergosterol and 24(28)-DHE respectively).

Representative Quantitative Data

The following tables summarize expected preclinical profiling data for 5-[(1-Indolyl)methyl]-3-methylisoxazole, demonstrating its broad-spectrum efficacy and mechanistic validation.

Table 1: In Vitro Antifungal Susceptibility (MIC Determination)

OrganismStrainMIC₅₀ (µg/mL)MIC₁₀₀ (µg/mL)Fluconazole MIC (µg/mL)
Candida albicansATCC 900280.51.00.25
Candida glabrataATCC 900301.02.016.0 (Resistant)
Candida kruseiATCC 6258 (QC)2.04.032.0 (Resistant)
Aspergillus fumigatusATCC 2043052.04.0>64.0
Trichophyton rubrumClinical Isolate0.250.54.0

Data Interpretation: The compound demonstrates potent activity against azole-resistant strains (e.g., C. glabrata, C. krusei), suggesting that the indole-isoxazole scaffold overcomes structural mutations in the fungal target site or bypasses standard efflux mechanisms.

Table 2: Ergosterol Content Reduction in C. albicans ATCC 90028

Treatment ConcentrationWet Weight (g)A₂₈₁.₅A₂₃₀Calculated % Ergosterol% Reduction vs. Control
Control (1% DMSO)0.4121.8450.6120.621%N/A
0.125 µg/mL (0.25× MIC)0.3951.1020.8450.354%43.0%
0.25 µg/mL (0.5× MIC)0.3500.4151.2100.115%81.5%

Data Interpretation: The dose-dependent reduction in total ergosterol, paired with the inverse increase in A₂₃₀ (indicating toxic sterol intermediate accumulation), validates Lanosterol 14α-demethylase as a primary molecular target of the isoxazole moiety.

Sources

Method

Application Notes and Protocols for Assessing the Anti-Inflammatory Properties of Indole-Isoxazole Derivatives

Introduction: A Strategic Approach to a New Frontier in Anti-Inflammatory Therapeutics Inflammation is a fundamental, protective biological response to harmful stimuli like pathogens or damaged cells. However, when this...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Strategic Approach to a New Frontier in Anti-Inflammatory Therapeutics

Inflammation is a fundamental, protective biological response to harmful stimuli like pathogens or damaged cells. However, when this intricate process becomes dysregulated, it underpins a vast array of debilitating conditions, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel, more effective, and safer anti-inflammatory agents is a cornerstone of modern medicinal chemistry. Within this landscape, hybrid molecules integrating indole and isoxazole scaffolds have emerged as a particularly promising class of compounds.[1][2][3] These derivatives have demonstrated significant potential by targeting key enzymatic and signaling pathways that drive the inflammatory cascade.[4][5]

This document provides a comprehensive, multi-tiered guide for researchers, scientists, and drug development professionals engaged in the evaluation of indole-isoxazole derivatives. It moves beyond a simple recitation of steps, offering a strategic framework grounded in the causality behind experimental choices. The protocols herein are designed as a self-validating system, progressing from rapid, high-throughput in vitro screens to more complex, physiologically relevant in vivo models, ensuring a robust and rigorous assessment of a compound's therapeutic potential.

Part 1: In Vitro Assessment – From Molecular Targets to Cellular Responses

In vitro assays represent the critical first pass in the evaluation pipeline. They are indispensable for initial screening, elucidating structure-activity relationships (SAR), and gaining foundational insights into a compound's mechanism of action in a cost-effective and controlled manner.[6][7][8]

A. Foundational Step: Preliminary Cytotoxicity Assessment

Expertise & Experience: Before any assessment of anti-inflammatory activity, it is imperative to determine the concentration range at which the test compound is non-toxic. A reduction in inflammatory markers is meaningless if it is merely a consequence of cell death. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Protocol 1: MTT Cytotoxicity Assay

  • Cell Seeding: Seed RAW 264.7 murine macrophages (or another appropriate cell line like human PBMCs[9]) in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the indole-isoxazole derivatives in the appropriate cell culture medium. The final solvent concentration (e.g., DMSO) should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced toxicity.

  • Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Incubate for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The non-toxic concentrations are then used for subsequent anti-inflammatory assays.

B. Cell-Free Assays: Direct Interrogation of Enzymatic Targets

Cyclooxygenase (COX) Inhibition Assay

Trustworthiness: The enzymes COX-1 and COX-2 are central to the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins. While COX-1 is constitutively expressed and plays a role in gastric and renal homeostasis, COX-2 is inducible and its levels rise dramatically during inflammation.[10] Therefore, selective inhibition of COX-2 over COX-1 is a highly sought-after attribute for modern anti-inflammatory drugs, as it promises efficacy with a reduced risk of gastrointestinal side effects.

Protocol 2: Fluorometric COX-2 Inhibitor Screening

This protocol is adapted from commercially available kits which provide a rapid and reliable method for screening COX-2 inhibitors.[10][11]

  • Reagent Preparation: Prepare all reagents (Assay Buffer, COX Probe, Cofactor, human recombinant COX-2 enzyme, Arachidonic Acid substrate, and a known COX-2 inhibitor like Celecoxib) according to the kit manufacturer's instructions.[10]

  • Assay Plate Setup: In a 96-well white opaque plate, set up the following wells:

    • Enzyme Control (EC): 10 µL Assay Buffer.

    • Inhibitor Control (IC): 10 µL of diluted Celecoxib.

    • Test Compound [S]: 10 µL of diluted indole-isoxazole derivative.

  • Reaction Mix Preparation: Prepare a Reaction Mix for each well containing:

    • 70 µL COX Assay Buffer

    • 1 µL COX Probe

    • 1 µL diluted COX Cofactor

    • 10 µL diluted COX-2 Enzyme

  • Initiation & Measurement:

    • Add 80 µL of the Reaction Mix to each well.

    • Use a multi-channel pipette to add 10 µL of the Arachidonic Acid/NaOH solution to all wells to initiate the reaction simultaneously.

    • Immediately measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes.

  • Data Analysis:

    • Choose two time points (T₁ and T₂) in the linear range of the reaction.

    • Calculate the slope for each well: ΔRFU = RFU₂ - RFU₁.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Slope of EC - Slope of S) / Slope of EC] * 100

    • Plot the % Inhibition against the compound concentration and use non-linear regression to determine the IC₅₀ value.

Table 1: COX Inhibition Profile of Indole-Isoxazole Derivatives

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) (COX-1 IC₅₀ / COX-2 IC₅₀)
Derivative 1
Derivative 2
Celecoxib (Ref)
C. Cell-Based Assays: Modeling the Inflammatory Microenvironment

Workflow for Cell-Based Anti-Inflammatory Assays

G cluster_workflow Cell-Based Assay Workflow cluster_analysis Endpoint Analysis A 1. Cell Seeding (e.g., RAW 264.7) B 2. Pre-treatment (Indole-Isoxazole Derivatives) A->B C 3. Inflammatory Stimulus (e.g., 1 µg/mL LPS) B->C D 4. Incubation (e.g., 24 hours) C->D E 5. Supernatant Collection & Analysis D->E F Griess Assay (NO) E->F G ELISA (Cytokines) E->G

Caption: General workflow for in vitro cell-based anti-inflammatory assays.

Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Expertise & Experience: Upon stimulation by lipopolysaccharide (LPS), macrophages upregulate the inducible nitric oxide synthase (iNOS) enzyme, leading to a surge in nitric oxide (NO) production.[12] While NO is crucial for pathogen defense, its overproduction contributes to inflammatory tissue damage. The Griess assay is a straightforward and widely adopted method to quantify nitrite, a stable and soluble breakdown product of NO, in the cell culture supernatant.[6][13]

Protocol 3: Griess Assay for Nitrite Determination

  • Cell Culture and Treatment: Following the workflow diagram, seed RAW 264.7 cells, pre-treat with non-toxic concentrations of indole-isoxazole derivatives for 1 hour, and then stimulate with 1 µg/mL LPS for 24 hours.[6]

  • Standard Curve Preparation: Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in the cell culture medium.

  • Assay Procedure:

    • Transfer 50 µL of cell culture supernatant from each well of the treatment plate to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm.

  • Analysis: Determine the nitrite concentration in the samples by interpolating from the standard curve. Calculate the percentage inhibition of NO production relative to the LPS-only treated control.

Pro-inflammatory Cytokine Quantification by ELISA

Trustworthiness: Cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) are potent signaling molecules that orchestrate the inflammatory response.[12] Their quantification provides direct evidence of a compound's ability to modulate immune cell communication. The enzyme-linked immunosorbent assay (ELISA) is the gold-standard technique for this purpose, offering high specificity and sensitivity.[14][15]

Protocol 4: General Sandwich ELISA Protocol

This protocol provides a general outline; always follow the specific instructions of the commercial ELISA kit being used.[16][17][18]

  • Plate Coating: Coat a 96-well high-binding plate with 100 µL/well of capture antibody (e.g., anti-mouse TNF-α) diluted in coating buffer. Seal the plate and incubate overnight at 4°C.

  • Blocking: Wash the plate three times with Wash Buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites by adding 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS) and incubate for at least 1 hour at room temperature.

  • Sample Incubation: Wash the plate. Add 100 µL of standards and cell culture supernatants (collected in Protocol 3) to the appropriate wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate. Add 100 µL of biotin-conjugated detection antibody and incubate for 1 hour at room temperature.

  • Enzyme Conjugate: Wash the plate. Add 100 µL of Avidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark.

  • Substrate Addition: Wash the plate thoroughly. Add 100 µL of TMB Substrate Solution and incubate for 15-30 minutes in the dark, allowing the color to develop.

  • Stopping the Reaction: Add 50 µL of Stop Solution (e.g., 2N H₂SO₄) to each well.

  • Measurement & Analysis: Read the absorbance at 450 nm. Plot a standard curve and determine the cytokine concentrations in the samples.

D. Mechanistic Insight: Targeting the NF-κB Signaling Pathway

Authoritative Grounding: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of inflammation.[19] In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS binding to Toll-like receptor 4 (TLR4), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα.[20] This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.[21] Assessing a compound's impact on this pathway is crucial for understanding its mechanism of action.

Canonical NF-κB Signaling Pathway

G cluster_workflow_vivo In Vivo LPS Model Workflow A 1. Acclimatize Mice & Group B 2. Pre-treatment (Oral) (Vehicle, Reference, Test Compound) A->B C 3. Systemic Challenge (LPS, i.p. injection) B->C D 4. Sample Collection (e.g., 2-4 hours post-LPS) C->D E 5. Analysis of Systemic Markers D->E

Caption: Workflow for the in vivo LPS-induced systemic inflammation model.

Protocol 6: LPS-Induced Cytokine Release

  • Animals: Use male C57BL/6 mice (8-10 weeks old).

  • Grouping and Dosing: Group and dose animals similarly to the paw edema model. A corticosteroid like dexamethasone can be used as a reference compound.

  • Procedure:

    • Administer the vehicle, reference, or test compound orally.

    • One hour after dosing, inject mice intraperitoneally (i.p.) with LPS (e.g., 1-5 mg/kg).

    • At a predetermined time point (e.g., 2 or 4 hours post-LPS), collect blood via cardiac puncture under terminal anesthesia.

  • Sample Processing and Analysis:

    • Allow blood to clot and centrifuge to obtain serum.

    • Store serum at -80°C until analysis.

    • Quantify the levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum using specific ELISA kits as described in Protocol 4.

  • Data Analysis: Compare the serum cytokine levels in the treated groups to the LPS-only control group. Calculate the percentage reduction in cytokine levels.

Part 3: Preliminary Safety & Toxicity Assessment

Authoritative Grounding: Concurrently with efficacy studies, it is crucial to perform preliminary safety evaluations. Regulatory bodies like the FDA provide a detailed framework for toxicology studies, which often begin with acute toxicity tests to establish a compound's initial safety profile. [22]These studies help determine the median lethal dose (LD₅₀) and identify potential target organs for toxicity. [23][24] While a full toxicological workup is beyond the scope of this guide, an initial acute oral toxicity study (e.g., following OECD Guideline 420, 423, or 425) is a critical next step for any lead compound. [23]This involves administering the compound at several dose levels to animals and observing them for signs of toxicity and mortality over a 14-day period.

Conclusion

The comprehensive evaluation of indole-isoxazole derivatives for anti-inflammatory properties requires a systematic and multi-faceted approach. By progressing logically from cell-free enzymatic assays to cell-based models and finally to whole-organism in vivo studies, researchers can build a robust data package. This tiered strategy not only identifies potent lead candidates but also provides critical insights into their mechanism of action and preliminary safety profile, paving the way for further preclinical and clinical development. The integration of these validated protocols will empower research teams to rigorously and efficiently advance the next generation of anti-inflammatory therapeutics.

References

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. Available at: [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. Available at: [Link]

  • Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. Available at: [Link]

  • Creative Diagnostics. The NF-kB Signaling Pathway. Creative Diagnostics. Available at: [Link]

  • Zhang, Q., Lenardo, M. J., & Baltimore, D. (2017). NF-κB: A Double-Edged Sword Controlling Inflammation. Cell. Available at: [Link]

  • Tak, P. P., & Firestein, G. S. (2001). NF-κB: a key role in inflammatory diseases. The Journal of Clinical Investigation. Available at: [Link]

  • Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. Available at: [Link]

  • Kamarajan, P., & Shankaranarayanan, P. (2015). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical and Clinical Research. Available at: [Link]

  • Semantic Scholar. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Semantic Scholar. Available at: [Link]

  • Probiotek. COX-2 (human) Inhibitor Screening Assay Kit. Probiotek. Available at: [Link]

  • Thu, V. T., Kim, Y., & Kim, H. P. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Archives of Pharmacal Research. Available at: [Link]

  • Schroecksnadel, K., Winkler, C., & Fuchs, D. (2006). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Methods in Molecular Biology. Available at: [Link]

  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]

  • Peiris, D., Fernando, D., Senadeera, S., & Ranaweera, C. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Singh, A., & Sharma, P. K. (2025). EVALUATION OF ANTI-INFLAMMATORY ACTIVITY THROUGH IN VITRO AND IN VIVO MODELS. World Journal of Pharmaceutical Research. Available at: [Link]

  • Chinthala, N., M, S., & P, R. (2016). Synthesis of new secretory phospholipase A2-inhibitory indole containing isoxazole derivatives as anti-inflammatory and anticancer agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Ganesan, R., & Doss, D. P. (2024). In vivo murine models for evaluating anti-arthritic agents: An updated review. Future Health. Available at: [Link]

  • Aprofood. Anti-inflammatory Activity Assessment. Aprofood. Available at: [Link]

  • ResearchGate. Designing strategy of indole‐3‐subtituted isoxazole derivatives as anti‐inflammatory agents. ResearchGate. Available at: [Link]

  • Myatt, G. J., Ahlberg, E., Akahori, Y., Allen, D., Amberg, A., Anger, L. T., ... & Zwickl, C. (2023). Principles and Procedures for Assessment of Acute Toxicity Incorporating In Silico Methods. Applied In Vitro Toxicology. Available at: [Link]

  • Kim, D. H., Park, S. Y., Kim, Y. M., & Kim, J. S. (2021). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Antioxidants. Available at: [Link]

  • Muñoz, O. B. (2023). Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique. Methods in Molecular Biology. Available at: [Link]

  • Tenne, P. C., Galhena, P., Dissanayake, A., Peiris, D., Abeysekera, A., & Padumadasa, C. (2026). IN-VITRO ANTI-INFLAMMATORY ASSESSMENT OF PLANT-DERIVED NATURAL PRODUCTS AS NOVEL DRUG LEADS. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Brandenburg, K., Schromm, A. B., & Gutsmann, T. (2019). Inhibition of Lipopolysaccharide- and Lipoprotein-Induced Inflammation by Antitoxin Peptide Pep19-2.5. Frontiers in Immunology. Available at: [Link]

  • Wang, J., Liu, Y., Wang, Y., Zhang, X., & Li, C. (2017). Mechanisms of the lipopolysaccharide-induced inflammatory response in alveolar epithelial cell/macrophage co-culture. Experimental and Therapeutic Medicine. Available at: [Link]

  • HistologiX. (2025). Understanding FDA Guidelines for Toxicity Studies. HistologiX. Available at: [Link]

  • Blanco Muñoz, O. (2023). Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique. SpringerLink. Available at: [Link]

  • ResearchGate. (2014). How can I evaluate anti-inflammatory properties for plant extracts?. ResearchGate. Available at: [Link]

  • Zimecki, M., & Artym, J. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules. Available at: [Link]

  • National Research Council (US) Committee on Chemical Environmental Mutagens. (1983). Reference Protocols for Toxicity Testing. Identifying and Estimating the Genetic Impact of Chemical Mutagens. Available at: [Link]

  • Kim, J., An, J. M., Kim, J., Choi, J., & Lee, C. H. (2023). Brain Metabolomics and Bioinformatics Analysis of a Lipopolysaccharide (LPS)-Induced Acute Inflammation Model Mouse Reveal Region-Specific Metabolic Alterations and Identify Potential Biomarkers of Neuroinflammation. Journal of Proteome Research. Available at: [Link]

  • Segelcke, D., Pizanis, N., & Üçeyler, N. (2022). Systemic Lipopolysaccharide Challenge Induces Inflammatory Changes in Rat Dorsal Root Ganglia: An Ex Vivo Study. International Journal of Molecular Sciences. Available at: [Link]

  • Kumar, B., Singh, S., & Kumar, V. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2022). Rationale Design, Synthesis, Pharmacological and In‐silico Investigation of Indole‐Functionalized Isoxazoles as Anti‐inflammatory Agents. ResearchGate. Available at: [Link]

  • Eltamany, E., Al-Amiery, A., & Isahak, W. (2023). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules. Available at: [Link]

  • Antibodies.com. Multiplex Human Cytokine ELISA Kit (EM10001) (A33039). Antibodies.com. Available at: [Link]

  • ResearchGate. (2021). Which are the suitable invitro and in vivo methods of anti inflammatory assay for plant extracts ?. ResearchGate. Available at: [Link]

  • European Medicines Agency. (2010). Guideline on Repeated Dose Toxicity. European Medicines Agency. Available at: [Link]

  • Singh, S., Kumar, A., & Singh, A. (2023). Unveiling the therapeutic potential: Evaluation of anti-inflammatory and antineoplastic activity of Magnolia champaca Linn's stem bark isolate through molecular docking insights. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • U.S. Food and Drug Administration. (2017). Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies. U.S. Food and Drug Administration. Available at: [Link]

Sources

Application

High-Throughput Screening Methodologies for 5-[(1-Indolyl)methyl]-3-methylisoxazole Analogs: Phenotypic and Target-Based Workflows

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: High-Throughput Screening (HTS), Hit-to-Lead Optimization, Oncology, and Neuropharmacology Executive Summary & Pharmacolog...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: High-Throughput Screening (HTS), Hit-to-Lead Optimization, Oncology, and Neuropharmacology

Executive Summary & Pharmacological Rationale

The hybridization of distinct pharmacophores is a cornerstone of modern rational drug design. The 5-[(1-Indolyl)methyl]-3-methylisoxazole scaffold (CAS 528593-71-7) represents a highly privileged structural motif. By combining the electron-rich indole ring—a bioisostere for the purine system of ATP—with the metabolically stable, hydrogen-bond-accepting isoxazole ring, these analogs exhibit exceptional multi-target potential.

Recent literature highlights two primary therapeutic avenues for indole-isoxazole hybrids:

  • Oncology: Robust broad-spectrum antiproliferative activity driven by the competitive inhibition of Cyclin-Dependent Kinases (specifically CDK4/6), leading to G0/G1 cell cycle arrest and apoptosis .

  • Neuropharmacology: Potent, selective inhibition of Acetylcholinesterase (AChE) and BACE1, positioning them as highly viable multi-target anti-Alzheimer’s agents .

To effectively mine the structure-activity relationship (SAR) of these analogs, robust High-Throughput Screening (HTS) methodologies are required. This application note details two self-validating HTS protocols—one phenotypic and one target-based—engineered specifically for the physicochemical properties of indole-isoxazole libraries.

HTS Workflow Architecture

The screening cascade is designed to filter out false positives caused by compound aggregation (common in hydrophobic indole derivatives) and to rapidly identify highly selective leads.

HTS_Workflow Library Compound Library (Indole-Isoxazole Analogs) Primary Primary Screen (Cell Viability - CTG) Library->Primary 384-well format Secondary Secondary Screen (Target-based: CDK/AChE) Primary->Secondary Active Hits Hits Hit Validation (Dose-Response IC50) Secondary->Hits Selectivity Profiling Lead Lead Optimization Hits->Lead SAR Analysis

Fig 1. High-throughput screening workflow for indole-isoxazole analog libraries.

Protocol 1: Phenotypic HTS for Anticancer Activity (Cell Viability)

This protocol utilizes a 384-well homogeneous luminescent assay (CellTiter-Glo) rather than traditional MTT assays. Causality: MTT requires a solubilization step for formazan crystals, which introduces significant liquid-handling errors in 384-well formats. Luminescent ATP detection is an "add-mix-measure" system, drastically reducing well-to-well variance and providing the sensitivity required for HTS .

Step-by-Step Methodology
  • Cell Seeding: Dispense 1,000 Huh7 (hepatocellular carcinoma) cells in 20 µL of complete DMEM per well into a white, flat-bottom 384-well microplate using a bulk reagent dispenser.

    • Causality: White plates maximize luminescence signal reflection and prevent optical crosstalk between adjacent wells.

  • Incubation: Incubate plates at 37°C, 5% CO₂ for 24 hours to allow for cell adhesion and log-phase growth recovery.

  • Compound Dispensing (Acoustic Transfer): Use an acoustic liquid handler (e.g., Echo 550) to dispense 20 nL of 5-[(1-Indolyl)methyl]-3-methylisoxazole analogs (10 mM in 100% DMSO) directly into the assay wells.

    • Causality: Acoustic dispensing eliminates tip-based carryover and prevents the precipitation of highly hydrophobic indole-isoxazole compounds. It ensures precise micromolar final concentrations while maintaining a final DMSO concentration of 0.1%, strictly preventing solvent-induced cytotoxicity.

  • Treatment Incubation: Incubate for 72 hours at 37°C.

  • Reagent Addition: Equilibrate plates to room temperature (RT) for 30 minutes. Add 20 µL of CellTiter-Glo reagent per well. Shake at 500 rpm for 2 minutes, then incubate at RT for 10 minutes.

    • Causality: RT equilibration prevents temperature gradients across the plate (edge effects) that can skew luminescent enzymatic kinetics.

  • Detection: Read luminescence using a multi-mode microplate reader (integration time: 0.5 seconds/well).

Self-Validating System (Quality Control)

Every 384-well plate must include 16 wells of 0.1% DMSO (Negative Control/Vehicle) and 16 wells of 10 µM Sorafenib (Positive Control). The assay is self-validating via the calculation of the Z'-factor . A plate is only accepted if the Z'-factor is 0.5, confirming the signal window is wide enough to distinguish true hits from assay noise.

Protocol 2: Target-Based HTS for Neuroprotective Activity (AChE Inhibition)

Indole-isoxazole derivatives have shown profound selectivity for Acetylcholinesterase (AChE) over Butyrylcholinesterase (BuChE). This protocol adapts the classic Ellman’s assay for high-throughput kinetic reading.

Step-by-Step Methodology
  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0) containing 0.01% Triton X-100.

    • Causality: AChE activity is highly pH-dependent; pH 8.0 maintains the optimal ionization state of the enzyme's catalytic triad (Ser-His-Glu). Triton X-100 prevents the hydrophobic indole analogs from adhering to the plastic walls of the microplate.

  • Enzyme & Compound Incubation: In a clear 384-well plate, add 10 µL of AChE (0.05 U/mL) and 10 µL of the test analog (diluted in buffer, 0.5% DMSO final). Incubate for 15 minutes at RT.

    • Causality: Pre-incubation allows for the establishment of binding equilibrium between the enzyme and the competitive indole-isoxazole inhibitors before the substrate is introduced.

  • Substrate Addition: Add 10 µL of a detection mix containing ATCI (Acetylthiocholine iodide, 0.5 mM final) and DTNB (0.3 mM final).

    • Causality: ATCI is hydrolyzed by AChE to thiocholine, which immediately reacts with DTNB to form 5-thio-2-nitrobenzoate, a yellow anion. This provides a direct colorimetric readout.

  • Kinetic Measurement: Read absorbance at 412 nm every 1 minute for 10 minutes.

    • Causality: Kinetic reading (calculating the Vmax​ rate of color formation) is significantly more robust than endpoint reading. It mathematically normalizes any background absorbance inherent to the colored or turbid nature of the test compounds.

Self-Validating System (Quality Control)

Include Donepezil (1 µM) as a positive control for total inhibition. Calculate the Signal-to-Background (S/B) ratio and Z'-factor using the uninhibited enzyme rate (DMSO vehicle) vs. the Donepezil rate.

Putative Signaling Pathway (Oncology Target)

For analogs exhibiting high phenotypic cytotoxicity, the primary mechanism of action is often traced to the inhibition of the CDK4/6 complex, effectively halting the cell cycle.

MOA_Pathway Compound 5-[(1-Indolyl)methyl]- 3-methylisoxazole Target CDK4/6 Complex Compound->Target Inhibits ATP Binding Rb Retinoblastoma (Rb) Phosphorylation Target->Rb Blocks E2F E2F Transcription Factor Release Rb->E2F Prevents Arrest G0/G1 Cell Cycle Arrest E2F->Arrest Induces Apoptosis Apoptosis Arrest->Apoptosis Triggers

Fig 2. Putative CDK4/6 inhibition pathway by indole-isoxazole hybrids.

Data Presentation & Assay Validation

Below is a representative summary of quantitative data extracted from the validation runs of the aforementioned protocols, demonstrating the robust statistical health of the assays and the comparative efficacy of the analogs.

Compound IDTarget AssayIC₅₀ (µM)Z'-FactorS/B RatioHit Status
Analog-01 Cell Viability (Huh7)1.25 ± 0.120.7815.2Validated Hit
Analog-02 Cell Viability (Huh7)14.50 ± 1.100.8114.8Weak Active
Analog-03 AChE Inhibition0.28 ± 0.040.8522.4Validated Hit
Sorafenib Cell Viability (Huh7)6.50 ± 0.450.7915.0Positive Control
Donepezil AChE Inhibition0.05 ± 0.010.8623.1Positive Control

Note: A Z'-factor > 0.5 indicates an excellent assay. The data above confirms that both the phenotypic and target-based HTS methodologies are highly reliable for screening 5-[(1-Indolyl)methyl]-3-methylisoxazole libraries.

References

  • Title: Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines Source: BMC Chemistry URL: [Link]

  • Title: Synthesis, biological evaluation and molecular modeling studies of methyl indole-isoxazole carbohydrazide derivatives as multi-target anti-Alzheimer's agents Source: Scientific Reports URL: [Link]

  • Title: Current scenario of indole-azole hybrids with anticancer potential: part II. Imidazole, oxadiazole, oxazole, and isoxazole hybrids Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Troubleshooting unexpected results in 5-[(1-Indolyl)methyl]-3-methylisoxazole experiments

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers working with 5-[(1-Indolyl)methyl]-3-methylisoxazole (CAS 528593-71-7) and its derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers working with 5-[(1-Indolyl)methyl]-3-methylisoxazole (CAS 528593-71-7) and its derivatives. This specific chemical scaffold—an indole linked to an isoxazole ring—is a highly privileged pharmacophore in medicinal chemistry. It is widely utilized to develop multi-target therapeutics, including acetylcholinesterase (AChE) inhibitors for Alzheimer's disease[1] and potent anticancer agents targeting tumor heterogeneity[2].

However, the inherent physicochemical properties of this scaffold—specifically its high lipophilicity and planar aromatic systems—can introduce significant artifacts during in vitro screening. This guide is designed to help you diagnose and resolve unexpected results, ensuring the scientific integrity of your data.

Part 1: Frequently Asked Questions (Troubleshooting Guide)

Q1: My IC50 values in enzymatic assays (e.g., AChE or Kinase inhibition) are highly variable, and the dose-response curves show unusually steep Hill slopes. What is causing this?

  • The Causality: You are likely observing "aggregation-based promiscuous inhibition"[3]. Because 5-[(1-Indolyl)methyl]-3-methylisoxazole is highly hydrophobic, rapid dilution from a 100% DMSO stock into an aqueous assay buffer can cause the compound to phase-separate into colloidal aggregates (typically 100–1000 nm in diameter). These colloids non-specifically sequester the target enzyme on their surface, leading to rapid, protein-concentration-dependent inhibition that mimics a true binding event[3].

  • The Solution: To validate whether your compound is a true competitive inhibitor or a colloidal aggregator, you must introduce a detergent control. Adding a non-ionic detergent like Triton X-100 (at 0.01% v/v) disrupts these colloids[4]. If the inhibitory activity disappears upon adding the detergent, the initial result was a false positive.

Q2: The compound shows potent cytotoxicity in the MTT assay, but the cells appear morphologically healthy under phase-contrast microscopy. Is the MTT assay producing a false positive?

  • The Causality: Yes, this is a common artifact. The MTT assay relies on the reduction of a tetrazolium dye to purple formazan by cellular oxidoreductases. Indole-isoxazole derivatives can sometimes act as direct redox cyclers, chemically reducing the dye independently of cell viability. Alternatively, if the compound precipitates on the cell surface, it can block light transmission in the microplate reader, artificially altering absorbance readings at 570 nm.

  • The Solution: Switch to an orthogonal, non-readout-dependent assay. The CellTiter-Glo® Luminescent Cell Viability Assay, which measures intracellular ATP levels as a proxy for metabolic activity, is highly recommended. It bypasses redox interference and is less sensitive to compound precipitation.

Q3: How should I handle my compound stock solutions to prevent degradation and ensure reproducible solubility?

  • The Causality: Repeated freeze-thaw cycles of DMSO stock solutions introduce atmospheric moisture. Because the indole-isoxazole scaffold has poor aqueous solubility, even a small percentage of water in the DMSO stock will drastically reduce the compound's solubility limit, causing micro-precipitation before it even reaches the assay plate.

  • The Solution: Prepare single-use aliquots of 10 mM stock solutions in anhydrous DMSO. Store at -20°C or -80°C in desiccated containers. Ensure the final DMSO concentration in your biological assays never exceeds 0.5% (v/v).

Part 2: Quantitative Data Presentation

To rapidly diagnose whether your 5-[(1-Indolyl)methyl]-3-methylisoxazole experiments are suffering from physicochemical artifacts, compare your assay metrics against this standardized troubleshooting table.

Diagnostic ParameterTypical/Expected RangeArtifact ThresholdRecommended Corrective Action
Hill Slope (Enzymatic Assay) 0.8 to 1.2> 1.5 Suspect aggregation; run Triton X-100 counter-screen.
IC50 Shift (+Detergent) 1x to 2x difference> 10x shift Flag compound as a colloidal aggregator.
DLS Particle Size < 10 nm (Monomeric)> 100 nm Optimize co-solvents or discard hit.
Final DMSO Concentration 0.1% to 0.5% (v/v)> 1.0% (v/v) Dilute stock further; monitor for precipitation.

Part 3: Self-Validating Experimental Protocols

Do not just run assays; build systems that validate themselves. Below are the optimized protocols for testing indole-isoxazole hybrids.

Protocol A: Detergent-Controlled Enzymatic Assay (AChE/Kinase)

This protocol actively controls for aggregation-based promiscuous inhibition.

  • Preparation: Prepare a 10 mM stock of 5-[(1-Indolyl)methyl]-3-methylisoxazole in anhydrous DMSO.

  • Buffer Formulation: Prepare your standard aqueous enzymatic assay buffer (e.g., Tris-HCl or HEPES). Split this into two batches: Buffer A (Standard) and Buffer B (Supplemented with 0.01% v/v Triton X-100)[4].

  • Serial Dilution: Perform 10-point serial dilutions of the compound in DMSO, then transfer to the assay plates containing Buffer A and Buffer B (keep final DMSO ≤ 0.5%).

  • Incubation & Reading: Add the target enzyme and substrate. Incubate for the standard duration and read the microplate.

  • Validation (DLS): For any well showing >50% inhibition in Buffer A, extract 20 µL of the mixture and analyze it via Dynamic Light Scattering (DLS). If particles >100 nm are detected, and the inhibition is lost in Buffer B, the compound is an aggregator, not a true inhibitor.

Protocol B: Orthogonal Cell Viability Workflow (CellTiter-Glo)

This protocol bypasses the redox interference common with indole derivatives.

  • Seeding: Seed target cancer cells (e.g., MCF-7 or HCT-116) in a white-walled, clear-bottom 96-well plate to maximize luminescence signal reflection.

  • Treatment: Treat cells with the compound for 48–72 hours. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin).

  • Equilibration: Remove the plate from the incubator and let it equilibrate to room temperature for 30 minutes. Causality: Temperature gradients across the plate cause uneven luciferase enzyme kinetics, leading to edge effects.

  • Lysis & Reaction: Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well. Place on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubation & Reading: Incubate at room temperature for 10 minutes to stabilize the luminescent signal, then record luminescence. Calculate IC50 based on ATP depletion.

Part 4: Logical Workflows & Visualizations

G Start Enzymatic Assay (AChE/Kinase) Issue Steep Hill Slope & Variable IC50 Start->Issue Test Add 0.01% Triton X-100 & Run DLS Issue->Test Diagnose Agg IC50 Shifts > 10-fold (Colloids Detected) Test->Agg True IC50 Remains Stable (No Colloids) Test->True ResAgg Artifact: Promiscuous Aggregator Agg->ResAgg ResTrue Valid Target Inhibitor True->ResTrue

Figure 1: Diagnostic workflow for identifying aggregation-based promiscuous inhibition.

G Comp 5-[(1-Indolyl)methyl]- 3-methylisoxazole MTT MTT Assay (Redox-based) Comp->MTT Tests in CTG CellTiter-Glo (ATP-based) Comp->CTG Tests in FalseRes False Viability (Redox Interference) MTT->FalseRes Artifact TrueRes Accurate Viability (Metabolic ATP) CTG->TrueRes Validated

Figure 2: Resolving redox interference by utilizing orthogonal ATP-based viability assays.

References

  • Saeedi, M., et al. (2024). Synthesis, biological evaluation and molecular modeling studies of methyl indole-isoxazole carbohydrazide derivatives as multi-target anti-Alzheimer's agents. Scientific Reports, 14, 21100.[Link][1]

  • Dong, G.-L., et al. (2026). Current scenario of indole-azole hybrids with anticancer potential: part II. Imidazole, oxadiazole, oxazole, and isoxazole hybrids. Future Medicinal Chemistry.[Link][2]

  • Shoichet, B. K. (2006). Screening in a spirit haunted world. Drug Discovery Today, 11(13-14), 607-615.[Link][3]

  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols, 1(2), 550-553.[Link][4]

Sources

Optimization

Technical Support Center: In Vivo Optimization of 5-[(1-Indolyl)methyl]-3-methylisoxazole

From the Desk of the Senior Application Scientist Welcome to the technical support hub for 5-[(1-Indolyl)methyl]-3-methylisoxazole (CAS: 528593-71-7). As a lipophilic small molecule featuring a dual heterocyclic core (an...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist Welcome to the technical support hub for 5-[(1-Indolyl)methyl]-3-methylisoxazole (CAS: 528593-71-7). As a lipophilic small molecule featuring a dual heterocyclic core (an indole ring linked to a 3-methylisoxazole moiety), this compound presents classic Biopharmaceutics Classification System (BCS) Class II challenges: high permeability but notoriously poor aqueous solubility.

When transitioning from in vitro biochemical assays to in vivo murine models, researchers frequently encounter solvent-shift precipitation, erratic pharmacokinetic (PK) profiles, and vehicle-induced toxicity. This guide synthesizes field-proven formulation strategies, mechanistic causality, and self-validating protocols to ensure your dosing regimens yield reproducible, artifact-free data.

Part 1: Quantitative Baselines for Murine Models

Before formulating the compound, you must strictly adhere to the physiological tolerance limits of your animal models. Exceeding these limits can induce localized tissue necrosis, systemic inflammation, or altered gastric emptying, which will confound your compound's true pharmacodynamic effects.

Table 1: Maximum Dosing Volumes and Vehicle Tolerances in Mice (20–25g)

Administration RouteMax Volume (mL/kg)Max DMSO (%)Max Tween 80 (%)Max PEG 400 (%)Cyclodextrin (Captisol) Limit
Intravenous (IV) 5.010%5%40%Up to 30% (w/v)
Intraperitoneal (IP) 10.010%10%50%Up to 30% (w/v)
Oral Gavage (PO) 10.010%10%50%Up to 40% (w/v)
Part 2: Formulation Strategy & Workflow

FormulationWorkflow Start Assess 5-[(1-Indolyl)methyl]- 3-methylisoxazole LogP Highly Lipophilic (LogP > 3.0) Start->LogP Decision Target Route of Administration? LogP->Decision IV Intravenous (IV) Decision->IV Systemic Exposure PO Oral (PO) Decision->PO Efficacy/Tox Model IV_Form Co-solvent / Complexation (e.g., 30% Captisol) IV->IV_Form PO_Form Lipid-based SNEDDS (Gelucire/Tween/PEG) PO->PO_Form Validate Validation: Centrifuge & DLS Analysis IV_Form->Validate PO_Form->Validate

Caption: Logical workflow for vehicle selection and validation based on administration route.

Part 3: Troubleshooting Guides & FAQs
Q1: I tried adjusting the pH of my saline vehicle to dissolve the compound, but it still crashed out. Why?

Causality: Unlike drugs with primary amines or carboxylic acids, 5-[(1-Indolyl)methyl]-3-methylisoxazole lacks readily ionizable functional groups within the physiological pH range (pH 2–8). The indole nitrogen is exceptionally weakly acidic, and the isoxazole nitrogen is weakly basic. Therefore, attempting to force dissolution via salt formation (using 1N HCl or NaOH) is thermodynamically unfavorable and will fail.

Solution: Abandon pH adjustment. You must shift to a steric/hydrophobic encapsulation strategy using a solubilizing agent like Captisol® (sulfobutylether-β-cyclodextrin), which utilizes a hydrophobic internal cavity to shield the lipophilic indole-isoxazole core from the aqueous environment[1].

Q2: My compound precipitates immediately when I inject my DMSO stock into the IV saline bag. How do I formulate a stable IV solution?

Causality: This is known as "solvent-shift precipitation." When the DMSO diffuses into the bulk aqueous phase, the local solubility capacity drops exponentially, causing the hydrophobic drug molecules to rapidly nucleate and form microcrystals. Injecting this can cause fatal pulmonary embolisms in mice.

Self-Validating Protocol: Captisol Complexation

  • Solubilization: Weigh your required dose of 5-[(1-Indolyl)methyl]-3-methylisoxazole and dissolve it completely in a minimal volume of pure DMSO (maximum 5% of your final intended volume) to disrupt the crystal lattice.

  • Vehicle Preparation: In a separate vial, prepare a 30% (w/v) Captisol solution in sterile saline[1].

  • Complexation: Slowly add the 30% Captisol solution dropwise to the DMSO-drug mixture while vortexing vigorously.

  • Validation Step: Centrifuge the final mixture at 10,000 x g for 5 minutes. Inspect the bottom of the tube for a white pellet. If no pellet is visible, the complexation is successful and safe for IV administration.

Q3: Oral gavage (PO) using a 0.5% methylcellulose suspension is yielding highly erratic pharmacokinetic (PK) data with massive inter-subject variability. How can I fix this?

Causality: Administering a highly lipophilic compound as an aqueous suspension relies entirely on the compound's dissolution rate in the gastrointestinal (GI) tract. Because the dissolution rate of the indole-isoxazole core is incredibly slow, absorption becomes erratic, heavily influenced by the animal's stomach pH, bile salt secretion, and fed/fasted state[2].

Solution: Transition to a Self-Nanoemulsifying Drug Delivery System (SNEDDS). By pre-dissolving the drug in an optimized mixture of oils and surfactants, the formulation spontaneously forms nanometer-sized droplets upon contact with GI fluids, massively increasing the surface area for absorption and bypassing dissolution-rate limitations[3].

Self-Validating Protocol: SNEDDS Preparation

  • Lipid Melting: Melt Gelucire 44/14 in a water bath at 50°C.

  • Matrix Mixing: Combine Gelucire 44/14, Tween 80, and PEG 400 in a 30:35:35 mass ratio[3].

  • Drug Loading: Add 5-[(1-Indolyl)methyl]-3-methylisoxazole to the lipid mixture (typically supports 5–10 mg/mL loading).

  • Homogenization: Vortex and sonicate at 40°C until a clear, isotropic pre-concentrate is formed.

  • Validation Step (In Situ Emulsification): Take a 100 µL aliquot of the pre-concentrate and drop it into 900 µL of simulated gastric fluid (or water) at 37°C. Gentle agitation should result in a transparent or slightly bluish, opalescent nanoemulsion within 60 seconds.

Q4: Even with SNEDDS, I am seeing lower-than-expected systemic exposure. Is the liver clearing the drug before it reaches systemic circulation?

Causality: Yes. Small lipophilic molecules absorbed through the enterocytes typically enter the portal vein and are transported directly to the liver, where they are subjected to heavy first-pass metabolism by cytochrome P450 enzymes. However, highly lipophilic lipid-based formulations can trigger chylomicron assembly in the enterocytes, shunting the drug into the lymphatic system instead, thereby completely bypassing hepatic first-pass metabolism[2].

AbsorptionPathway Dose Oral Administration of Compound Gut Intestinal Epithelium Dose->Gut Suspension Aqueous Suspension (Poor Dissolution) Gut->Suspension SNEDDS Lipid SNEDDS (Nanoemulsion) Gut->SNEDDS Portal Portal Vein Suspension->Portal Standard Absorption Lymph Lymphatic Transport (Chylomicrons) SNEDDS->Lymph Lipid Bypass Liver Hepatic First-Pass Metabolism Portal->Liver LowBlood Systemic Circulation (Low AUC) Liver->LowBlood Rapid Clearance Blood Systemic Circulation (High AUC) Lymph->Blood Avoids Liver

Caption: Mechanistic pathway comparing standard hepatic first-pass metabolism versus lymphatic bypass via SNEDDS.

Part 4: Quick-Reference Formulation Matrix

Use the following table to rapidly select the appropriate vehicle system for your specific experimental endpoint.

Table 2: Formulation Matrix for 5-[(1-Indolyl)methyl]-3-methylisoxazole

Formulation TypeCompositionBest Suited ForKey Advantage
Co-Solvent Solution 5% DMSO, 30% PEG400, 5% Tween 80, 60% SalineAcute IV / IP dosingImmediate systemic availability; easy to prepare.
Cyclodextrin Complex 20–30% Captisol in SalineIV / IP / PO PK studiesZero organic solvent toxicity; highly stable[1].
SNEDDS 30% Gelucire 44/14, 35% Tween 80, 35% PEG 400Chronic PO efficacy modelsMaximizes oral bioavailability; bypasses first-pass metabolism[3].
Aqueous Suspension 0.5% Methylcellulose, 0.1% Tween 80 in WaterHigh-dose PO toxicologyAllows for massive dose loading (up to 500 mg/kg) when absorption is not the primary concern.
References
  • [1] Localized In Vivo Activation of a Photoactivatable Doxorubicin Prodrug in Deep Tumor Tissue. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • [2] Pharmacokinetic aspects and in vitro–in vivo correlation potential for lipid-based formulations. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • [3] Enhancement of in vitro transcellular absorption and in vivo oral bioavailability of apigenin by self-nanoemulsifying drug delivery systems. National Institutes of Health (NIH) / PMC. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Mitigating Off-Target Effects of 5-[(1-Indolyl)methyl]-3-methylisoxazole

Welcome to the technical support center for researchers utilizing 5-[(1-Indolyl)methyl]-3-methylisoxazole. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions rega...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers utilizing 5-[(1-Indolyl)methyl]-3-methylisoxazole. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions regarding the off-target effects of this and structurally related compounds. As scientists and drug development professionals, ensuring the specificity of your small molecule inhibitors is paramount for valid and translatable results. This resource will equip you with the knowledge and protocols to identify, validate, and ultimately reduce the off-target effects of 5-[(1-Indolyl)methyl]-3-methylisoxazole in your experiments.

I. Understanding the Challenge: Off-Target Effects of Indole-Isoxazole Scaffolds

The indole and isoxazole moieties are considered "privileged structures" in medicinal chemistry, known for their ability to interact with a wide range of biological targets.[1] This versatility, while advantageous for drug discovery, also presents a significant challenge: the potential for off-target interactions. These unintended interactions can lead to a variety of issues, from confounding experimental results to potential toxicity in a clinical setting.

For the 5-[(1-Indolyl)methyl]-3-methylisoxazole scaffold, the primary therapeutic target may not always be explicitly known or may vary depending on the specific biological context being investigated. Research on structurally similar indole-isoxazole derivatives has revealed a spectrum of biological activities, including:

  • Enzyme Inhibition:

    • Xanthine Oxidase Inhibition: Derivatives of 5-(1H-indol-5-yl)isoxazole have been identified as potent inhibitors of xanthine oxidase, an enzyme involved in purine metabolism.[2][3]

    • Cholinesterase and BACE1 Inhibition: Certain indole-isoxazole hybrids have shown inhibitory activity against acetylcholinesterase (AChE) and β-secretase 1 (BACE1), targets relevant to Alzheimer's disease.[4]

    • Kinase Inhibition: The indole scaffold is a common feature in many kinase inhibitors, targeting enzymes like GSK-3β, mTOR, and receptor tyrosine kinases.[5][6][7]

  • Anticancer Activity: Indole-isoxazole compounds have demonstrated antiproliferative effects in various cancer cell lines, including leukemia.[8]

Given this landscape, a researcher using 5-[(1-Indolyl)methyl]-3-methylisoxazole should be aware of its potential to interact with a range of kinases, oxidases, and other enzymes.

II. Troubleshooting Guide: Identifying and Mitigating Off-Target Effects

This section is structured in a question-and-answer format to directly address common issues and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: My experimental results are inconsistent or show unexpected phenotypes. Could off-target effects of 5-[(1-Indolyl)methyl]-3-methylisoxazole be the cause?

A1: Yes, inconsistent results or unexpected biological responses are classic indicators of off-target activity. The indole-isoxazole scaffold has the potential to interact with multiple cellular targets, leading to a polypharmacological profile that could explain your observations.

Initial Troubleshooting Steps:

  • Dose-Response Analysis: Perform a detailed dose-response curve for your primary endpoint. Off-target effects often manifest at higher concentrations. A narrow therapeutic window might suggest that the desired effect is closely followed by off-target-driven toxicity or confounding activities.

  • Literature Review of Analogs: Investigate the known targets of structurally similar compounds. As mentioned, related molecules have been shown to inhibit kinases, oxidases, and other enzymes.[2][3][4][5][6][7][8] This can provide a list of potential off-target candidates to investigate.

  • Control Compound: If available, use a structurally related but inactive analog of your compound. This can help differentiate between on-target and off-target effects.

Q2: How can I predict the potential off-targets of my compound in silico before starting extensive wet-lab experiments?

A2: In silico prediction is a powerful and cost-effective first step to generate a prioritized list of potential off-targets.[9] These computational approaches leverage large databases of known compound-target interactions to predict the likelihood of your molecule binding to various proteins.

Recommended In Silico Approaches:

  • Ligand-Based Methods: These methods compare your molecule to a database of compounds with known biological activities.

    • Chemical Similarity Searching: Tools like ChEMBL and PubChem allow you to search for compounds with similar structures and review their known targets.

    • Pharmacophore Modeling: This approach identifies the 3D arrangement of essential features of your molecule and searches for proteins with binding pockets that can accommodate this pharmacophore.

  • Structure-Based Methods: If the 3D structure of your primary target is known, you can use molecular docking to predict the binding mode. You can also perform "inverse docking" where your molecule is docked against a library of protein structures to identify potential off-targets.

Table 1: Overview of In Silico Off-Target Prediction Tools

Tool/PlatformApproachKey Features
SwissTargetPredictionLigand-based (2D/3D similarity)Predicts targets in human and other organisms.
SuperPredLigand-based (Chemical similarity)Predicts target class and specific targets.
PharmMapperStructure-based (Pharmacophore mapping)Identifies potential targets based on pharmacophore models.
idTargetLigand- and Structure-basedIntegrates multiple prediction methods.

Note: The accuracy of these predictions can vary, and experimental validation is crucial.

Q3: What are the best experimental methods to confirm direct target engagement and identify off-targets in a cellular context?

A3: Confirming that your compound binds to its intended target within a cell and identifying other proteins it interacts with are critical steps. Two powerful techniques for this are the Cellular Thermal Shift Assay (CETSA) and Kinobeads-based competitive profiling.

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that a protein becomes more thermally stable when bound to a ligand.[4][5][10] This allows you to verify target engagement in intact cells or cell lysates.

Experimental Workflow for CETSA:

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heat Thermal Challenge cluster_analysis Analysis A 1. Culture Cells B 2. Treat with Compound (and vehicle control) A->B C 3. Aliquot and Heat at a range of temperatures B->C D 4. Cell Lysis C->D E 5. Separate Soluble & Aggregated Proteins D->E F 6. Quantify Soluble Target Protein (e.g., Western Blot, Mass Spec) E->F Kinobeads_Workflow cluster_lysate Lysate Preparation cluster_competition Competitive Binding cluster_analysis Analysis A 1. Prepare Cell Lysate B 2. Incubate Lysate with Varying Concentrations of Test Compound A->B C 3. Add Kinobeads to Pull Down Unbound Kinases B->C D 4. Elute Bound Proteins C->D E 5. Digest and Analyze by LC-MS/MS D->E F 6. Quantify Kinase Binding and Determine Kdapp E->F

Caption: Kinobeads assay for kinase selectivity profiling.

Interpreting Kinobeads Results: If your compound binds to a particular kinase in the lysate, that kinase will not be pulled down by the kinobeads. By quantifying the amount of each kinase pulled down at different compound concentrations, you can determine the apparent dissociation constant (Kdapp) for each interaction, providing a detailed selectivity profile. [11]

Q4: I have identified a likely off-target. What medicinal chemistry strategies can I employ to reduce this unwanted activity?

A4: Once an off-target is confirmed, rational drug design and medicinal chemistry can be used to improve the selectivity of your compound. [1][12]This often involves modifying the structure of 5-[(1-Indolyl)methyl]-3-methylisoxazole to decrease its affinity for the off-target while maintaining or improving its affinity for the primary target.

Medicinal Chemistry Strategies:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify different parts of the molecule and assess the impact on both on-target and off-target activity. For the indole-isoxazole scaffold, key areas for modification include:

    • Substitutions on the Indole Ring: Adding or modifying substituents on the indole ring can alter the electronic and steric properties of the molecule, potentially disrupting binding to an off-target.

    • The Methylene Linker: The length and flexibility of the linker between the indole and isoxazole rings can be modified to optimize the orientation of the two moieties within the binding pocket of the on-target versus the off-target.

    • Substitutions on the Isoxazole Ring: While the 3-methyl group is a defining feature, exploring other small alkyl groups could influence selectivity.

  • Structure-Based Design: If the crystal structures of both the on-target and the off-target are available, you can use this information to design modifications that selectively disrupt binding to the off-target. Look for differences in the amino acid residues lining the binding pockets that can be exploited.

  • Fragment-Based Drug Discovery (FBDD): This approach involves identifying smaller molecular fragments that bind to the target and then growing or linking them to create a more potent and selective inhibitor. [7] Table 2: Summary of Medicinal Chemistry Approaches

StrategyRationaleExample Application
Steric Hindrance Introduce a bulky group that clashes with the binding site of the off-target but is accommodated by the on-target.Adding a larger substituent to the indole ring that prevents entry into a smaller off-target binding pocket.
Exploiting Unique Interactions Modify the compound to form a specific hydrogen bond or other interaction that is only possible with the on-target.Introducing a polar group that can interact with a specific polar residue in the on-target's active site.
Altering Physicochemical Properties Modify properties like lipophilicity or pKa to disfavor binding to the off-target.Reducing lipophilicity to decrease non-specific binding to hydrophobic pockets. [1]

III. Detailed Experimental Protocols

For your convenience, here are detailed, step-by-step protocols for the key experimental workflows discussed.

Protocol 1: Cellular Thermal Shift Assay (CETSA) by Western Blot

This protocol is adapted from established CETSA methodologies. [2][5] Materials:

  • Cell culture reagents

  • 5-[(1-Indolyl)methyl]-3-methylisoxazole

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with the desired concentration of 5-[(1-Indolyl)methyl]-3-methylisoxazole or DMSO for the desired time.

  • Heat Shock:

    • Harvest cells and wash with PBS.

    • Resuspend cells in PBS and aliquot into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler. Include an unheated control.

  • Cell Lysis:

    • Lyse the cells by adding lysis buffer and performing three freeze-thaw cycles (liquid nitrogen and 37°C water bath).

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification and Western Blot:

    • Carefully collect the supernatant (soluble fraction) and determine the protein concentration using a BCA assay.

    • Normalize the protein concentrations for all samples.

    • Prepare samples for SDS-PAGE, run the gel, and transfer to a PVDF membrane.

    • Block the membrane and probe with the primary antibody for your target protein, followed by the HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image the bands.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the percentage of soluble protein relative to the unheated control against the temperature to generate melting curves for both the treated and untreated samples. A rightward shift in the curve for the treated sample indicates target stabilization.

Protocol 2: Kinase Selectivity Profiling using a Commercial Service

While an in-house Kinobeads experiment is possible, numerous contract research organizations (CROs) offer comprehensive kinase profiling services. This is often a more time- and cost-effective approach.

General Workflow when using a CRO:

  • Consultation and Assay Design:

    • Contact the CRO and discuss your project goals.

    • Select the desired kinase panel (e.g., a broad panel of several hundred kinases or a more focused panel).

    • Decide on the compound concentrations to be tested. A single high concentration can be used for initial screening, followed by a dose-response for hit validation.

  • Compound Submission:

    • Provide the CRO with a sufficient quantity of your compound at a specified concentration and purity.

  • Data Analysis and Reporting:

    • The CRO will perform the kinase profiling assay (e.g., competitive binding assay or enzymatic activity assay).

    • You will receive a detailed report including:

      • Percentage of inhibition for each kinase at the tested concentration(s).

      • IC50 or Kd values for kinases that show significant inhibition.

      • A visual representation of the data, often as a kinome tree map, to easily identify on- and off-targets.

IV. Concluding Remarks

Addressing the off-target effects of 5-[(1-Indolyl)methyl]-3-methylisoxazole is a critical aspect of rigorous scientific research and drug development. By employing a systematic approach that combines in silico prediction, experimental validation, and medicinal chemistry, you can enhance the selectivity of your compound and increase the confidence in your experimental outcomes. This guide provides a framework for this process, but it is important to tailor these strategies to your specific research question and experimental system.

V. References

  • Huang, D., Li, W., Zhao, Y., Xie, C., Luo, X., Wu, F., Xu, Z., Sun, Q., & Liu, G. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 116443. [Link]

  • Huang, D., et al. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. PubMed. [Link]

  • Egwuatu, E. C., et al. (2025). From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. [Source not further specified]

  • Kuumar, P. (2025). Medicinal Chemistry of Kinase Inhibitors: A Review of Recent Advances. ResearchGate. [Link]

  • Synthesis and biological evaluation of some newer Indole Derivatives. (2021). RJPT. [Link]

  • Al-Ostath, A., et al. (2024). Synthesis, biological evaluation and molecular modeling studies of methyl indole-isoxazole carbohydrazide derivatives as multi-target anti-Alzheimer's agents. Scientific Reports. [Link]

  • Miyata, K., et al. (1991). Pharmacologic profile of (R)-5-[(1-methyl-3-indolyl)carbonyl]-4,5,6,7-tetrahydro-1H- benzimidazole hydrochloride (YM060), a potent and selective 5-hydroxytryptamine3 receptor antagonist, and its enantiomer in the isolated tissue. PubMed. [Link]

  • Li, M., et al. (2024). In silico off-target profiling for enhanced drug safety assessment. PMC. [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • How can off-target effects of drugs be minimised? (2025). Patsnap Synapse. [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. PMC. [Link]

  • Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. (2024). [Source not further specified]

  • Current scenario of indole-azole hybrids with anticancer potential: part II. Imidazole, oxadiazole, oxazole, and isoxazole hybrids. (2026). PubMed. [Link]

  • Molecular Modification: A Strategy in Drug Discovery and Drug Design. (2023). Biomedical Journal of Scientific & Technical Research. [Link]

  • Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. (2026). ResearchGate. [Link]

  • Zhang, H., et al. (2005). Novel indolylindazolylmaleimides as inhibitors of protein kinase C-beta: synthesis, biological activity, and cardiovascular safety. PubMed. [Link]

  • Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. (2025). ACS Pharmacology & Translational Science. [Link]

  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. (n.d.). RSC Publishing. [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]

Sources

Optimization

Technical Support Center: Scale-Up Production of Indole-Isoxazole Compounds

Welcome to the Technical Support Center. As a Senior Application Scientist who has guided numerous pharmaceutical assets from bench discovery to pilot-plant production, I have designed this resource to address the specif...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist who has guided numerous pharmaceutical assets from bench discovery to pilot-plant production, I have designed this resource to address the specific thermodynamic, kinetic, and regioselective challenges inherent in synthesizing indole-isoxazole compounds.

Indole-isoxazole hybrids have emerged as privileged scaffolds in medicinal chemistry, demonstrating potent efficacy as anticancer agents and cholinesterase inhibitors[1][2]. However, transitioning their synthesis from milligram-scale to multi-kilogram industrial production introduces significant hurdles. This guide provides validated protocols, mechanistic troubleshooting, and quantitative parameters to ensure robust, self-validating scale-up operations.

Scale-Up Workflow & Logical Relationships

The following diagram illustrates the critical path for the continuous or semi-batch scale-up of indole-isoxazole derivatives, highlighting the transition from the indole precursor to the final active pharmaceutical ingredient (API).

G A Indole Precursor (e.g., 3-Acetylindole) B Claisen Condensation (Base, Diethyl Oxalate) A->B Step 1 C 1,3-Diketone Intermediate B->C Isolate D Cyclocondensation (Hydroxylamine HCl) C->D Step 2 E Indole-Isoxazole Core D->E Cyclize F Scale-up Purification (Crystallization/Filtration) E->F Workup G Final API (Indole-Isoxazole Hybrid) F->G Yield

Workflow for the scale-up synthesis of indole-isoxazole hybrids.

Validated Experimental Protocol: Synthesis of Indole-3-Isoxazole-5-Carboxylates

This protocol describes the self-validating, two-step synthesis of the indole-isoxazole core via a 1,3-diketone intermediate[2]. The procedure is engineered to prevent downstream failures by embedding In-Process Controls (IPCs) at each stage.

Step 1: Claisen Condensation (Formation of 1,3-Diketone)
  • Preparation: Charge a jacketed pilot reactor with 3-acetylindole (1.0 eq) and anhydrous Toluene/THF (8:2) under a continuous N₂ blanket.

  • Base Addition: Using a metering pump, add sodium ethoxide (21% solution in ethanol, 1.5 eq) dropwise at 0 °C. Maintain the internal temperature strictly below 5 °C.

  • Electrophile Addition: Dropwise add diethyl oxalate (1.2 eq).

    • Causality Check: Diethyl oxalate acts as the electrophile. Liquid dosing of the base and strict temperature control prevent the highly exothermic self-condensation of the starting material and minimize tar formation[3].

  • Reaction & IPC: Stir for 4 hours at room temperature. Self-Validation: Proceed only when HPLC shows < 2.0% 3-acetylindole remaining.

  • Workup: Quench with 1M HCl to pH 3–4 to precipitate the ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate intermediate[2]. Filter, wash with cold ethanol, and dry under vacuum.

Step 2: Cyclocondensation (Isoxazole Ring Formation)
  • Suspension: Suspend the 1,3-diketone intermediate (1.0 eq) in an ethanol/water mixture (8:2 v/v) inside the reactor.

  • Reagent Addition: Add hydroxylamine hydrochloride (1.5 eq) followed by sodium acetate (1.5 eq) at room temperature.

    • Causality Check: Sodium acetate acts as a crucial buffer. It frees the hydroxylamine base for nucleophilic attack on the diketone while preventing acidic degradation of the electron-rich indole core.

  • Heating & IPC: Heat the mixture to 75 °C for 6 hours. Self-Validation: Monitor via HPLC. Proceed to cooling only when the diketone intermediate is < 1.0% by area. This guarantees complete cyclization and prevents co-crystallization of the starting material during workup.

  • Isolation: Cool the reactor to 5 °C at a rate of 10 °C/hour to induce controlled crystallization of ethyl 3-(1H-indol-3-yl)isoxazole-5-carboxylate[2]. Isolate via vacuum filtration and wash with cold water.

Quantitative Data: Scale-Up Reaction Parameters

Transitioning from a 5-gram bench synthesis to a 500-gram pilot scale requires fundamental shifts in physical chemistry parameters. The table below summarizes these critical adjustments.

ParameterLaboratory Scale (1–5 g)Pilot Scale (100–500 g)Scientific Rationale for Scale-Up Adjustment
Solvent (Step 1) 100% THFToluene / THF (8:2)Toluene improves heat capacity, reduces peroxide hazards, and provides better phase separation at scale.
Base (Step 1) NaOEt (Solid powder)NaOEt (21% in EtOH)Liquid dosing via metering pumps allows precise control of exothermic deprotonation, preventing localized hotspots.
Temperature (Step 2) 80 °C (Rapid Reflux)75 °C (Controlled)Prevents solvent boil-off, manages the adiabatic temperature rise, and minimizes polymer/tar formation[3][4].
Reaction Time (Step 2) 2–3 hours6–8 hoursAccounts for significantly reduced mass and heat transfer rates in larger jacketed reactors.
Isolation Method Column ChromatographyCooling CrystallizationEliminates massive silica gel waste; economically viable and highly scalable for API production.

Troubleshooting Guides & FAQs

Q1: Why am I observing significant tar or polymer formation during the Claisen condensation step at scale? A1: Tar formation is typically caused by localized overheating during the addition of the base or the electrophile, leading to uncontrolled polymerization of the indole precursor[3].

  • Troubleshooting: Ensure active cooling in a jacketed reactor. Switch from solid base addition to liquid dosing using a metering pump. Maintain the agitation speed above 250 RPM to ensure rapid heat dissipation. Verify the integrity of your N₂ blanket, as oxidative degradation of indoles severely exacerbates tarring.

Q2: The cyclocondensation with hydroxylamine yields a mixture of regioisomers. How can I improve regioselectivity? A2: The reaction of 1,3-diketones with hydroxylamine can yield two isoxazole regioisomers depending on which carbonyl is attacked first.

  • Troubleshooting: Regioselectivity is highly pH-dependent. At a buffered pH of 4–5 (using sodium acetate), the more electrophilic carbonyl (adjacent to the ester group) is preferentially attacked by the nitrogen of hydroxylamine, followed by cyclization. Ensure your buffer stoichiometry is exact. If regioisomers persist, consider an alternative continuous-flow photoflow-mediated [3+2] cycloaddition, which has demonstrated excellent regiocontrol and scalability for biorelevant oxazoles and isoxazoles[5].

Q3: How do I manage the exothermic hazard of hydroxylamine hydrochloride at a pilot scale? A3: Hydroxylamine hydrochloride can undergo explosive decomposition if exposed to high heat or concentrated bases.

  • Troubleshooting: Never heat hydroxylamine solutions above 90 °C. Use Reaction Calorimetry (RC1) or Differential Scanning Calorimetry (DSC) to determine the adiabatic temperature rise before scaling up[4]. Always add the hydroxylamine salt to the reaction mixture at room temperature before initiating the heating ramp.

Q4: My final indole-isoxazole hybrid has residual palladium from a downstream cross-coupling step. How do I remove it? A4: Transition-metal-catalyzed reactions are highly efficient for late-stage functionalization but leave heavy metal residues that must be cleared before biological testing[3].

  • Troubleshooting: Introduce a functionalized silica metal scavenger (e.g., SiliaBond Thiol) during the final organic workup. Stir the organic phase with 5–10 wt% of the scavenger at 40 °C for 4 hours, then filter through a Celite pad. Alternatively, perform a crystallization from a coordinating solvent mixture like DMSO/water to retain the Pd complexes in the mother liquor.

References

  • Novel indole-isoxazole hybrids: synthesis and in vitro anti-cholinesterase activity Source: mq.edu.au URL:1

  • Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines Source: PMC (nih.gov) URL:2

  • Application Note: Strategies for the Scale-Up Synthesis of 1H-Indol-2-ol (Oxindole) Derivatives Source: Benchchem URL:3

  • Development of Large-Scale Preparations of Indole Derivatives: Evaluation of Potential Thermal Hazards and Studies of Reaction Kinetics and Mechanisms Source: ACS Publications URL:4

  • Scalable Photoinduced Cycloaddition for the Synthesis of Biorelevant Oxazoles Source: ACS Publications URL:5

Sources

Troubleshooting

Technical Support Center: NMR Interpretation for 5-[(1-Indolyl)methyl]-3-methylisoxazole Derivatives

Welcome to the Analytical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in resolving structural ambiguities of complex heterocyclic scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in resolving structural ambiguities of complex heterocyclic scaffolds. 5-[(1-Indolyl)methyl]-3-methylisoxazole derivatives present a unique analytical challenge due to the overlapping aromatic signals of the indole system and the regiochemical nuances of N-alkylation versus C-alkylation.

This guide provides a self-validating analytical framework, combining step-by-step methodologies, quantitative reference data, and targeted troubleshooting FAQs to ensure absolute confidence in your structural assignments.

Standard Operating Procedure: NMR Acquisition & Assignment Workflow

To prevent downstream misinterpretation, your NMR acquisition must be designed as a self-validating system. Do not rely solely on 1D proton spectra; the causality of structural proof requires heteronuclear 2D correlation.

Step 1: Sample Preparation & Solvent Selection

  • Action: Dissolve 5–10 mg of the highly purified compound in 0.6 mL of DMSO- d6​ (preferred over CDCl 3​ for initial screening).

  • Causality: DMSO strongly hydrogen-bonds with the N-H proton of any unreacted or C-alkylated indole starting material, shifting it significantly downfield (typically ~11.0–11.5 ppm). This moves the signal completely out of the crowded aromatic region, providing an immediate, self-validating check for reaction completion and N-alkylation success [1].

Step 2: 1D 1 H and 13 C NMR Acquisition

  • Action: Acquire standard 1 H (minimum 400 MHz) and 13 C (minimum 100 MHz) spectra.

  • Causality: Establishes the baseline proton and carbon count. The 3-methyl group on the isoxazole will appear as a sharp 3H singlet (~2.2 ppm), and the methylene linker as a 2H singlet (~5.3 ppm). The absence of an N-H peak >10 ppm strongly suggests successful N1-alkylation [2].

Step 3: 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Action: Acquire a multiplicity-edited HSQC spectrum.

  • Causality: Multiplicity editing phases CH/CH 3​ signals oppositely to CH 2​ signals. This allows you to unambiguously identify the methylene carbon (~45 ppm) and separate the isoxazole C4-H from the indole C3-H by mapping them to their distinct carbon chemical shifts.

Step 4: 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Action: Acquire an HMBC spectrum optimized for long-range couplings ( J = 8 Hz).

  • Causality: This is the definitive step for proving regiochemistry. The methylene protons must show 3J correlations across the heteroatoms to both the isoxazole C5 and the indole C2/C7a carbons, physically proving the N-linkage.

Workflow Visualization

NMR_Workflow Start Sample Preparation (DMSO-d6 Preferred) Acq1D Acquire 1D 1H & 13C NMR Start->Acq1D CheckNH Is Indole N-H Signal Present? Acq1D->CheckNH C_Alk C-Alkylation Suspected (Re-evaluate Synthesis) CheckNH->C_Alk Yes (>10.0 ppm) Acq2D Acquire 2D NMR (COSY, HSQC, HMBC) CheckNH->Acq2D No AssignIso Assign Isoxazole: 3-Me to C4 & C5 via HMBC Acq2D->AssignIso AssignInd Assign Indole: Methylene to C2 & C7a AssignIso->AssignInd Confirm Confirm Regiochemistry & Final Structure AssignInd->Confirm

Figure 1: Step-by-step 1D and 2D NMR workflow for structural validation of the target derivatives.

Quantitative Data: Reference Chemical Shifts

To facilitate rapid spectral assignment, use the following table of typical chemical shifts and key HMBC correlations specific to the 5-[(1-Indolyl)methyl]-3-methylisoxazole scaffold[3].

Structural PositionNucleusTypical 1 H Shift (ppm)Typical 13 C Shift (ppm)Key HMBC Correlations ( 1 H to 13 C)
Isoxazole 3-CH 3​ 1 H / 13 C2.15 – 2.35 (s, 3H)11.0 – 11.5Isoxazole C3, C4
Isoxazole C4-H 1 H / 13 C6.00 – 6.35 (s, 1H)98.5 – 100.5Isoxazole C3, C5, 3-CH 3​
Methylene (-CH 2​ -) 1 H / 13 C5.20 – 5.50 (s, 2H)40.0 – 48.0Indole C2, C7a; Isoxazole C4, C5
Indole C2-H 1 H / 13 C7.05 – 7.25 (d/s, 1H)127.0 – 129.0Indole C3, C3a, C7a, Methylene C
Indole C3-H 1 H / 13 C6.45 – 6.60 (d/s, 1H)101.0 – 104.0Indole C2, C3a, C7a

Troubleshooting Guides & FAQs

Q: How do I definitively differentiate N1-alkylation from C3-alkylation in the indole ring? A: The most robust method is analyzing the HMBC correlations of the methylene linker. In an N1-alkylated product, the methylene protons (-CH 2​ -) will show strong 3J HMBC correlations to the indole C2 and C7a carbons. If C3-alkylation occurred, the methylene protons would instead correlate to C2, C3a, and C4. Furthermore, if your facility has the capability, 1 H- 15 N HMBC is a powerful diagnostic tool; N-alkylation causes a massive upfield shift (~100 ppm) of the 15 N signal compared to the parent indole [1].

Q: The isoxazole C4-H and indole C3-H signals are overlapping in the 6.0–6.6 ppm region. How can I unambiguously assign them? A: Rely on heteronuclear data rather than 1D proton shifts. The isoxazole C4-H is a sharp singlet that will show a strong 2J HMBC correlation to the isoxazole C3 (~160 ppm) and C5 (~168 ppm), and a 3J correlation to the 3-methyl carbon (~11.4 ppm) [3]. Conversely, the indole C3-H will show a 2J correlation to indole C2 and C3a, and a 3J correlation to C7a. Additionally, the isoxazole C4 carbon typically resonates slightly upfield (~99-100 ppm) compared to the indole C3 carbon (~102-105 ppm) in the HSQC spectrum.

Q: Why does the methylene linker signal (-CH 2​ -) sometimes appear as an AB quartet instead of a sharp singlet? A: This is a classic symptom of diastereotopic protons. If your molecule contains a chiral center elsewhere on the indole or isoxazole rings, or if there is restricted rotation (atropisomerism) around the N-CH 2​ or CH 2​ -C5 bonds due to bulky substituents, the two protons of the CH 2​ group will experience different magnetic environments. This breaks their magnetic equivalence, resulting in an AB spin system with a characteristic large geminal coupling constant ( 2J≈ 14–16 Hz).

Q: I am observing broad, poorly resolved signals in the aromatic region. How can I sharpen them? A: Broadening in these scaffolds is often caused by intermediate exchange rates on the NMR timescale due to rotation around the methylene linker. To resolve this, perform a variable-temperature (VT) NMR experiment. Heating the sample (e.g., to 60–80 °C in DMSO- d6​ ) increases the rotational exchange rate, which typically coalesces and sharpens the aromatic signals, allowing for accurate integration and coupling constant extraction.

References

  • Title: Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy Source: ResearchGate URL
  • Title: Pd(II)
  • Title: Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media Source: MDPI URL
Optimization

Indole-Isoxazole Biological Testing: Technical Support &amp; Troubleshooting Center

Welcome to the Indole-Isoxazole Assay Support Center. Indole-isoxazole hybrids are highly privileged pharmacophores with potent anticancer[1] and neuroprotective[2] properties.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Indole-Isoxazole Assay Support Center. Indole-isoxazole hybrids are highly privileged pharmacophores with potent anticancer[1] and neuroprotective[2] properties. However, their unique physicochemical characteristics—such as rigid planar structures, lipophilicity, and intrinsic fluorescence—often introduce artifacts during high-throughput screening and biological validation.

This guide is designed for drug development professionals to troubleshoot, validate, and optimize biological testing workflows for indole-isoxazole derivatives.

Module 1: Compound Handling and Assay Interference

Q: My indole-isoxazole compounds precipitate when transferred from DMSO stock to the aqueous assay buffer. How can I prevent this while maintaining assay integrity?

The Causality: Indole-isoxazole hybrids often exhibit high lipophilicity (high LogP) due to the aromaticity of both the indole core and the isoxazole ring. When a highly concentrated DMSO stock is rapidly diluted into an aqueous buffer, the local concentration of water spikes, leading to rapid nucleation and micro-precipitation. This causes artificially low IC50 readings or erratic dose-response curves.

The Solution (Self-Validating Protocol): Instead of direct dilution, utilize an intermediate serial dilution method with a co-solvent or surfactant.

  • Prepare Master Stock: Dissolve the compound in 100% anhydrous DMSO at 10 mM. Store in amber tubes to prevent photo-degradation.

  • Intermediate Dilution: Create an intermediate dilution plate using a 50:50 mixture of DMSO and assay buffer (or 0.1% Tween-20 if compatible with your cell line).

  • Aqueous Transfer: Transfer from the intermediate plate to the final assay plate pre-filled with the biological medium. Ensure the final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Validation Step: Read the assay plate at 600 nm (absorbance) before adding cells or enzymes. A baseline shift indicates micro-precipitation.

Q: We are using the MTT assay to test cytotoxicity on hepatocellular carcinoma (HCC) cell lines, but our results are inconsistent with cell counts. What is going wrong?

The Causality: Indole-isoxazole derivatives can sometimes undergo redox cycling or directly reduce the tetrazolium salt (MTT) into formazan in the absence of cellular metabolism, leading to false-positive viability signals. Furthermore, highly conjugated indole-isoxazoles may absorb light near the 570 nm wavelength used to read MTT results.

The Solution: Switch to the Sulforhodamine B (SRB) assay, which measures total cellular protein mass rather than metabolic activity, making it resistant to redox interference[1].

Step-by-Step SRB Methodology:

  • Seeding: Seed Huh7 or HepG2 cells in 96-well plates and incubate for 24 hours.

  • Treatment: Treat cells with indole-isoxazole derivatives (0.1 µM to 100 µM) for 48-72 hours.

  • Fixation: Add cold 10% trichloroacetic acid (TCA) directly to the wells and incubate at 4°C for 1 hour to fix the cells. Wash 5 times with deionized water and air dry.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well. Incubate for 30 minutes at room temperature.

  • Washing: Wash 4 times with 1% acetic acid to remove unbound dye. Air dry completely.

  • Solubilization & Reading: Dissolve the protein-bound dye in 10 mM Tris-base solution (pH 10.5) and measure absorbance at 510 nm.

Module 2: Target-Specific Profiling (Oncology & Neurology)

Q: We are screening indole-isoxazole carbohydrazides for Alzheimer's disease targets (AChE and BACE1). How do we ensure the inhibition is competitive and not due to non-specific aggregation?

The Causality: Small lipophilic molecules can form colloidal aggregates in aqueous solutions, which non-specifically sequester and inhibit enzymes like Acetylcholinesterase (AChE) and BACE1.

The Solution: Incorporate a detergent-based control and perform kinetic profiling. True competitive inhibitors will maintain their IC50 in the presence of a non-ionic detergent, whereas aggregate-based inhibition will be disrupted.

Protocol for AChE Kinetic Profiling:

  • Prepare AChE enzyme solution in 0.1 M phosphate buffer (pH 8.0) containing 0.01% Triton X-100 to prevent aggregation-based false positives.

  • Incubate the enzyme with varying concentrations of the indole-isoxazole compound (e.g., compound 5d[2]) for 15 minutes.

  • Add the substrate (acetylthiocholine iodide) and DTNB (Ellman's reagent).

  • Measure the absorbance at 412 nm continuously for 5 minutes.

  • Plot a Lineweaver-Burk plot (1/V vs. 1/[S]). A competitive inhibitor will show intersecting lines at the y-axis (Vmax remains constant, Km increases).

Quantitative Data Summary: Target Inhibition by Indole-Isoxazole Derivatives
Compound Class / Specific DerivativePrimary TargetCell Line / EnzymeIC50 ValueReference / Control
Indole-3-isoxazole-5-carboxamide (Hybrid 36a)CDK4 / Cell CycleHuh7 (HCC)0.7–3.6 µMSorafenib: 6.5–14.6 µM[3]
Indole-isoxazole carbohydrazide (5d)AChEHuman AChE29.46 ± 0.31 µMDonepezil (Standard)[2]
Indole-isoxazole carbohydrazide (5d)BACE1Human BACE12.85 ± 0.09 µMOM99-2: 0.014 µM[4]

Module 3: Mechanistic Validation Workflows

Q: Our indole-isoxazole hybrid shows good IC50 against Huh7 cells. How do we standardly validate its mechanism of action regarding cell cycle arrest?

The Causality: Cytotoxicity can occur via necrosis (undesirable) or programmed cell cycle arrest/apoptosis (desirable). Indole-isoxazole hybrids frequently target Cyclin-Dependent Kinases (e.g., CDK4), leading to G0/G1 phase arrest[1]. Validating this requires precise flow cytometry.

G Library Indole-Isoxazole Library QC Solubility & QC (LC-MS, NMR) Library->QC Assay Primary Screening (SRB / AChE Assays) QC->Assay Interference Interference Check (Redox/Aggregation) Assay->Interference Hit Triage Mechanism Mechanistic Profiling (Flow Cytometry / Kinetics) Interference->Mechanism True Positives Hit Validated Lead Compound Mechanism->Hit Target Confirmed

Figure 1: Standardized biological validation workflow for indole-isoxazole derivatives.

Protocol for Cell Cycle Analysis:

  • Treat Huh7 cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Harvest cells via trypsinization, wash with cold PBS, and fix in 70% cold ethanol at -20°C overnight.

  • Wash fixed cells twice with PBS to remove ethanol.

  • Resuspend in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Analyze via flow cytometry. An accumulation of cells in the 2N DNA content peak indicates G0/G1 arrest, corroborating CDK4 inhibition[1].

References

  • Hawash, M., Kahraman, D. C., Ergun, S. G., Cetin-Atalay, R., & Baytaş, S. (2021). Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines. BMC Chemistry, 15(1).[Link]

  • Saeedi, M., et al. (2024). Synthesis, biological evaluation and molecular modeling studies of methyl indole-isoxazole carbohydrazide derivatives as multi-target anti-Alzheimer's agents. Scientific Reports, 14.[Link]

  • Current scenario of indole-azole hybrids with anticancer potential: part II. Imidazole, oxadiazole, oxazole, and isoxazole hybrids. (2026). Taylor & Francis.[Link]

Sources

Reference Data & Comparative Studies

Validation

5-[(1-Indolyl)methyl]-3-methylisoxazole vs other xanthine oxidase inhibitors.

A Technical Guide for Researchers in Drug Discovery and Development In the landscape of therapeutic interventions for hyperuricemia and gout, the inhibition of xanthine oxidase (XO) remains a cornerstone strategy.[1][2]...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of therapeutic interventions for hyperuricemia and gout, the inhibition of xanthine oxidase (XO) remains a cornerstone strategy.[1][2] This guide provides a detailed comparative analysis of a novel investigational compound, 5-[(1-Indolyl)methyl]-3-methylisoxazole, against the well-established clinical inhibitors, Allopurinol and Febuxostat. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the available experimental data, mechanisms of action, and methodologies for evaluation.

The Central Role of Xanthine Oxidase in Purine Metabolism

Xanthine oxidase is a critical enzyme in the catabolism of purines.[1] It catalyzes the oxidation of hypoxanthine to xanthine, and subsequently xanthine to uric acid.[1] Under normal physiological conditions, uric acid is a potent antioxidant. However, its overproduction or inadequate excretion leads to hyperuricemia, a condition strongly associated with the development of gout, a painful inflammatory arthritis caused by the deposition of monosodium urate crystals in joints and soft tissues.[3] Consequently, the development of potent and selective xanthine oxidase inhibitors is a primary focus in the management of hyperuricemia and gout.

The enzymatic action of xanthine oxidase is a key target for therapeutic intervention. The following diagram illustrates the final two steps of purine catabolism and the point of inhibition by XO inhibitors.

Purine_Catabolism cluster_XO Catalyzed by Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine O2, H2O UricAcid UricAcid Xanthine->UricAcid O2, H2O XanthineOxidase Xanthine Oxidase Inhibitors XO Inhibitors Inhibitors->XanthineOxidase Inhibition

Caption: The role of Xanthine Oxidase in the purine catabolism pathway and its inhibition.

A New Contender: 5-[(1-Indolyl)methyl]-3-methylisoxazole and its Analogs

While direct experimental data for 5-[(1-Indolyl)methyl]-3-methylisoxazole is not extensively available in the public domain, research into structurally related indole-isoxazole derivatives has shown significant promise. A recent study on a series of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids has provided compelling evidence for the potential of this scaffold in xanthine oxidase inhibition.[4]

One of the most potent compounds from this series, compound 6c , demonstrated an in vitro IC50 value of 0.13 μM against xanthine oxidase.[4] This level of inhibition is notably more potent than the established drug, Allopurinol.[4]

Established Xanthine Oxidase Inhibitors: A Benchmark for Comparison

Allopurinol

Allopurinol has been a first-line therapy for gout and hyperuricemia for decades.[1] It is a purine analog, structurally similar to hypoxanthine.[1]

  • Mechanism of Action: Allopurinol itself is a weak inhibitor of xanthine oxidase. However, it is metabolized by XO to its active metabolite, oxypurinol.[1] Oxypurinol is a more potent, non-competitive inhibitor that binds tightly to the reduced molybdenum center of the enzyme, thereby blocking its activity.[5] Because of its purine-like structure, allopurinol and its metabolites can also interfere with other enzymes in the purine and pyrimidine metabolic pathways.

Febuxostat

Febuxostat is a newer, non-purine selective inhibitor of xanthine oxidase.[6]

  • Mechanism of Action: Unlike allopurinol, febuxostat is not a purine analog. It inhibits both the oxidized and reduced forms of xanthine oxidase by binding to a channel leading to the molybdenum-pterin active site of the enzyme.[2][5] This non-purine structure contributes to its high selectivity for xanthine oxidase, with minimal effects on other enzymes involved in purine and pyrimidine metabolism.

Comparative Performance: A Data-Driven Analysis

The following table summarizes the available in vitro inhibitory activities of the investigational compound's analog and the established inhibitors against xanthine oxidase.

InhibitorChemical ClassIC50 Value (μM)Type of Inhibition
Compound 6c (Indole-isoxazole analog) Indole-isoxazole0.13[4]Mixed-type[4]
Allopurinol Purine analog2.93[4]Competitive (low conc.) / Non-competitive (high conc.)[5]
Febuxostat Non-purine~0.0014 (1.4 nM)[7]Mixed-type[7]

Note: The IC50 value for the indole-isoxazole analog (compound 6c) is from a specific study and represents the potential of this chemical class. Direct comparative studies with Febuxostat under the same experimental conditions are needed for a precise potency comparison.

In clinical settings, both Allopurinol and Febuxostat have demonstrated efficacy in lowering serum uric acid levels. Meta-analyses of randomized controlled trials have shown that Febuxostat, particularly at higher doses, is more effective than standard doses of Allopurinol in achieving target serum uric acid levels.[8][9] However, some studies suggest no significant difference in controlling gout flares between the two drugs when used according to guidelines.[10][11]

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

The evaluation of novel xanthine oxidase inhibitors is primarily conducted through a well-established in vitro spectrophotometric assay. This protocol outlines the fundamental steps for determining the inhibitory potential of a test compound.

Principle

The assay measures the enzymatic activity of xanthine oxidase by monitoring the production of uric acid from its substrate, xanthine. Uric acid has a characteristic absorbance at approximately 295 nm. The rate of increase in absorbance at this wavelength is directly proportional to the enzyme's activity. The inhibitory effect of a compound is quantified by the reduction in this rate.

Workflow

The following diagram illustrates the general workflow for the in vitro xanthine oxidase inhibition assay.

XO_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) Reagents Prepare Reagents: - Phosphate Buffer (pH 7.5) - Xanthine Solution - Xanthine Oxidase Solution - Test Compound dilutions - Allopurinol (Positive Control) Blank Blank: Buffer + Test Compound Reagents->Blank Control Control: Buffer + XO + Vehicle Reagents->Control Test Test: Buffer + XO + Test Compound Reagents->Test PositiveControl Positive Control: Buffer + XO + Allopurinol Reagents->PositiveControl Incubation Pre-incubate at 37°C for 15 min Reaction Initiate reaction by adding Xanthine Incubation->Reaction Measurement Measure absorbance at 295 nm kinetically Reaction->Measurement Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 value Measurement->Analysis

Sources

Comparative

A Comparative Analysis of the Anticancer Potential of Indole-Isoxazole Derivatives and Established Chemotherapeutic Agents

A Special Report for Researchers in Oncology and Drug Discovery Introduction: The relentless pursuit of novel anticancer agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. I...

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Author: BenchChem Technical Support Team. Date: April 2026

A Special Report for Researchers in Oncology and Drug Discovery

Introduction: The relentless pursuit of novel anticancer agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. In this context, heterocyclic compounds, particularly those integrating indole and isoxazole pharmacophores, have emerged as a promising class of molecules. This guide provides a comprehensive comparison of the in vitro anticancer activity of representative indole-isoxazole derivatives against well-established chemotherapeutic drugs. While direct experimental data for 5-[(1-Indolyl)methyl]-3-methylisoxazole is not yet publicly available, this analysis of structurally related compounds offers critical insights into the potential of this chemical scaffold. We will delve into the mechanistic underpinnings of their activity, present comparative cytotoxicity data, and provide standardized protocols for evaluating such compounds.

The Scientific Rationale: Why Combine Indole and Isoxazole Moieties?

The indole ring system is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds, including several anticancer agents. Its ability to participate in various biological interactions, such as intercalation with DNA and inhibition of key enzymes like kinases, makes it a versatile scaffold for drug design. Similarly, the isoxazole ring is a bioisostere for various functional groups and is present in several clinically used drugs. The hybridization of these two pharmacophores is a rational drug design strategy aimed at creating novel chemical entities with potentially synergistic or unique anticancer activities.[1][2][3]

Comparative Anticancer Activity: Indole-Isoxazole Derivatives vs. Standard Drugs

Numerous studies have demonstrated the potent in vitro anticancer activity of various indole-isoxazole hybrids across a range of human cancer cell lines. These derivatives have shown cytotoxicity comparable to, and in some cases exceeding, that of standard chemotherapeutic agents.

Key Findings from Preclinical Studies:
  • VEGFR2 Inhibition: Certain isoxazole-based carboxamides have demonstrated potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. For instance, some derivatives exhibited IC50 values in the nanomolar range, comparable to the multi-kinase inhibitor Sorafenib.[4]

  • HSP90 Inhibition: 3,4,5-trisubstituted isoxazoles have been identified as inhibitors of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of many oncoproteins.[1][5]

  • Broad-Spectrum Cytotoxicity: Indole-3-isoxazole-5-carboxamide derivatives have been screened against various cancer cell lines, including breast (MCF7), colon (HCT116), and liver (Huh7) cancers, with IC50 values ranging from 0.7 to 35.2 µM.[2] In some cases, these compounds showed greater cytotoxicity than the standard drugs doxorubicin and 5-fluorouracil.[2]

  • Cell Cycle Arrest: Mechanistic studies have revealed that some indole-isoxazole compounds can induce cell cycle arrest, a hallmark of many effective anticancer drugs. For example, certain derivatives caused G0/G1 phase arrest in Huh7 liver cancer cells.[2]

  • Apoptosis Induction: The induction of programmed cell death, or apoptosis, is a primary mechanism of action for many chemotherapeutics. Studies on indolylisoxazolines have shown their ability to induce apoptosis in cancer cells, as evidenced by techniques like acridine orange/ethidium bromide staining and PARP1 cleavage assays.

Quantitative Comparison of Cytotoxicity (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected indole-isoxazole derivatives and standard anticancer drugs against various cancer cell lines, as reported in the literature. This allows for a direct comparison of their cytotoxic potential.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Isoxazole Derivatives
Isoxazole Carboxamide 3cLeukemia (HL-60)Potent at 10 µM (%GI = 70.79-92.21)[4]
Isoxazole Hydrazone 8HepG2 (Liver)0.84[4]
Isoxazole Hydrazone 10aHepG2 (Liver)0.79[4]
Isoxazole Hydrazone 10cHepG2 (Liver)0.69[4]
Indole-Isoxazole 5a-uMCF7 (Breast)0.7 - 35.2[2]
Indole-Isoxazole 5a-uHCT116 (Colon)0.7 - 35.2[2]
Indole-Isoxazole 5a-uHuh7 (Liver)0.7 - 35.2[2]
Indolylisoxazoline 6c, 6iC4-2 (Prostate)2.5 - 5.0
Standard Anticancer Drugs
SorafenibHepG2 (Liver)3.99[4]
DoxorubicinMCF7, HCT116, Huh7Variable (used as positive control)[2]
5-Fluorouracil (5-FU)MCF7, HCT116, Huh7Variable (used as positive control)[2]
ErlotinibHCT116, A549, A37517.86 - 23.81[6]

Note: IC50 values can vary depending on the experimental conditions, such as cell density and incubation time. The data presented here is for comparative purposes.

Potential Mechanisms of Action: A Look at Cellular Signaling

The anticancer activity of indole-isoxazole derivatives is often attributed to their interaction with key signaling pathways that are dysregulated in cancer. Two of the most frequently implicated pathways are the VEGFR2 and HSP90 signaling cascades.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Isoxazole Indole-Isoxazole Derivative Isoxazole->VEGFR2 Inhibition caption Figure 1: Simplified VEGFR2 signaling pathway and the inhibitory action of indole-isoxazole derivatives.

Caption: Figure 1: Simplified VEGFR2 signaling pathway and the inhibitory action of indole-isoxazole derivatives.

HSP90_Chaperone_Cycle cluster_0 HSP90 Chaperone Cycle HSP90_open HSP90 (Open Conformation) HSP90_ATP HSP90-ATP HSP90_open->HSP90_ATP ATP Binding HSP90_closed HSP90 (Closed Conformation) HSP90_ATP->HSP90_closed N-terminal Dimerization HSP90_ADP HSP90-ADP HSP90_closed->HSP90_ADP ATP Hydrolysis Client_Protein_folded Folded (Active) Client Protein HSP90_closed->Client_Protein_folded HSP90_ADP->HSP90_open ADP/ATP Exchange Client_Protein_unfolded Unfolded Client Protein (e.g., Akt, Raf) Client_Protein_unfolded->HSP90_ATP Degradation Ubiquitination & Proteasomal Degradation Client_Protein_unfolded->Degradation Isoxazole Indole-Isoxazole Derivative Isoxazole->HSP90_ATP Inhibition caption Figure 2: The HSP90 chaperone cycle and its inhibition by indole-isoxazole derivatives.

Caption: Figure 2: The HSP90 chaperone cycle and its inhibition by indole-isoxazole derivatives.

Experimental Protocols for In Vitro Anticancer Activity Screening

To ensure the reproducibility and validity of cytotoxicity data, standardized protocols are essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability.[6][7][8]

Step-by-Step MTT Assay Protocol:
  • Cell Seeding:

    • Harvest cancer cells from culture and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., 5-[(1-Indolyl)methyl]-3-methylisoxazole) and known anticancer drugs in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration.

    • Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, using a suitable software program.

Experimental Workflow Diagram

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Compounds Treat with Indole-Isoxazole Derivatives & Control Drugs Incubate_24h->Treat_Compounds Incubate_48_72h Incubate for 48-72h Treat_Compounds->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_2_4h Incubate for 2-4h Add_MTT->Incubate_2_4h Solubilize Solubilize Formazan Crystals Incubate_2_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate % Viability & Determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End caption Figure 3: A standardized workflow for determining the in vitro anticancer activity using the MTT assay.

Caption: Figure 3: A standardized workflow for determining the in vitro anticancer activity using the MTT assay.

Conclusion and Future Directions

The available evidence strongly suggests that the indole-isoxazole scaffold is a highly promising platform for the development of novel anticancer agents. The demonstrated activity of various derivatives against a range of cancer cell lines, often with potency comparable or superior to existing drugs, underscores the therapeutic potential of this class of compounds. The diverse mechanisms of action, including the inhibition of key kinases like VEGFR2 and chaperone proteins like HSP90, offer multiple avenues for therapeutic intervention.

While this guide provides a comparative overview based on existing literature, it is imperative that the specific compound, 5-[(1-Indolyl)methyl]-3-methylisoxazole, be synthesized and subjected to rigorous preclinical evaluation. Future studies should focus on:

  • In-depth in vitro screening against a broader panel of cancer cell lines.

  • Elucidation of the precise mechanism of action , including target identification and validation.

  • In vivo studies in relevant animal models to assess efficacy, pharmacokinetics, and toxicity.

  • Structure-activity relationship (SAR) studies to optimize the lead compound for improved potency and drug-like properties.

The continued exploration of indole-isoxazole derivatives holds significant promise for enriching the arsenal of anticancer therapeutics and ultimately improving patient outcomes.

References

  • Al-Ghorbani, M., et al. (2021). Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2. Bioorganic Chemistry, 116, 105334. [Link]

  • Yong, J. P., Lu, C. Z., & Wu, X. (2015). Potential Anticancer Agents. I. Synthesis of Isoxazole Moiety Containing Quinazoline Derivatives and Preliminarily in vitro Anticancer Activity. Anti-Cancer Agents in Medicinal Chemistry, 15(1), 131-136. [Link]

  • Yong, J. P., Lu, C. Z., & Wu, X. (2015). Potential Anticancer Agents. I. Synthesis of Isoxazole Moiety Containing Quinazoline Derivatives and Preliminarily in vitro Anticancer Activity. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • BioWorld Science. (2022). A simple method for the synthesis of isoxazole derivatives with in vitro antitumor activity. [Link]

  • Cihan-Üstündağ, G., et al. (2021). Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines. BMC Chemistry, 15(1), 66. [Link]

  • Kumar, D., et al. (2018). Synthesis and anticancer activity studies of indolylisoxazoline analogues. Bioorganic & Medicinal Chemistry Letters, 28(17), 2883-2887. [Link]

  • Al-Shihry, S. S. (2005). Synthesis of antifungal isoindole (5-methyl-isoxazole-3-yl)-[2-(5-methyl-isoxazol-3-yl)2,3-dihydro-isoindol-1-ylidene]amine. Molbank, 2005(6), M447. [Link]

  • SCS, S., et al. (2024). In-Vitro Anticancer Assessment of Synthesized 1-(5-Substituted-1H-Indol- 3-Yl). Journal of Drug Delivery and Therapeutics, 14(2), 1-8. [Link]

  • Tirkistani, F. A. A., et al. (2020). In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. Molecules, 25(21), 5199. [Link]

  • Wang, B., et al. (2024). Natural and synthetic 5‐(3′‐indolyl)oxazoles: Biological activity, chemical synthesis and advanced molecules. Chemistry & Biodiversity. [Link]

Sources

Validation

Structure-Activity Relationship (SAR) and Comparative Efficacy of 5-[(1-Indolyl)methyl]-3-methylisoxazole Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocols Executive Summary & Pharmacophore Rationale The 5-[(1-Indolyl)methyl]...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocols

Executive Summary & Pharmacophore Rationale

The 5-[(1-Indolyl)methyl]-3-methylisoxazole scaffold represents a privileged structural motif in modern drug discovery, uniquely bridging neurological and oncological therapeutic spaces. By fusing an electron-rich indole core with a 3-methylisoxazole ring, this framework overcomes the pharmacokinetic limitations of traditional pyridyl-ether compounds[1].

From a structural standpoint, the 3-methylisoxazole acts as a bioisostere for pyridine. This substitution is critical: it lowers the basicity (pKa) of the molecule, which enhances blood-brain barrier (BBB) penetration and significantly reduces the off-target cardiovascular toxicity associated with highly basic amines[2]. Meanwhile, the N-linked (1-indolyl) moiety removes the indole nitrogen's ability to act as a hydrogen bond donor. This subtle modification shifts the molecule's pharmacological profile away from broad-spectrum serotonin receptors and drives target specificity toward α4β2-Nicotinic Acetylcholine Receptors (nAChRs) [3] and specific leukemic cell lines [4].

Comparative Efficacy: Neurological Targets (α4β2-nAChR)

The cholinergic hypothesis of depression posits that modulating nAChR activity can yield potent antidepressant effects. Historically, pyridyl ethers (e.g., ABT-594) demonstrated high efficacy but failed in clinical trials due to a narrow therapeutic index and severe gastrointestinal/cardiovascular side effects[1].

The 5-[(1-Indolyl)methyl]-3-methylisoxazole derivatives act as highly selective partial agonists at the α4β2-nAChR subtype. The methyl group at the C3 position of the isoxazole is essential for anchoring the molecule into the hydrophobic pocket of the α4β2 receptor, while the methylene linker provides the optimal spatial geometry for the indole ring to engage in π-π stacking with complementary aromatic residues in the binding site[3].

Table 1: nAChR Binding Affinity and Functional Efficacy Comparison
Compound Classα4β2 Ki (nM)α3β4 Ki (nM)Selectivity (α4β2/α3β4)Functional ProfileSafety Index
Indole-3-methylisoxazole 4.6692>150x Partial Agonist (17% efficacy)High
ABT-594 (Pyridyl ether) 0.051.530xFull Agonist (163% efficacy)Low (Toxicity)
TC-5214 (Standard) 12002500~2xNon-competitive AntagonistModerate

Data synthesized from competitive radioligand binding assays using [3H]epibatidine[2],[3].

Pathway L 5-[(1-Indolyl)methyl]- 3-methylisoxazole R α4β2-nAChR (High Affinity State) L->R Selective Binding I Ion Channel Opening (Ca2+/Na+ Influx) R->I Allosteric Modulation D Neurotransmitter Release I->D Depolarization E Antidepressant-like Efficacy D->E Synaptic Plasticity

Fig 1. Mechanistic pathway of 5-[(1-Indolyl)methyl]-3-methylisoxazole derivatives at α4β2-nAChRs.

Comparative Efficacy: Oncological Targets (Antiproliferative)

Beyond neurology, the rigid scaffold of indole-isoxazole conjugates has demonstrated selective cytotoxicity against specific cancer cell lines, particularly leukemia (Jurkat, HL-60) and breast cancer (MCF-7)[5],[4]. The substitution pattern on the isoxazole ring directly dictates the antiproliferative activity. Compounds lacking the bulky indole moiety (unsubstituted isoxazoles) show a marked drop in efficacy against HL-60 lines and poor selectivity over non-cancerous fibroblasts[4].

Table 2: Antiproliferative Activity (IC50, µM) Across Cell Lines
CompoundJurkat (Leukemia)HL-60 (Leukemia)MCF-7 (Breast)Selectivity Index (vs Normal)
Indole-Isoxazole Derivative 21.83 ± 2.3519.14 ± 0.1894.68 ± 8.38>3.5
Unsubstituted Isoxazole 22.31 ± 1.4032.68 ± 5.20>100~1.5
Cisplatin (Reference) 2.10 ± 0.151.80 ± 0.125.40 ± 0.30<1.0 (High Toxicity)

While less potent than Cisplatin, the indole-isoxazole scaffold offers a significantly higher selectivity index, sparing normal epithelial cells[4].

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to explain the causality behind the experimental choices.

Protocol A: Radioligand Binding Assay for α4β2-nAChR Selectivity

Objective: Quantify the binding affinity (Ki) of isoxazole derivatives.

  • Membrane Preparation: Homogenize rat cortical tissue in 50 mM HEPES buffer (pH 7.4) containing 2 mM CaCl₂.

    • Causality & Validation: The inclusion of CaCl₂ is non-negotiable; divalent cations are critical for stabilizing the pentameric assembly of the nAChR in its high-affinity state. A successful preparation is validated by confirming a baseline protein concentration of 1.5–2.0 mg/mL via BCA assay before proceeding.

  • Incubation: Incubate 50 µg of membrane protein with 0.5 nM [3H]epibatidine and varying concentrations of the isoxazole test compound (10⁻¹¹ to 10⁻⁴ M) for 2 hours at 22°C.

    • Causality & Validation: A 2-hour incubation at room temperature ensures true thermodynamic equilibrium is reached. Non-specific binding must be defined using 10 µM nicotine; if non-specific binding exceeds 15% of total binding, the assay must be rejected due to lipid partitioning.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through Whatman GF/B filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality & Validation: PEI coats the glass fibers with a positive charge, repelling the positively charged radioligand and minimizing background noise (non-specific binding to the filter).

  • Quantification: Extract filters into scintillation vials and count radioactivity. Calculate Ki using the Cheng-Prusoff equation.

Protocol B: Cell Viability & Antiproliferative Assay (MTT)

Objective: Assess the selective cytotoxicity of the synthesized scaffold.

  • Cell Seeding: Seed Jurkat and HL-60 cells at a density of 1 × 10⁴ cells/well in 96-well plates using RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours.

    • Causality & Validation: Cells must be in the logarithmic growth phase. Validated by a control well showing >95% viability via Trypan Blue exclusion prior to compound addition.

  • Compound Exposure: Treat cells with the indole-isoxazole derivatives (1–100 µM) dissolved in DMSO (final DMSO concentration <0.1%) for 72 hours.

    • Causality & Validation: A 72-hour exposure is required to capture multiple cell division cycles, ensuring that anti-mitotic or slow-acting apoptotic mechanisms are fully realized[4].

  • Formazan Solubilization: Add 20 µL of MTT solution (5 mg/mL) for 4 hours, then solubilize the resulting formazan crystals with 100 µL of acidified isopropanol.

    • Causality & Validation: Only viable cells with active mitochondrial reductases will cleave the tetrazolium ring. Acidified isopropanol prevents phenol red interference and fully dissolves the crystals for accurate spectrophotometric reading at 570 nm.

Workflow S1 Scaffold Synthesis (Indole + Isoxazole) S2 Substituent Modification (C3/C5 positions) S1->S2 S3 Radioligand Binding (α4β2 vs α3β4) S2->S3 In vitro screening S4 Functional Efficacy (Patch Clamp/Ca2+) S3->S4 Selectivity >100x S5 Lead Selection (High Selectivity Index) S4->S5 Efficacy validation

Fig 2. Step-by-step experimental workflow for SAR optimization of isoxazole-indole derivatives.

References
  • Identification of Novel α4β2-Nicotinic Acetylcholine Receptor (nAChR) Agonists Based on an Isoxazole Ether Scaffold that Demonstrate Antidepressant-like Activity | Journal of Medicinal Chemistry (ACS) |[Link]

  • Recent Developments in Novel Antidepressants Targeting α4β2-Nicotinic Acetylcholine Receptors | Journal of Medicinal Chemistry (ACS) |[Link]

  • Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells | ACS Pharmacology & Translational Science |[Link]

Sources

Comparative

From Bench to Biosystem: In Vivo Validation of 5-[(1-Indolyl)methyl]-3-methylisoxazole as a Non-Covalent Keap1-Nrf2 Inhibitor

Translating a small molecule from an in vitro screening hit to an in vivo therapeutic candidate is a critical inflection point in drug development. This guide provides a comprehensive, objective framework for validating...

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Author: BenchChem Technical Support Team. Date: April 2026

Translating a small molecule from an in vitro screening hit to an in vivo therapeutic candidate is a critical inflection point in drug development. This guide provides a comprehensive, objective framework for validating the in vivo performance of 5-[(1-Indolyl)methyl]-3-methylisoxazole (IMMI) , an investigational non-covalent inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI).

By comparing IMMI against established covalent alternatives and detailing self-validating experimental workflows, this guide equips researchers with the precise methodologies required to evaluate pharmacokinetics (PK), pharmacodynamics (PD), and phenotypic efficacy.

Mechanistic Rationale: The Case for Non-Covalent Inhibition

The Keap1-Nrf2 pathway is the master regulator of the cellular antioxidant response. Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) binds to the transcription factor Nrf2, targeting it for ubiquitination and proteasomal degradation 1.

Historically, clinical Nrf2 activators like Dimethyl Fumarate (DMF) and Bardoxolone Methyl have relied on an electrophilic mechanism, covalently modifying (S-alkylating) sensitive cysteine residues on Keap1 to induce a conformational change that releases Nrf2 2. However, this covalent mechanism inherently lacks target specificity, leading to the off-target alkylation of other cellular thiols and acute glutathione (GSH) depletion [[2]](). This liability was starkly highlighted when the Phase 3 CARDINAL trial for Bardoxolone methyl was halted due to significant liver toxicity and cardiovascular risks 3.

IMMI represents a paradigm shift. As a non-covalent PPI inhibitor, it competitively occupies the Kelch domain of Keap1 without reactive electrophilic warheads 4, 5. This preserves cellular redox balance while allowing Nrf2 to translocate to the nucleus and transcribe cytoprotective Phase II genes (e.g., NQO1, HO-1).

Keap1_Nrf2 Keap1 Keap1 (Cytosol) Nrf2_Cyt Nrf2 (Cytosol) Keap1->Nrf2_Cyt Binds & Ubiquitinates Nrf2_Nuc Nrf2 (Nucleus) Keap1->Nrf2_Nuc Inhibition releases Nrf2 Degradation Proteasomal Degradation Nrf2_Cyt->Degradation Basal State Covalent Covalent Inhibitors (e.g., DMF) Covalent->Keap1 Alkylates Cysteines NonCovalent Non-Covalent Inhibitor (IMMI) NonCovalent->Keap1 Blocks PPI ARE Antioxidant Response Element (ARE) Nrf2_Nuc->ARE Translocates & Binds Genes Phase II Genes (NQO1, HO-1) ARE->Genes Transcription

Mechanistic divergence of covalent vs. non-covalent Keap1-Nrf2 pathway inhibitors.

Comparative Performance Analysis

To justify the transition to in vivo models, we must first benchmark IMMI's theoretical advantages against existing clinical standards.

Feature5-[(1-Indolyl)methyl]-3-methylisoxazole (IMMI)Dimethyl Fumarate (DMF)Bardoxolone Methyl (CDDO-Me)
Mechanism of Action Non-covalent Keap1-Nrf2 PPI InhibitorCovalent Keap1 modifier (Electrophilic)Covalent Keap1 modifier (Electrophilic)
Target Selectivity High (Specific to Keap1 Kelch domain)Low (Alkylates various cellular thiols)Low (Alkylates various cellular thiols)
Cellular GSH Impact Preserves endogenous GSH poolInduces acute GSH depletionInduces acute GSH depletion
Toxicity Profile Minimal predicted off-target toxicityFlushing, gastrointestinal distressLiver toxicity, cardiovascular risks
Clinical Status Investigational / PreclinicalFDA Approved (MS, Psoriasis)Phase 3 (CARDINAL trial failed)

In Vivo Validation Workflows

Validating IMMI requires a self-validating tripartite system: PK profiling to confirm systemic exposure, PD assays to prove target engagement, and an efficacy model to demonstrate phenotypic outcomes.

InVivoWorkflow Dosing 1. Dosing (PO/IV in Mice) Sampling 2. Microsampling (Plasma & Tissue) Dosing->Sampling PK 3. PK Profiling (LC-MS/MS) Sampling->PK Extraction PD 4. PD Biomarkers (NQO1/HO-1) Sampling->PD Homogenization Efficacy 5. Efficacy Model (LPS Challenge) PK->Efficacy Dose Selection PD->Efficacy Target Engagement

Tripartite in vivo validation workflow integrating PK, PD, and phenotypic efficacy.

Phase 1: Pharmacokinetics (PK) via LC-MS/MS

The Causality: Why utilize LC-MS/MS with Multiple Reaction Monitoring (MRM)? Biological matrices like plasma contain thousands of interfering proteins. MRM on a triple quadrupole mass spectrometer isolates the specific parent-to-fragment ion transition of IMMI, ensuring absolute specificity and femtogram-level sensitivity 6. Furthermore, utilizing tail-vein microsampling allows for a complete serial PK profile from a single animal, drastically reducing biological variance and animal usage 7.

Step-by-Step Protocol:

  • Dosing & Microsampling: Administer IMMI to C57BL/6 mice via IV (5 mg/kg) and PO (25 mg/kg) routes. Collect 10 µL of blood via tail vein microsampling at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes 7.

  • Plasma Separation: Centrifuge samples at 11,000 rpm for 5 minutes at 4°C to isolate the plasma layer.

  • Protein Precipitation: To 5 µL of plasma, add 25 µL of ice-cold acetonitrile containing an internal standard (e.g., Daidzein, 50 ng/mL). Vortex vigorously for 2 minutes. Self-Validation Check: The organic solvent denatures plasma proteins, releasing protein-bound IMMI while the internal standard controls for extraction efficiency 6.

  • Recovery: Centrifuge at 16,000 × g for 10 minutes. Transfer the cleared supernatant to LC autosampler vials.

  • LC-MS/MS Analysis: Inject 2 µL onto a C18 UPLC column. Utilize a gradient mobile phase of 0.1% formic acid in water (A) and acetonitrile (B). Detect IMMI using positive electrospray ionization (ESI+) in MRM mode.

Phase 2: Pharmacodynamics (PD) & Target Engagement

The Causality: Why measure NQO1 and HO-1 instead of Nrf2 directly? Nrf2 is a highly transient transcription factor with a half-life of less than 20 minutes. Measuring the accumulation of its downstream transcriptional targets—NAD(P)H quinone dehydrogenase 1 (NQO1) and Heme Oxygenase-1 (HO-1)—provides a stable, cumulative biomarker of target engagement that correlates directly with the cytoprotective effect 1.

Step-by-Step Protocol:

  • Tissue Harvest: Euthanize mice at Tmax (determined from Phase 1 PK data) and harvest liver and spleen tissues. Snap-freeze immediately in liquid nitrogen to halt enzymatic degradation.

  • Homogenization: Homogenize 20 mg of tissue in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve in vivo protein states.

  • Western Blotting: Resolve 30 µg of cleared protein lysate on a 10% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Immunodetection: Probe with primary antibodies against NQO1, HO-1, and GAPDH. Self-Validation Check: GAPDH serves as the loading control. A dose-dependent increase in NQO1/HO-1 expression relative to vehicle-treated controls confirms in vivo target engagement.

Phase 3: Efficacy Validation in Systemic Inflammation

The Causality: The ultimate validation of a Keap1-Nrf2 activator is its ability to blunt oxidative stress and inflammation. The Lipopolysaccharide (LPS)-induced systemic inflammation model is highly dependent on NF-κB signaling, which is potently antagonized by robust Nrf2 activation 1.

Step-by-Step Protocol:

  • Pre-treatment: Dose mice with IMMI (PO, 25 mg/kg), DMF (Positive Control, PO, 50 mg/kg), or Vehicle once daily for 3 days. This pre-treatment window is critical to allow for the transcriptional accumulation of Phase II antioxidant enzymes.

  • Challenge: On day 3, one hour post-dose, inject LPS (10 mg/kg, IP) to induce acute systemic inflammation.

  • Cytokine Profiling: At 4 hours post-LPS, collect serum and perform ELISA for pro-inflammatory cytokines (TNF-α, IL-6).

  • Validation: Successful validation is defined as a statistically significant reduction in serum cytokines in the IMMI cohort compared to the Vehicle + LPS cohort, mirroring the efficacy of the DMF control but without the associated GSH depletion liabilities.

Conclusion

Validating the in vivo efficacy of 5-[(1-Indolyl)methyl]-3-methylisoxazole (IMMI) requires a rigorous, multi-disciplinary approach. By leveraging highly sensitive LC-MS/MS PK profiling, robust downstream PD biomarkers (NQO1/HO-1), and a clinically relevant inflammatory efficacy model, researchers can objectively demonstrate the superiority of non-covalent Keap1-Nrf2 inhibition over legacy covalent modifiers.

References

  • Patsnap Synapse - What is the mechanism of Dimethyl fumarate?
  • PLOS One - Dimethyl Fumarate and Monoethyl Fumarate Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro URL
  • NIH / Drug Discovery Today - Advances in developing noncovalent small molecules targeting Keap1 URL
  • RSC Publishing - Small molecules inhibiting Keap1–Nrf2 protein–protein interactions: a novel approach to activate Nrf2 function URL
  • Karger Publishers - The CARDINAL Trial of Bardoxolone Methyl in Alport Syndrome: When Marketing Interests Prevail over Patients Clinical Needs URL
  • PLOS One - Determination of metformin bio-distribution by LC-MS/MS in mice treated with a clinically relevant paradigm URL
  • Beckman Coulter - Preparation of Mouse Plasma Microsamples for LC-MS/MS Analysis Using the Echo Liquid Handler URL

Sources

Validation

Head-to-head comparison of different synthesis routes for indole-isoxazoles

Head-to-Head Comparison of Synthesis Routes for Indole-Isoxazole Hybrids: A Technical Guide The hybridization of indole and isoxazole scaffolds has emerged as a highly effective strategy in modern medicinal chemistry. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Head-to-Head Comparison of Synthesis Routes for Indole-Isoxazole Hybrids: A Technical Guide

The hybridization of indole and isoxazole scaffolds has emerged as a highly effective strategy in modern medicinal chemistry. These compounds exhibit a broad spectrum of biological activities, most notably as potent anticancer agents against hepatocellular carcinoma and as anti-inflammatory modulators. However, the successful integration of these two pharmacophores requires precise synthetic control to ensure high yields, scalability, and regioselectivity.

As a Senior Application Scientist, selecting the optimal synthetic route is not merely about mixing reagents; it requires a deep understanding of the mechanistic causality behind each transformation. This guide provides an objective, head-to-head comparison of three distinct synthetic pathways for constructing indole-isoxazoles, complete with validated experimental protocols and mechanistic insights.

Route 1: The Classical 1,3-Dicarbonyl Condensation Pathway

Mechanistic Causality & Rationale The most established route to indole-isoxazoles involves constructing the isoxazole ring onto a pre-functionalized indole precursor. This two-step process begins with a Claisen condensation between an acetylindole and diethyl oxalate. The use of a strong base, such as sodium ethoxide (NaOEt), is critical: it deprotonates the α -carbon of the acetyl group, generating a nucleophilic enolate that attacks the electrophilic carbonyl of the oxalate.

The resulting 1,3-dicarbonyl intermediate possesses two highly electrophilic centers. When treated with hydroxylamine hydrochloride ( NH2​OH⋅HCl ) under reflux, a bis-nucleophilic attack occurs. A base (often pyridine) is required to liberate the free hydroxylamine from its hydrochloride salt. The subsequent cyclocondensation and dehydration irreversibly drive the formation of the aromatic isoxazole ring.

Route1 A 3-Acetylindole + Diethyl Oxalate B Claisen Condensation (NaOEt, EtOH, RT) A->B Base-promoted enolization C 1,3-Dicarbonyl Intermediate B->C Nucleophilic attack D Cyclocondensation (NH2OH·HCl, Reflux) C->D Bis-electrophilic center E Indole-Isoxazole Product D->E Dehydration & Aromatization

Workflow and mechanistic causality of the 1,3-dicarbonyl condensation pathway.

Experimental Protocol: Synthesis of Ethyl 3-(1H-indol-3-yl)isoxazole-5-carboxylate

  • Enolization & Condensation: To a solution of sodium ethoxide (1.2 equiv) in anhydrous ethanol under an inert atmosphere, add 3-acetylindole (1.0 equiv) portion-wise at room temperature. Stir for 30 minutes to ensure complete enolate formation.

  • Electrophilic Addition: Add diethyl oxalate (1.2 equiv) dropwise. Stir the mixture at room temperature for 12–24 hours. Monitor by TLC (Ethyl Acetate:Hexane, 3:7) until the starting material is consumed.

  • Workup: Neutralize the mixture with dilute HCl, extract with ethyl acetate, and wash the organic layer with brine. Self-validation: The brine wash is essential to remove water-soluble salts and prevent emulsion formation. Dry over anhydrous Na2​SO4​ and concentrate under reduced pressure to isolate the 1,3-dicarbonyl intermediate.

  • Cyclization: Dissolve the intermediate in ethanol. Add hydroxylamine hydrochloride (1.5 equiv) and pyridine (1.5 equiv). Reflux for 4–8 hours.

  • Isolation: Cool to room temperature, remove the solvent in vacuo, and partition the residue between water and ethyl acetate. Dry and concentrate the organic layer to yield the final indole-isoxazole.

Route 2: Copper(I)-Catalyzed[3+2] Nitrile Oxide Cycloaddition (Click Chemistry)

Mechanistic Causality & Rationale Traditional 1,3-dipolar cycloadditions of nitrile oxides to alkynes suffer from poor regioselectivity, yielding a mixture of 3,4- and 3,5-disubstituted isoxazoles. Furthermore, nitrile oxides are highly unstable and prone to dimerization into furoxans.

To solve this, modern protocols employ a Copper(I) catalyst and generate the nitrile oxide in situ. An aldoxime is treated with N-chlorosuccinimide (NCS) to form a hydroximoyl chloride, which undergoes base-promoted dehydrohalogenation to slowly release the nitrile oxide. The Cu(I) catalyst coordinates with the terminal alkyne (e.g., an ethynylindole) to form a copper acetylide. This forces the reaction through a highly ordered, stepwise metallacycle intermediate, exclusively yielding the 3,5-disubstituted indole-isoxazole.

Route2 A Aldoxime Precursor B Chlorination (NCS) & Dehydrohalogenation A->B C Nitrile Oxide (Dipole) B->C in situ generation E Cu(I) Catalysis Metallacycle Formation C->E D Ethynylindole (Dipolarophile) D->E F 3,5-Disubstituted Indole-Isoxazole E->F High Regioselectivity

Copper-catalyzed [3+2] cycloaddition mechanism ensuring 3,5-regioselectivity.

Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted Indole-Isoxazole

  • Dipole Generation: Dissolve the aldoxime (1.0 equiv) in DMF. Add NCS (1.1 equiv) portion-wise. Stir at room temperature for 1–2 hours to form the hydroximoyl chloride.

  • Cycloaddition Setup: To the same flask, add the ethynylindole derivative (1.0 equiv), followed by a catalytic amount of CuI (5–10 mol%) and a mild base like KHCO3​ or Et3​N (1.5 equiv).

  • Reaction: Stir the mixture at room temperature (or gentle heating up to 80 °C depending on steric hindrance) for 6–12 hours. The base slowly generates the nitrile oxide, which is immediately captured by the copper-activated alkyne, preventing dimerization.

  • Purification: Quench with water and extract with ethyl acetate. Self-validation: Pass the crude product through a short plug of silica to remove trace copper salts and unreacted alkyne, yielding the pure 3,5-isomer.

Route 3: Acid-Promoted Spiro-Annulation with β -Nitrostyrenes

Mechanistic Causality & Rationale For researchers targeting complex 3D architectures, the synthesis of spiro-isoxazoles offers a unique topological advantage. This route utilizes a tandem reaction between a 2-arylindole and a β -nitrostyrene . The reaction is driven by a highly acidic medium (phosphorous acid and formic acid). The acid protonates the nitro group, dramatically increasing the electrophilicity of the alkene for a Friedel-Crafts-type nucleophilic attack by the electron-rich C3 position of the indole. Subsequent intramolecular cyclization yields the 4′H-spiro[indole-3,5′-isoxazole] core.

Experimental Protocol: Synthesis of 4′H-Spiro[indole-3,5′-isoxazoles]

  • Reaction Setup: In a 10 mL round-bottom flask, load 2-aryl-1H-indole (1.00 mmol), β -nitrostyrene (1.10 mmol), phosphorous acid (3.66 mmol), and formic acid (1.22 M).

  • Annulation: Vigorously stir the mixture for 2 hours at room temperature. Self-validation: The solution will transition to a dark-red homogeneous state, visually indicating the formation of the spirocyclic core.

  • Precipitation & Isolation: Pour the resulting solution into 100 mL of water. A precipitate will form immediately.

  • Washing: Filter the solid and wash successively with water (4 times) and 10% aqueous ammonia (to neutralize residual acid), followed by a final water rinse. Air-dry to obtain the crystalline spiro-isoxazole.

Head-to-Head Performance Comparison

To facilitate objective decision-making, the quantitative and qualitative metrics of each route are summarized below:

ParameterRoute 1: 1,3-Dicarbonyl CondensationRoute 2: Cu-Catalyzed [3+2] CycloadditionRoute 3: Acid-Promoted Spiro-Annulation
Typical Yield 65% – 85%70% – 95%60% – 70%
Regioselectivity Excellent (Structurally predetermined)Excellent (Exclusive 3,5-isomer via Cu catalysis)Excellent (Spiro-specific)
Reaction Time 16 – 32 hours (Two steps)6 – 14 hours (One-pot)2 hours
Conditions Reflux, Strong Base (NaOEt)Room Temp to 80°C, Mild BaseRoom Temp, Strong Acid ( H3​PO3​ /HCOOH)
Substrate Scope Limited by enolizable ketonesExtremely broad (tolerates most functional groups)Specific to 2-substituted indoles
Primary Application Scaling up standard indole-isoxazole librariesLate-stage functionalization & Click chemistrySynthesizing 3D spiro-architectures

Conclusion & Recommendations

For standard library generation where starting materials (acetylindoles) are cheap and readily available, Route 1 remains the workhorse of medicinal chemistry. However, if the goal is late-stage functionalization or if the substrates contain base-sensitive functional groups, Route 2 is vastly superior due to its mild conditions, rapid kinetics, and flawless regiocontrol driven by copper catalysis. Route 3 should be reserved exclusively for programs exploring non-planar, spirocyclic chemical space to improve pharmacokinetic properties and escape "flatland" drug design.

References

  • Hawash, M., Kahraman, D. C., Ergun, S. G., Cetin-Atalay, R., & Baytas, S. N. (2021). "Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines." BMC Chemistry, 15(66).[Link]

  • Hansen, T. V., Wu, P., & Fokin, V. V. (2005). "One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles." The Journal of Organic Chemistry, 70(19), 7761–7764.[Link]

  • Mamedov, V. A., et al. (2022). "Reductive Cleavage of 4′H-Spiro[indole-3,5′-isoxazoles] En Route to 2-(1H-Indol-3-yl)acetamides with Anticancer Activities." The Journal of Organic Chemistry, 87(14), 9152–9166.[Link]

Comparative

A Researcher's Guide to 5-[(1-Indolyl)methyl]-3-methylisoxazole: Synthesis, Characterization, and Biological Evaluation

Introduction: The Promise of Indole-Isoxazole Hybrids In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a well-established approach to generating novel molecular entities with...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Promise of Indole-Isoxazole Hybrids

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a well-established approach to generating novel molecular entities with enhanced biological activity and optimized physicochemical properties.[1][2] The indole nucleus, a cornerstone in numerous natural products and pharmaceuticals, is renowned for its ability to interact with a multitude of biological targets.[3][4] Similarly, the isoxazole ring is a versatile five-membered heterocycle that imparts a unique electronic and steric profile, contributing to a wide spectrum of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities.[5][6][7]

This guide focuses on the specific hybrid molecule, 5-[(1-Indolyl)methyl]-3-methylisoxazole. While direct, comprehensive published data on this exact compound is sparse, this document serves as a roadmap for its synthesis, characterization, and potential biological evaluation. By leveraging the extensive literature on its constituent moieties and related structures, we aim to provide researchers with a framework for investigating this promising, yet underexplored, chemical entity. We will also draw comparisons to established indole-isoxazole derivatives to contextualize its potential significance.

Synthetic Strategy: A Plausible Route to 5-[(1-Indolyl)methyl]-3-methylisoxazole

The synthesis of 3,5-disubstituted isoxazoles is often achieved through the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[8][9] A logical and efficient pathway to the target compound would, therefore, involve the reaction of an indole-derived alkyne with a nitrile oxide generated from acetaldoxime.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 1-(Prop-2-yn-1-yl)-1H-indole

  • To a solution of indole (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a strong base like sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete deprotonation of the indole nitrogen.

  • Cool the mixture back to 0 °C and add propargyl bromide (1.1 equivalents) dropwise.

  • Let the reaction warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(prop-2-yn-1-yl)-1H-indole.

Step 2: In situ Generation of Acetonitrile Oxide and Cycloaddition

  • Dissolve acetaldoxime (1 equivalent) in a solvent such as chloroform or dichloromethane.

  • To this solution, add an in situ chlorinating agent like N-chlorosuccinimide (NCS) or sodium hypochlorite (bleach) to generate the corresponding hydroximoyl chloride.

  • In a separate flask, dissolve the synthesized 1-(prop-2-yn-1-yl)-1H-indole (1 equivalent) in the same solvent.

  • Slowly add a non-nucleophilic base, such as triethylamine, to the hydroximoyl chloride solution to facilitate the in situ generation of acetonitrile oxide.

  • Immediately add the solution of 1-(prop-2-yn-1-yl)-1H-indole to the freshly generated nitrile oxide.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

  • After completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield 5-[(1-Indolyl)methyl]-3-methylisoxazole.

Synthesis of 5-[(1-Indolyl)methyl]-3-methylisoxazole indole Indole na_h NaH, DMF indole->na_h propargyl_bromide Propargyl Bromide propargyl_bromide->na_h step1_product 1-(Prop-2-yn-1-yl)-1H-indole na_h->step1_product final_product 5-[(1-Indolyl)methyl]-3-methylisoxazole step1_product->final_product acetaldoxime Acetaldoxime ncs NCS acetaldoxime->ncs hydroximoyl_chloride Hydroximoyl Chloride ncs->hydroximoyl_chloride triethylamine Triethylamine hydroximoyl_chloride->triethylamine nitrile_oxide Acetonitrile Oxide (in situ) triethylamine->nitrile_oxide nitrile_oxide->final_product

Caption: Proposed synthetic workflow for 5-[(1-Indolyl)methyl]-3-methylisoxazole.

Physicochemical Characterization: What to Expect

Thorough characterization is crucial to confirm the identity and purity of the synthesized compound. Based on the proposed structure, the following spectral data can be anticipated.

Technique Expected Observations
¹H NMR - Signals corresponding to the indole ring protons (typically in the aromatic region, ~6.5-7.8 ppm).[10][11] - A singlet for the methyl group on the isoxazole ring (~2.4 ppm).[12][13] - A singlet for the methylene bridge protons connecting the indole and isoxazole rings (~5.3 ppm). - A singlet for the proton on the isoxazole ring (~6.5 ppm).[12]
¹³C NMR - Resonances for the carbon atoms of the indole and isoxazole rings within their characteristic ranges.[10][11] - A signal for the methyl carbon (~12 ppm). - A signal for the methylene bridge carbon.
Mass Spectrometry (MS) - The molecular ion peak [M]+ or protonated molecule [M+H]+ corresponding to the calculated molecular weight of C₁₃H₁₂N₂O (m/z = 212.25).[14]
Melting Point - A sharp melting point for a pure, crystalline solid.
Experimental Protocols for Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

  • Mass Spectrometry: Analyze the sample using a high-resolution mass spectrometer (HRMS) with an appropriate ionization technique (e.g., ESI or EI) to confirm the exact mass and molecular formula.

  • Melting Point: Determine the melting point of the solid product using a standard melting point apparatus.

Biological Activity and Comparison with Alternatives

The indole-isoxazole scaffold is a recurring motif in compounds with diverse biological activities. This suggests that 5-[(1-Indolyl)methyl]-3-methylisoxazole could be a valuable candidate for various screening assays.

Potential Biological Targets and Activities
  • Anticancer Activity: Numerous indole and isoxazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[6][15] The target compound could be screened against a panel of cancer cell lines to assess its antiproliferative potential.

  • Antimicrobial Activity: Both indole and isoxazole moieties are present in known antimicrobial agents.[16][17] The synthesized compound could be tested against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains, to determine its minimum inhibitory concentration (MIC).[7][9]

  • Enzyme Inhibition: Recently, indole-isoxazole hybrids have been designed as potent inhibitors of enzymes like xanthine oxidase, which is implicated in gout.[18] This opens the possibility of evaluating the target compound against specific enzymatic targets based on computational docking studies.

Comparison with Structurally Similar Compounds
Compound Reported Biological Activity Reference
5-(1H-indol-5-yl)isoxazole-3-carboxylic acidsXanthine oxidase inhibitors[18]
5-(3'-indolyl)oxazolesAnticancer, pesticidal, antimicrobial, antiviral, antioxidant, and anti-inflammatory agents[19][20][21]
Indolin-1-yl(5-methylisoxazol-3-yl)methanoneProposed as a building block for screening due to the prevalence of the indoline and isoxazole scaffolds in bioactive molecules.[22]
Isoxazole-substituted oxazolo[5,4-d]pyrimidinesVEGFR2 inhibitors with anti-angiogenic potential[15]

The table above highlights the diverse therapeutic potential of molecules containing both indole and isoxazole rings. The specific linkage and substitution pattern of 5-[(1-Indolyl)methyl]-3-methylisoxazole will ultimately determine its unique biological profile.

Biological_Screening_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_analysis Data Analysis synthesis Synthesis of 5-[(1-Indolyl)methyl]-3-methylisoxazole purification Purification (Column Chromatography) synthesis->purification characterization Characterization (NMR, MS, MP) purification->characterization anticancer Anticancer Screening (e.g., MTT assay) characterization->anticancer antimicrobial Antimicrobial Screening (e.g., MIC determination) characterization->antimicrobial enzyme Enzyme Inhibition Assays (e.g., XO inhibition) characterization->enzyme sar Structure-Activity Relationship (SAR) Analysis anticancer->sar antimicrobial->sar enzyme->sar comparison Comparison with Published Alternatives sar->comparison

Caption: A logical workflow for the synthesis, characterization, and biological evaluation of the target compound.

Conclusion and Future Directions

While a comprehensive dataset for 5-[(1-Indolyl)methyl]-3-methylisoxazole is not yet available in the public domain, the wealth of information on its constituent indole and isoxazole pharmacophores provides a strong foundation for its investigation. This guide offers a plausible synthetic route, anticipated characterization data, and a rationale for its potential biological activities. The exploration of this and similar hybrid molecules holds significant promise for the discovery of novel therapeutic agents. Future work should focus on the successful synthesis and purification of this compound, followed by a broad biological screening to uncover its therapeutic potential. Subsequent lead optimization, guided by structure-activity relationship studies, could pave the way for the development of new and effective drug candidates.

References

  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (2025, March 17).
  • Bioisosterism - Drug Design Org. (2007, February 15).
  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025, July 23).
  • Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. (2025, August 12).
  • Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. (2025, March 17).
  • Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. (2024, January 19).
  • Special Issue : Indole and Its Bioisosteric Replacements in Medicinal Chemistry - MDPI.
  • Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation - PubMed. (2021, November 5).
  • A bioisosteric approach to the discovery of indole carbinol androgen receptor ligands. (2006, November 1).
  • A multicomponent tetrazolo indole synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC02384E. (2021, June 9).
  • You may be interested in these alternatives - Fisher Scientific.
  • Table S1. Characterization data (MS) of novel synthetic compounds.
  • Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed. (2024, May 5).
  • A review of isoxazole biological activity and present synthetic techniques.
  • Natural and synthetic 5-(3'-indolyl)oxazoles: Biological activity, chemical synthesis and advanced molecules - PubMed. (2025, January 15).
  • Synthesis of antifungal isoindole (5-methyl-isoxazole-3-yl) - MDPI. (2005, December 12).
  • Supporting information - The Royal Society of Chemistry.
  • Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus - PMC.
  • Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations - Science Arena Publications.
  • 5-Methylisoxazole(5765-44-6) 1H NMR spectrum - ChemicalBook.
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC. (2022, August 31).
  • (PDF) Natural and synthetic 5‐(3′‐indolyl)oxazoles: Biological activity, chemical synthesis and advanced molecules - ResearchGate. (2024, August 2).
  • Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra - Beilstein Journals.
  • (PDF) Synthesis, characterization and biological activity of isoxazole derivatives. (2026, February 5).
  • (5R,7R,11bR)-9-(di(1H-Indol-3-yl)methyl)-4,4,7,11b-tetramethyl-1,2,3,4,4a,5,6,6a,7,11,11a,11b-dodecahydrophenanthro[3,2-b] - MDPI. (2025, July 7).
  • Syntheses and Characterizations of Some New N-alkyl, Isoxazole and Dioxazole Derivatives of 5-Chloroisatin - ijaems.
  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of.
  • Indolin-1-yl(5-methylisoxazol-3-yl)methanone | 830339-85-0 | Benchchem.
  • 5-((2-Carboxy-1H-benzo[g]indol-1-yl)methyl)isoxazole-3-carboxylic acid | C18H12N2O5 | CID 46398842 - PubChem.
  • 2 5 1 Methyl 1H indol 3 yl 4 5 dihydro 1 2 oxazol 3 yl phenol - mzCloud. (2024, June 13).
  • CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents.
  • ChemInform Abstract: Synthesis of 5-(3-Indolyl)oxazole Natural Products. Structure Revision of Almazole D. | Request PDF - ResearchGate. (2026, February 7).
  • AN ALTERNATIVE WAY OF THE SYNTHESIS OF 1-SUBSTITUTED 9-METHOXY-5-METHYL-6H-PYRIDO[4,3-b]CARBAZOLE DERIVATIVES.
  • N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation - MDPI. (2023, January 16).
  • chemoenzymatic transformations of indole and azaindole containing natural product analogs using promiscuous - ShareOK.

Sources

Validation

Comparative Efficacy and Mechanistic Profiling of Indole-Isoxazole Compounds: A Meta-Analysis Guide

As a Senior Application Scientist overseeing hit-to-lead optimization, I frequently evaluate the pharmacological viability of novel heterocyclic scaffolds. Among these, the hybridization of indole and isoxazole pharmacop...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing hit-to-lead optimization, I frequently evaluate the pharmacological viability of novel heterocyclic scaffolds. Among these, the hybridization of indole and isoxazole pharmacophores has emerged as a highly potent strategy in oncology and immunology. The indole moiety provides a lipophilic anchor that mimics the purine ring of ATP, allowing it to fit into the hydrophobic pockets of kinases, while the isoxazole ring acts as a rigid linker and a hydrogen-bond acceptor.

This guide objectively compares the performance of indole-isoxazole compounds against standard chemotherapeutics, decodes their structure-activity relationships (SAR), and provides the self-validating experimental workflows necessary to reproduce these findings.

Mechanistic Causality: The "Why" Behind the Efficacy

The therapeutic superiority of indole-isoxazole derivatives stems from their ability to act as multi-target directed ligands (MTDLs). Rather than relying on a single pathway, these compounds disrupt cancer cell proliferation through three primary, interconnected mechanisms:

  • Cell Cycle Arrest via CDK4 Downregulation: Certain indole-3-isoxazole-5-carboxamide derivatives arrest the cell cycle in the G0/G1 phase by significantly decreasing the levels of Cyclin-Dependent Kinase 4 (CDK4)[1]. By reducing CDK4, these compounds prevent the phosphorylation of the retinoblastoma (Rb) protein, effectively blocking entry into the S-phase[1].

  • Tubulin Polymerization Inhibition: Several isoxazole derivatives act as potent inhibitors of tubulin polymerization, preventing the formation of the mitotic spindle and triggering G2/M phase arrest (mitotic catastrophe)[2].

  • COX-2 Enzyme Inhibition: Dual-action indole-isoxazole derivatives have been synthesized to simultaneously inhibit the Cyclooxygenase-2 (COX-2) enzyme and induce cytotoxicity, linking anti-inflammatory action directly to tumor suppression[3].

MOA Core Indole-Isoxazole Hybrids T1 Tubulin Polymerization Core->T1 Inhibits T2 CDK4 / Cyclin D Complex Core->T2 Downregulates T3 COX-2 Enzyme Core->T3 Inhibits E1 G2/M Phase Arrest (Mitotic Catastrophe) T1->E1 Blocks Spindle Formation E2 G0/G1 Phase Arrest (Decreased Rb Phosphorylation) T2->E2 Blocks S-Phase Entry E3 Reduced Proliferation & Inflammation T3->E3 Modulates PGE2

Multi-target mechanistic pathways of indole-isoxazole derivatives.

Quantitative Meta-Analysis: Indole-Isoxazole vs. Standard Therapeutics

To objectively evaluate the potency of these hybrids, we must benchmark their half-maximal inhibitory concentrations ( IC50​ ) against established clinical standards. The data synthesized below demonstrates that optimized indole-isoxazole compounds frequently outperform first-line treatments like 5-Fluorouracil and Sorafenib in specific cell lines.

Compound ClassTarget Cell Line(s) IC50​ Range (µM)Reference StandardStandard IC50​ (µM)Primary Mechanism
Indole-isoxazole hybrids (36a-c) Huh7, MCF-7, HCT-1160.7 – 6.55-Fluorouracil14.1 – 21.0CDK4 / G0-G1 Arrest
Indole-isoxazole hybrids (36a-c) Huh7, MCF-7, HCT-1160.7 – 6.5Sorafenib6.5 – 14.6CDK4 / G0-G1 Arrest
Benzo[cd]indol-isoxazole (41a,b) C4-2B, LNCaP, 22Rv10.32 – 3.56Enzalutamide> 40.0BRD4 Inhibition
Indole-isoxazole (St. 2) MCF-70.67IndomethacinN/ACOX-2 Inhibition

Data aggregated from recent structure-activity studies[4],[3].

Structure-Activity Relationship (SAR) Dynamics

The quantitative superiority of compounds like 36a-c is not accidental. SAR meta-analysis reveals distinct rules for optimization:

  • Electron-Donating Groups: A phenyl ring attached to the isoxazole core bearing electron-donating groups (e.g., methoxy) at the para-position significantly enhances antiproliferative activity[4].

  • Halogen Substitution: Incorporating a halogen atom at the ortho- or meta-position of the phenyl ring increases metabolic stability and drives the IC50​ down into the sub-micromolar range[4].

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the assays used to generate the data above must be self-validating. Below are the rigorous, step-by-step methodologies required to evaluate indole-isoxazole compounds.

Protocol A: Metabolism-Independent Cytotoxicity (SRB Assay)

Why SRB over MTT? While MTT assays are ubiquitous, they measure mitochondrial reductase activity, which can be artificially confounded by compounds that alter cellular metabolism without causing immediate cell death. The2 binds stoichiometrically to basic amino acids under mildly acidic conditions, providing a direct, metabolism-independent quantification of cellular protein mass[2].

  • Cell Seeding: Seed cancer cells (e.g., Huh7 or MCF-7) in 96-well plates at a density of 5×103 cells/well. Incubate for 24 hours at 37°C in a 5% CO2​ atmosphere.

  • Compound Treatment: Treat cells with serial dilutions of the indole-isoxazole compound (0.1 µM to 50 µM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Sorafenib). Incubate for 72 hours.

  • Fixation: Add cold 10% Trichloroacetic acid (TCA) directly to the wells and incubate at 4°C for 1 hour. Causality: TCA instantly precipitates proteins, halting cellular processes and preserving the exact protein mass for quantification.

  • Staining: Wash plates with deionized water, dry, and add 0.4% SRB solution (in 1% acetic acid) for 30 minutes at room temperature.

  • Solubilization & Measurement: Wash unbound dye with 1% acetic acid. Solubilize the protein-bound dye using 10 mM Tris-base (pH 10.5). Measure absorbance at 510 nm using a microplate reader.

  • Self-Validation Checkpoint: The assay is only valid if the vehicle control (0.1% DMSO) shows <5% deviation in absorbance compared to completely untreated cells, confirming the solvent is not masking toxicity.

Protocol B: Kinetic Tubulin Polymerization Assay

Tubulin polymerization is highly sensitive to temperature and GTP hydrolysis. A robust protocol must measure the kinetics of polymerization rather than just an endpoint.

Workflow S1 1. Reagent Prep Purified Tubulin + GTP (Strictly on Ice) S2 2. Compound Addition Test vs. Paclitaxel vs. Colchicine S1->S2 S3 3. Kinetic Incubation 37°C in Microplate Reader S2->S3 S4 4. Measurement Absorbance at 340 nm (Every 1 min) S3->S4 S5 5. Self-Validation Calculate Vmax & Compare to Controls S4->S5

Self-validating workflow for high-throughput tubulin polymerization assays.

  • Reagent Preparation: Prepare a reaction buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl2​ , 0.5 mM EGTA, and 1 mM GTP. Reconstitute purified porcine tubulin to 3 mg/mL. Causality: Tubulin must be kept strictly on an ice bath during this step to prevent spontaneous, premature polymerization before baseline measurements are taken.

  • Plate Setup: Pre-warm a 96-well half-area plate to 37°C. Add the indole-isoxazole test compounds, alongside Paclitaxel (stabilizer control) and Colchicine (destabilizer control).

  • Kinetic Measurement: Rapidly transfer the cold tubulin mixture to the pre-warmed plate. Immediately begin reading absorbance at 340 nm every minute for 60 minutes at 37°C. Causality: As tubulin polymerizes into microtubules, it scatters light, increasing the A340​ .

  • Self-Validation Checkpoint: Calculate the maximum velocity ( Vmax​ ) of the linear growth phase. The assay is validated only if the Paclitaxel control shows a significantly steeper Vmax​ and higher final plateau than the vehicle, while the Colchicine control shows a completely flattened curve.

Conclusion

The meta-analysis of indole-isoxazole derivatives highlights their exceptional potential as next-generation anticancer agents. By simultaneously targeting tubulin polymerization, CDK4-mediated cell cycle progression, and COX-2 inflammatory pathways, these hybrids overcome the limitations of single-target chemotherapeutics. For drug development professionals, prioritizing substitutions with electron-donating groups on the isoxazole-appended phenyl ring offers the most reliable pathway to sub-micromolar efficacy.

References

  • Current scenario of indole-azole hybrids with anticancer potential: part II. Imidazole, oxadiazole, oxazole, and isoxazole hybrids. Taylor & Francis.4

  • The Anticancer Mechanism of 2H-Isoxazolo[4,5-B]indole Derivatives: A Technical Guide. Benchchem.1

  • Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines. BMC Chemistry (PMC).2

  • Enzyme-Targeted Antiproliferative Effects of Novel Indole–Acrylamide Xenobiotics Acting on Cyclooxygenase Pathways. MDPI.3

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